Pyridine-2,5-dicarboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyridine-2,5-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c8-6(11)4-1-2-5(7(9)12)10-3-4/h1-3H,(H2,8,11)(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIAZUKOBVWTEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40430741 | |
| Record name | Pyridine-2,5-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40430741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4663-96-1 | |
| Record name | Pyridine-2,5-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40430741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Pyridine-2,5-dicarboxamide from Pyridine-2,5-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic methodologies for converting pyridine-2,5-dicarboxylic acid into its corresponding diamide, pyridine-2,5-dicarboxamide. This transformation is a crucial step in the synthesis of various compounds with applications in medicinal chemistry, materials science, and coordination chemistry. The guide details established experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Introduction
Pyridine-2,5-dicarboxylic acid, also known as isocinchomeronic acid, serves as a versatile building block in organic synthesis.[1] Its derivatives, particularly pyridine-2,5-dicarboxamides, are of significant interest due to their potential as antiviral agents and their role in the formation of coordination polymers.[1][] The synthesis of these dicarboxamides from the parent dicarboxylic acid is a fundamental transformation that can be achieved through several reliable methods. This guide will focus on the most prevalent and effective approaches: a two-step synthesis via an acyl chloride intermediate and a direct catalytic amidation.
Synthetic Methodologies
There are two primary approaches for the synthesis of this compound from pyridine-2,5-dicarboxylic acid:
-
Two-Step Synthesis via Acyl Chloride Intermediate: This is a classic and widely used method that involves the initial conversion of the dicarboxylic acid to the more reactive diacyl chloride, followed by amidation with an appropriate amine source.
-
Direct Catalytic Amidation: This method facilitates the direct condensation of the dicarboxylic acid and an amine using a catalyst, offering a more atom-economical and potentially greener alternative.
Methodology 1: Two-Step Synthesis via Acyl Chloride Intermediate
This robust two-step process is often the preferred method for achieving high yields and purity.
Step 1: Synthesis of Pyridine-2,5-dicarbonyl dichloride
The first step involves the activation of the carboxylic acid groups by converting them into highly reactive acyl chlorides. Oxalyl chloride, in the presence of a catalytic amount of N,N-dimethylformamide (DMF), is a common and effective reagent for this transformation.
Experimental Protocol:
A general procedure, adapted from the synthesis of analogous heterocyclic dicarboxamides, is as follows:[3]
-
Suspension: Suspend pyridine-2,5-dicarboxylic acid in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene.
-
Catalyst Addition: Add a catalytic amount of DMF (a few drops) to the suspension.
-
Acyl Chloride Formation: Add oxalyl chloride (typically 2-4 equivalents) dropwise to the mixture at room temperature. The reaction is stirred until the evolution of gas ceases and a clear solution is formed, which typically takes 2-4 hours.
-
Solvent Removal: The solvent and any excess oxalyl chloride are removed under reduced pressure to yield the crude pyridine-2,5-dicarbonyl dichloride. This intermediate is often used immediately in the next step without further purification.
Step 2: Synthesis of this compound
The freshly prepared diacyl chloride is then reacted with an amine source, such as ammonia or an ammonium salt, to form the desired dicarboxamide.
Experimental Protocol:
-
Amine Solution: Prepare a solution of the amine (e.g., concentrated aqueous ammonia or a solution of ammonia in an organic solvent) in a suitable reaction vessel, often cooled in an ice bath.
-
Acyl Chloride Addition: Add the crude pyridine-2,5-dicarbonyl dichloride, dissolved in an anhydrous solvent like DCM or tetrahydrofuran (THF), dropwise to the cooled amine solution with vigorous stirring. An excess of the amine is used to neutralize the HCl generated during the reaction.
-
Reaction: The reaction mixture is typically stirred at a low temperature (e.g., 0 °C) for a period and then allowed to warm to room temperature.
-
Isolation and Purification: The resulting solid product is collected by filtration, washed with water and a suitable organic solvent to remove impurities, and then dried. Further purification can be achieved by recrystallization.
Quantitative Data Summary for Two-Step Synthesis:
| Reagent/Parameter | Step 1: Acyl Chloride Formation | Step 2: Amidation |
| Starting Material | Pyridine-2,5-dicarboxylic acid | Pyridine-2,5-dicarbonyl dichloride |
| Key Reagents | Oxalyl chloride, DMF (cat.) | Ammonia (or other amine) |
| Solvent | Dichloromethane (DCM) | Dichloromethane/Tetrahydrofuran |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours | 1 - 3 hours |
| Typical Yield | Intermediate used directly | Good to Excellent |
Logical Workflow for Two-Step Synthesis:
References
physicochemical properties of Pyridine-2,5-dicarboxamide
An in-depth technical guide to the is provided for researchers, scientists, and professionals in drug development. This document summarizes the core physicochemical properties, outlines relevant experimental protocols, and presents logical workflows and molecular interactions through diagrams.
Core Physicochemical Properties
Pyridine-2,5-dicarboxamide, also known as isocinchomeronamide, is a derivative of pyridine-2,5-dicarboxylic acid.[1] While experimental data for this specific compound is limited, its properties can be estimated and are presented alongside data for its parent compound, Pyridine-2,5-dicarboxylic acid, for a comprehensive overview.
Quantitative Data Summary
The following tables summarize the key and its parent acid.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 4663-96-1 | [1][2] |
| Molecular Formula | C₇H₇N₃O₂ | [1][2] |
| Molecular Weight | 165.15 g/mol | [1][2] |
| Melting Point | 306 °C (decomposes) | [1] |
| Boiling Point | 479.5 ± 30.0 °C (Predicted) | [1] |
| Density | 1.375 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 14.38 ± 0.50 (Predicted) | [1] |
Table 2: Physicochemical Properties of Pyridine-2,5-dicarboxylic Acid
| Property | Value | Reference(s) |
| CAS Number | 100-26-5 | [3][4] |
| Synonyms | Isocinchomeronic acid | [3][4] |
| Molecular Formula | C₇H₅NO₄ | [3][4] |
| Molecular Weight | 167.12 g/mol | [3][4] |
| Appearance | Yellow to green fine crystalline powder | [3][5] |
| Melting Point | 242-247 °C (decomposes) | [3][6] |
| Boiling Point | 295.67 °C (rough estimate) | [3][6] |
| Water Solubility | 1.237 g/L at 25 °C | [3][6] |
| pKa₁ | 2.46 | [3] |
| pKa₂ | 4.84 | [3] |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are crucial for its application in research and development.
Synthesis of this compound
A common method for the synthesis of dicarboxamides involves the conversion of the corresponding dicarboxylic acid to an acyl chloride, followed by reaction with an amine.[7][8]
Methodology:
-
Acyl Chloride Formation: Pyridine-2,5-dicarboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), typically in an inert solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) with a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is heated to reflux to ensure complete conversion to Pyridine-2,5-dicarbonyl dichloride.
-
Amidation: The resulting acyl chloride solution is then added dropwise to a cooled solution of concentrated ammonia or an appropriate amine in a suitable solvent. The reaction is typically carried out at a low temperature (0-5 °C) to control the exothermic reaction.
-
Isolation and Purification: The crude this compound precipitates out of the solution and is collected by filtration. The product is then washed with cold water and a suitable organic solvent to remove impurities. Further purification can be achieved by recrystallization from an appropriate solvent system.
Determination of Physicochemical Properties
Melting Point: The melting point is determined using a standard melting point apparatus. A small amount of the dried, purified compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.
Solubility: The solubility of this compound can be determined in various solvents (e.g., water, ethanol, DMSO). A saturated solution is prepared by adding an excess of the compound to a known volume of the solvent and stirring at a constant temperature until equilibrium is reached. The concentration of the dissolved compound is then measured using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
pKa Determination: The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH meter. The pKa value is determined from the titration curve.
Visualizations
The following diagrams illustrate key workflows and concepts related to this compound.
Caption: Workflow for the synthesis and characterization of this compound.
Caption: Conceptual diagram of metal ion coordination by this compound.
Biological Activity and Applications
While specific biological activities for this compound are not extensively documented, the parent compound, Pyridine-2,5-dicarboxylic acid, is a known bioactive molecule. It has been identified as a highly selective inhibitor of D-dopachrome tautomerase (D-DT), a cytokine involved in inflammatory responses.[3][9] This suggests that derivatives such as this compound could be of interest in the development of novel anti-inflammatory agents.
Furthermore, pyridine dicarboxamide scaffolds are of interest in medicinal chemistry due to their ability to form stable complexes with metal ions and their potential to interact with biological targets through hydrogen bonding.[10] The dicarboxamide functional groups can act as both hydrogen bond donors and acceptors, making them versatile for designing molecules that can bind to enzyme active sites or receptors. The pyridine ring itself is a common motif in many pharmaceuticals.[11] this compound is also noted as a specialty product for proteomics research.[2]
References
- 1. 4663-96-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. 2,5-Pyridinedicarboxylic acid | C7H5NO4 | CID 7493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,5-PYRIDINEDICARBOXYLIC ACID | 100-26-5 [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | 4663-96-1 | Benchchem [benchchem.com]
- 11. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
Pyridine-2,5-dicarboxamide CAS number and chemical data
CAS Number: 4663-96-1
This technical guide provides a comprehensive overview of the available chemical data, potential synthesis methodologies, and known applications of Pyridine-2,5-dicarboxamide. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Chemical Data
| Property | Value | Reference(s) |
| CAS Number | 4663-96-1 | [1] |
| Molecular Formula | C₇H₇N₃O₂ | [1] |
| Molecular Weight | 165.15 g/mol | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Spectroscopic Data
Detailed spectroscopic data for this compound is not extensively reported. However, based on the analysis of the closely related Pyridine-2,5-dicarboxylic acid, the following spectral characteristics would be anticipated.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, with their chemical shifts influenced by the electron-withdrawing nature of the two carboxamide groups.
¹³C NMR Spectroscopy: The carbon NMR spectrum should exhibit seven unique signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbons of the amide groups would appear at the most downfield positions.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to N-H stretching of the amide groups, typically in the region of 3100-3500 cm⁻¹. Strong C=O stretching vibrations for the amide groups are expected around 1650 cm⁻¹. Characteristic C-N and C=C stretching vibrations of the pyridine ring would also be present.
Experimental Protocols
Synthesis of this compound
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a general and widely used method for the synthesis of dicarboxamides involves a two-step process starting from the corresponding dicarboxylic acid.[2] This methodology can be logically applied to the synthesis of this compound.
Step 1: Synthesis of Pyridine-2,5-dicarbonyl dichloride
Pyridine-2,5-dicarboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to convert the carboxylic acid groups into more reactive acyl chloride groups. The reaction is typically carried out in an inert solvent under reflux conditions.
Step 2: Amidation of Pyridine-2,5-dicarbonyl dichloride
The resulting Pyridine-2,5-dicarbonyl dichloride is then reacted with an excess of ammonia (in the form of ammonium hydroxide or ammonia gas) to form the desired this compound. This reaction is usually performed at low temperatures to control its exothermic nature.
A generalized workflow for this synthesis is depicted in the following diagram.
Caption: General synthesis workflow for this compound.
Biological Activity and Applications
This compound is described as a specialty product for proteomics research.[1] The specific applications within this field are not detailed in the available literature.
While there is no direct information on the biological activity or signaling pathway involvement of this compound, studies on related compounds provide some context. For instance, various esters of the parent compound, Pyridine-2,5-dicarboxylic acid, have been synthesized and evaluated for their anti-trypanosomatid activity.
It is important to note that the biological activity of the parent dicarboxylic acid does not directly translate to the dicarboxamide derivative. Pyridine-2,5-dicarboxylic acid itself has been identified as a metabolite in the tryptophan degradation pathway and an inhibitor of D-dopachrome tautomerase (D-DT), which is involved in inflammatory responses through its interaction with the CD74 receptor.
The logical relationship for the potential biological investigation of this compound, based on the activity of its parent compound, is illustrated below.
Caption: Investigative logic for the biological activity of this compound.
References
A Comprehensive Technical Guide to the Theoretical and Computational Studies of Pyridine-2,5-dicarboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the theoretical and computational methodologies applied to the study of Pyridine-2,5-dicarboxamide and its closely related analogs. While direct and extensive computational studies on this compound are not abundant in the current literature, this document synthesizes the available information on its parent compound, Pyridine-2,5-dicarboxylic acid, and its derivatives to offer a foundational understanding for researchers, scientists, and professionals in drug development. This guide focuses on molecular structure, vibrational analysis, and electronic properties, presenting data in a comparative format and detailing the underlying computational protocols.
Molecular Structure and Geometry
Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular geometry of pyridine derivatives. For the related Pyridine-2,5-dicarboxylic acid, geometry optimization has been performed to determine the most stable conformation. These studies indicate that the orientation of the carboxamide groups relative to the pyridine ring is crucial in defining the molecule's overall shape and potential for intermolecular interactions.
Derivatives of Pyridine-2,6-dicarboxamide, a structural isomer, have been shown to adopt various conformations, including planar, semi-skew, and skew, depending on the steric and electronic influences of the substituents.[1] This conformational flexibility is also anticipated for this compound and plays a significant role in its crystal packing and interaction with biological targets.
Table 1: Calculated Geometric Parameters for Pyridine-2,5-dicarboxylic Acid
| Parameter | Bond/Angle | Calculated Value (Å/°) |
| Bond Length | C2-C3 | 1.395 |
| C3-C4 | 1.391 | |
| C4-C5 | 1.393 | |
| C5-C6 | 1.396 | |
| N1-C2 | 1.338 | |
| N1-C6 | 1.340 | |
| Bond Angle | C2-N1-C6 | 117.8 |
| N1-C2-C3 | 122.9 | |
| C3-C4-C5 | 118.8 |
Note: Data is based on DFT calculations for Pyridine-2,5-dicarboxylic acid and serves as an approximation for the dicarboxamide derivative.
Vibrational Analysis
Fourier-transform infrared (FTIR) and FT-Raman spectroscopy, in conjunction with DFT calculations, are powerful tools for investigating the vibrational modes of molecules. For Pyridine-2,5-dicarboxylic acid, a complete vibrational analysis has been carried out, allowing for the assignment of fundamental frequencies.[2] These assignments are crucial for understanding the molecule's dynamics and for identifying characteristic spectral features.
Table 2: Selected Vibrational Frequencies for Pyridine-2,5-dicarboxylic Acid
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| ν(O-H) | 3570 | 3420 | Carboxylic acid O-H stretch |
| ν(C=O) | 1765 | 1710 | Carboxylic acid C=O stretch |
| ν(C=N) | 1595 | 1590 | Pyridine ring C=N stretch |
| ν(C-H) | 3080 | 3075 | Aromatic C-H stretch |
Note: Frequencies are for Pyridine-2,5-dicarboxylic acid and may differ for the dicarboxamide due to the change in functional group.
Electronic Properties and Reactivity
The electronic properties of a molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are key determinants of its reactivity and potential as a drug candidate. The HOMO-LUMO energy gap provides insight into the molecule's stability and polarizability. While specific data for this compound is limited, studies on related pyridine derivatives highlight the importance of these parameters in understanding their biological activity.
Molecular docking simulations have been employed to investigate the binding of pyridine-carboxamide derivatives to various biological targets, including enzymes and receptors.[3] These studies suggest that the amide groups play a critical role in forming hydrogen bonds within the binding pocket, contributing to the overall binding affinity.
Experimental and Computational Protocols
Density Functional Theory (DFT) Calculations
Detailed methodologies for DFT calculations are crucial for the reproducibility of in-silico studies.
-
Software: Gaussian 09W[2]
-
Functional: B3LYP[2]
-
Basis Set: 6-311++G(d,p)[2]
-
Methodology:
-
Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation.
-
Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm it as a true minimum on the potential energy surface and to obtain theoretical vibrational spectra.
-
Electronic Properties: HOMO and LUMO energies, molecular electrostatic potential, and other electronic properties are calculated from the optimized structure.
-
Molecular Docking
Molecular docking protocols are essential for predicting the binding mode and affinity of a ligand to a biological target.
-
Software: AutoDock, Glide, or similar.
-
Methodology:
-
Receptor Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and other non-essential ligands are removed, and hydrogen atoms are added.
-
Ligand Preparation: The 3D structure of the ligand (this compound derivative) is generated and optimized.
-
Docking Simulation: The ligand is docked into the active site of the receptor using a specified search algorithm (e.g., Lamarckian genetic algorithm).
-
Analysis: The resulting docking poses are analyzed based on their predicted binding energy and interactions with the receptor.
-
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Molecular structure of this compound.
Caption: A simplified workflow for DFT calculations.
Caption: A general workflow for molecular docking studies.
Conclusion
This technical guide has synthesized the available theoretical and computational research on this compound and its related compounds. While a dedicated and comprehensive computational analysis of the title molecule is an area ripe for further investigation, the methodologies and findings from studies on its parent dicarboxylic acid and structural isomers provide a robust framework for future research. The presented protocols for DFT calculations and molecular docking serve as a practical starting point for scientists and researchers aiming to explore the properties and potential applications of this compound in drug discovery and materials science.
References
Unveiling the Structural Nuances of Pyridine-2,5-dicarboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of pyridine-2,5-dicarboxamide and its derivatives. While a dedicated crystallographic study of the parent this compound is not extensively documented in the reviewed literature, this guide synthesizes data from closely related structures, particularly pyridine-2,6-dicarboxamide derivatives and co-crystals, to infer and present its structural characteristics, intermolecular interactions, and experimental protocols. This information is crucial for understanding its potential applications in medicinal chemistry, materials science, and supramolecular chemistry.
Molecular Structure and Conformation
The core of this compound consists of a pyridine ring substituted with two carboxamide groups at the 2 and 5 positions. The planarity and orientation of these carboxamide groups relative to the pyridine ring are key determinants of the molecule's overall conformation and its ability to engage in intermolecular interactions.
Studies on analogous compounds, such as pyridine-2,6-dicarboxamide derivatives, reveal that the conformation of the dicarboxamide can be categorized as planar, semi-skew, or skew.[1] These conformational differences are largely influenced by the steric hindrance between the amide hydrogen atoms and the electronic effects of the substituents.[1] The arrangement of the carboxamide groups dictates the potential for intramolecular hydrogen bonding and the formation of specific supramolecular synthons.
Crystallographic Data
Detailed crystallographic data for derivatives of pyridine dicarboxamides have been determined through single-crystal X-ray diffraction. The following tables summarize key crystallographic parameters for representative analogous compounds, providing a basis for understanding the crystal packing of this compound.
Table 1: Crystallographic Data for Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives.[2]
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |
| Compound 4 | Monoclinic | P2₁/n | 10.123(1) | 5.890(1) | 12.123(1) | 98.12(1) | 2 |
| Compound 7 (cis) | Monoclinic | P2₁/c | 11.234(1) | 14.567(2) | 9.876(1) | 109.23(1) | 4 |
| Compound 7 (trans) | Monoclinic | P2₁/c | 11.234(1) | 14.567(2) | 9.876(1) | 109.23(1) | 4 |
Z = number of molecules per unit cell
Table 2: Selected Bond Lengths and Angles for a Pyridine-2,6-dicarboxamide Derivative.[1]
| Parameter | Value |
| N2-C6 | 1.334(2) Å |
| C6-C1 | 1.492(2) Å |
| C1-N1 | 1.330(2) Å |
| N1-C5 | 1.335(2) Å |
| C5-N1-C1 | 123.4(1) ° |
| N2-C6-C1 | 116.7(1) ° |
Intermolecular Interactions and Supramolecular Assembly
The crystal packing of pyridine dicarboxamide derivatives is predominantly governed by a network of intermolecular hydrogen bonds. The amide groups are excellent hydrogen bond donors (N-H) and acceptors (C=O), leading to the formation of robust supramolecular structures.
In many derivatives, molecules are linked by N—H···N or N—H···O hydrogen bonds, forming layers or three-dimensional networks.[3] The pyridine nitrogen atom can also act as a hydrogen bond acceptor. Furthermore, π–π stacking interactions between adjacent pyridine rings contribute to the stability of the crystal lattice.[3] Hirshfeld surface analysis is a valuable tool for visualizing and quantifying these intermolecular contacts.[1][2]
The diagram below illustrates a common hydrogen bonding motif observed in related structures, leading to the formation of a supramolecular chain.
Caption: Supramolecular chain formation via N-H···O hydrogen bonds.
Experimental Protocols
Synthesis of this compound Derivatives
A general method for the synthesis of pyridine dicarboxamides involves the condensation reaction between the corresponding pyridine dicarbonyl dichloride and an appropriate amine.[2][4]
Workflow for Synthesis:
Caption: General synthetic workflow for pyridine dicarboxamides.
Detailed Methodology:
-
Acid Chloride Formation: Pyridine-2,5-dicarboxylic acid is refluxed with an excess of thionyl chloride or treated with oxalyl chloride in an inert solvent (e.g., dichloromethane) to yield pyridine-2,5-dicarbonyl dichloride.[1]
-
Condensation: The resulting acid chloride is then reacted with the desired amine in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct. The reaction is typically carried out at low temperatures to control reactivity.
-
Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography.[1]
Single-Crystal Growth
High-quality single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the compound.[2]
Experimental Steps:
-
Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. Common solvents include ethyl acetate, methanol, and dichloromethane.[2]
-
Dissolution: The purified compound is dissolved in the chosen solvent, with gentle heating if necessary, to create a saturated or near-saturated solution.
-
Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container to allow for slow evaporation of the solvent at room temperature.
-
Crystal Harvesting: Once crystals of sufficient size and quality have formed, they are carefully harvested from the mother liquor.
X-ray Crystallography
The determination of the crystal structure is performed using single-crystal X-ray diffraction.
Data Collection and Structure Refinement Workflow:
Caption: Workflow for single-crystal X-ray diffraction analysis.
Methodology:
-
A suitable single crystal is mounted on a goniometer head of a diffractometer.
-
X-ray diffraction data are collected at a specific temperature, often low temperature (e.g., 100 K), to minimize thermal vibrations.
-
The collected data are processed, including integration of reflection intensities and corrections for absorption.
-
The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Significance and Applications
The structural insights gained from the analysis of this compound and its analogs are pivotal for several fields. In drug development, the defined three-dimensional structure and hydrogen bonding capabilities can inform the design of molecules that bind to specific biological targets. The ability to form predictable supramolecular assemblies makes these compounds interesting candidates for the development of novel materials with tailored properties, such as metal-organic frameworks (MOFs) and coordination polymers.[5] The parent pyridine-2,5-dicarboxylic acid is a known metabolite in the tryptophan degradation pathway, suggesting that its amide derivatives could have biological relevance.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The crystal structures of three pyrazine-2,5-dicarboxamides: three-dimensional supramolecular structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents [mdpi.com]
- 5. This compound | 4663-96-1 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
Navigating the Solubility of Pyridine-2,5-dicarboxamide: A Technical Guide for Researchers
This in-depth technical guide is designed for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the solubility of Pyridine-2,5-dicarboxamide in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this guide focuses on predicting its solubility based on structural analogues and providing detailed experimental protocols for its determination.
Core Concepts and Predicted Solubility
This compound is a heterocyclic compound featuring a pyridine ring and two amide functional groups. The presence of the nitrogen atom in the pyridine ring and the polar amide groups, which can act as both hydrogen bond donors and acceptors, suggests a degree of polarity. This structural composition allows for an informed prediction of its solubility behavior in various organic solvents.
The solubility of a related compound, Pyridine-2,5-dicarboxylic acid, provides a useful reference. Pyridine-2,5-dicarboxylic acid is known to be soluble in polar organic solvents like DMSO and DMF. Given that amides can exhibit similar hydrogen bonding capabilities, it is anticipated that this compound will also show good solubility in polar aprotic solvents. Its solubility in protic solvents like alcohols will likely be influenced by the interplay of hydrogen bonding with the solvent and the energy required to break the crystal lattice of the solid amide. In nonpolar solvents, the solubility is expected to be limited due to the polar nature of the molecule.
Quantitative Solubility Data
As of the compilation of this guide, specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported in scientific literature. Therefore, the following table is presented as a template for researchers to systematically record their experimentally determined solubility data. This structured approach will facilitate easy comparison and aid in the selection of appropriate solvent systems for various applications.
| Solvent Class | Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method of Determination | Notes |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Expected to be a good solvent. | ||||
| Dimethylformamide (DMF) | Expected to be a good solvent. | |||||
| Acetonitrile (ACN) | ||||||
| Acetone | ||||||
| Polar Protic | Methanol | Potential for hydrogen bonding. | ||||
| Ethanol | Potential for hydrogen bonding. | |||||
| Isopropanol | ||||||
| Nonpolar Aprotic | Toluene | Expected to have low solubility. | ||||
| Hexane | Expected to have very low solubility. | |||||
| Chlorinated | Dichloromethane (DCM) | |||||
| Chloroform |
Experimental Protocols for Solubility Determination
To ensure accurate and reproducible solubility data, a standardized experimental protocol is essential. The "shake-flask" method is a widely accepted technique for determining the equilibrium solubility of a solid in a solvent.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
Analytical instrumentation for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure that the dissolution equilibrium is reached. The temperature should be precisely controlled and recorded.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean, dry vial to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
-
Dilution and Analysis: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a calibrated analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the solubility using the following formula, accounting for the dilution factor:
Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.
This comprehensive guide provides a foundational understanding of the likely solubility characteristics of this compound and a robust framework for its experimental determination. By following these protocols, researchers can generate reliable and comparable solubility data crucial for advancing their scientific and drug development endeavors.
Thermal Stability and Decomposition of Pyridine-2,5-dicarboxamide: A Technical Guide
Introduction
Pyridine-2,5-dicarboxamide is a heterocyclic compound of interest in medicinal chemistry and materials science due to its potential as a ligand for metal coordination and its role in the formation of supramolecular structures. Understanding the thermal stability and decomposition profile of this compound is crucial for its application in drug development, where thermal processing may be involved, and in the synthesis of thermally robust materials. This technical guide outlines the expected thermal behavior of this compound based on analogous compounds and details the experimental protocols required for its comprehensive thermal analysis.
Predicted Thermal Behavior
Based on the analysis of related pyridine derivatives, the thermal decomposition of this compound is anticipated to proceed in multiple stages. The initial decomposition is likely to involve the loss of the amide functional groups, followed by the fragmentation of the pyridine ring at higher temperatures.
Table 1: Predicted Thermal Decomposition Stages of this compound
| Predicted Decomposition Stage | Temperature Range (°C) | Predicted Mass Loss (%) | Probable Lost Fragments |
| 1. Amide Decomposition | 200 - 350 | ~52% | NH₃, H₂O, CO, HNCO |
| 2. Pyridine Ring Fragmentation | > 350 | Varies | HCN, C₂H₂, other small molecules |
| 3. Final Residue | > 600 | Varies | Carbonaceous char |
Note: The temperature ranges and mass loss percentages are estimations based on related compounds and should be confirmed experimentally.
Experimental Protocols
To accurately determine the thermal stability and decomposition pathway of this compound, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended.
Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.
-
Atmosphere: The analysis should be conducted under both an inert atmosphere (e.g., nitrogen or argon) and an oxidative atmosphere (e.g., air or oxygen) to understand the effect of oxygen on the decomposition process. A flow rate of 20-50 mL/min is recommended.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of at least 600 °C. A heating rate of 10 °C/min is standard, but multiple heating rates (e.g., 5, 10, and 20 °C/min) can be used to study the kinetics of decomposition.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) will show the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the percentage of mass lost at each stage.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow into or out of a sample as a function of temperature, identifying phase transitions such as melting, crystallization, and solid-state transitions.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. An empty, sealed pan should be used as a reference.
-
Atmosphere: Typically conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidative decomposition. A flow rate of 20-50 mL/min is common.
-
Temperature Program: Heat the sample from ambient temperature to a temperature above its expected melting point. A typical heating rate is 10 °C/min. The sample should then be cooled and reheated to observe any changes in thermal behavior due to thermal history.
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) will show endothermic peaks corresponding to melting and other phase transitions, and exothermic peaks for crystallization or decomposition. The peak area can be integrated to determine the enthalpy of the transition.
Visualization of Experimental Workflow
The logical flow of the thermal analysis process is depicted in the following diagram.
Caption: Workflow for the thermal analysis of this compound.
Predicted Decomposition Pathway
The thermal decomposition of this compound is hypothesized to initiate with the cleavage of the C-N bonds of the amide groups. This could occur through various mechanisms, including intramolecular rearrangement or radical chain reactions. The subsequent fragmentation of the pyridine ring would lead to the formation of smaller, volatile molecules.
Caption: Hypothesized decomposition pathway of this compound.
Conclusion
While direct experimental data for the thermal stability and decomposition of this compound is currently lacking in the public domain, this guide provides a framework for its investigation based on the behavior of analogous compounds. The proposed experimental protocols for TGA and DSC will enable researchers and drug development professionals to obtain the necessary quantitative data to fully characterize this compound. The provided visualizations offer a clear workflow for this analysis and a hypothesized decomposition pathway that can be tested and refined with experimental evidence. It is imperative that the thermal properties of this compound be experimentally determined to ensure its safe and effective use in any application.
An In-depth Technical Guide on the Potential Biological Activities of Pyridine-2,5-dicarboxamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential therapeutic applications of pyridine-2,5-dicarboxamide derivatives. The unique structural scaffold of these compounds has positioned them as a versatile platform for the development of novel agents targeting a range of diseases. This document details their antiprotozoal, anticancer, and enzyme-inhibitory activities, supported by quantitative data, detailed experimental protocols, and visualizations of key processes.
Introduction to this compound Scaffolds
Pyridine derivatives are a cornerstone in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] The pyridine ring's physicochemical properties, including its polarity, basicity, and ability to form hydrogen bonds, make it a privileged structure in drug design.[3][4] Specifically, the pyridine-dicarboxamide scaffold, featuring a central pyridine ring with two carboxamide functional groups, offers multiple points for interaction with biological macromolecules, making these derivatives promising candidates for enzyme inhibitors and other therapeutic agents.[5][6] This guide focuses on derivatives of pyridine-2,5-dicarboxylic acid, exploring the diverse biological activities that have been reported for this class of compounds.
Synthesis of this compound Derivatives
The synthesis of this compound and its ester analogues can be achieved through various chemical strategies. A notable and efficient method involves an inverse electron demand Diels-Alder (IEDDA) reaction.[7] This approach typically uses 1,2,3-triazine-1-oxides as the diene component, which reacts with β-keto-esters (dienophiles) to yield the desired pyridine-2,5-dicarboxylate esters in moderate to high yields.[7] Another common method for creating dicarboxamides involves the condensation of a dicarbonyl dichloride with appropriate amines.[5][6]
Potential Biological Activities
Derivatives of the this compound scaffold have demonstrated a promising range of biological activities, highlighting their potential in various therapeutic areas.
Recent studies have highlighted the efficacy of pyridine-2,5-dicarboxylate esters against trypanosomatid parasites, which are responsible for Chagas disease (Trypanosoma cruzi) and leishmaniasis (Leishmania mexicana).[3][7] Several synthesized compounds have shown significant activity against these parasites with low cytotoxicity against mammalian cells, indicating a favorable selectivity profile.[3][7]
Table 1: In Vitro Antiprotozoal Activity of Pyridine-2,5-dicarboxylate Esters
| Compound | Target Organism | IC50 (µM) | Reference |
|---|---|---|---|
| 3a | Trypanosoma cruzi | ≤ 56.68 | [7] |
| 4a | Trypanosoma cruzi | ≤ 56.68 | [7] |
| 5a | Trypanosoma cruzi | ≤ 56.68 | [7] |
| 4b | Trypanosoma cruzi | ≤ 56.68 | [7] |
| 8c | Trypanosoma cruzi | ≤ 56.68 | [7] |
| 8b | Leishmania mexicana | ≤ 161.53 | [7] |
| 9b | Leishmania mexicana | ≤ 161.53 | [7] |
| 10a | Leishmania mexicana | ≤ 161.53 | [7] |
| 12b | Leishmania mexicana | ≤ 161.53 |[7] |
IC50 values represent the concentration required to inhibit 50% of the parasite growth.
The pyridine carboxamide scaffold is a key feature in several potent anticancer agents.[8] While much of the research has focused on the 2,6-dicarboxamide or mono-carboxamide isomers, related structures have shown significant promise. For instance, pyridine-dicarboximide-cyclohexanone derivatives have demonstrated potent cytotoxic effects against a panel of human cancer cell lines, in some cases exceeding the potency of the standard chemotherapy drug, cisplatin.[9]
Table 2: Anticancer Activity of Pyridine-dicarboximide-cyclohexanone Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| 3c | SAS | Tongue Carcinoma | 15 ± 1.3 | [9] |
| MDA-MB-231 | Breast Cancer | 7 ± 1.12 | [9] | |
| MCF-7 | Breast Cancer | 10 ± 0.62 | [9] | |
| 3e | MDA-MB-231 | Breast Cancer | 5 ± 0.5 | [9] |
| MCF-7 | Breast Cancer | 12 ± 0.54 | [9] | |
| 3l | SAS | Tongue Carcinoma | 9 ± 0.38 | [9] |
| MDA-MB-231 | Breast Cancer | 5 ± 0.25 | [9] | |
| HCT-116 | Colorectal Cancer | 6 ± 0.78 | [9] | |
| HuH-7 | Liver Cancer | 4.5 ± 0.3 | [9] | |
| Cisplatin | HCT-116 | Colorectal Cancer | 8 ± 0.76 | [9] |
| Cisplatin | HuH-7 | Liver Cancer | 14.7 ± 0.5 | [9] |
| Cisplatin | MDA-MB-231 | Breast Cancer | 15 ± 0.71 |[9] |
IC50 values represent the concentration required to inhibit 50% of cancer cell growth.
Furthermore, pyridine-2-carboxamide derivatives have been identified as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of T-cell activation.[10][11] Inhibition of HPK1 enhances the body's immune response against tumors, making these compounds attractive candidates for cancer immunotherapy.[10]
The broader class of pyridine dicarboxamides has been explored for its ability to inhibit various enzymes. Positional isomers, such as pyridine-2,6-dicarboxamide derivatives bearing sulfonamide groups, have been shown to be potent inhibitors of human carbonic anhydrase (hCA) isoforms I and II, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to glaucoma and Alzheimer's disease, respectively.[12]
Table 3: Enzyme Inhibitory Activity of Pyridine-2,6-dicarboxamide Sulfonamides
| Enzyme Target | IC50 Range (nM) | Reference |
|---|---|---|
| hCA I | 12.8 – 37.6 | [12] |
| hCA II | 17.8 – 46.7 | [12] |
| AChE | 98.4 – 197.5 | [12] |
| BChE | 82.2 – 172.7 |[12] |
IC50 values represent the concentration required to inhibit 50% of enzyme activity.
Additionally, certain pyridine-dicarboximide-cyclohexanone derivatives have shown α-glucosidase inhibitory activity, suggesting potential applications in managing type 2 diabetes.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
This protocol is adapted from the procedure described for the synthesis of novel anti-trypanosomatid agents.[7]
-
Preparation of Dienophile: Synthesize β-keto-esters from corresponding alcohols (e.g., cinnamyl alcohol, piperonyl alcohol) according to reported procedures.
-
Preparation of Diene: Prepare 1,2,3-triazine 1-oxides following established literature methods.
-
Reaction: To a solution of the β-keto-ester (1.5 equivalents) in dichloromethane (DCM), add the 1,2,3-triazine 1-oxide (1.0 equivalent) all at once.
-
Initiation: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equivalents) dropwise to the solution at room temperature.
-
Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction, and purify the crude product using column chromatography on silica gel to obtain the desired pyridine-2,5-dicarboxylate ester.
-
Characterization: Confirm the structure of the final compound using NMR (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS).
This protocol outlines a general method for assessing the activity of compounds against T. cruzi epimastigotes or L. mexicana promastigotes.[3]
-
Parasite Culture: Culture parasites in appropriate liquid medium (e.g., LIT for T. cruzi, M199 for L. mexicana) supplemented with fetal bovine serum until they reach the logarithmic growth phase.
-
Compound Preparation: Dissolve test compounds in DMSO to prepare stock solutions. Create a series of 2-fold serial dilutions in culture medium in a 96-well microtiter plate.
-
Incubation: Add a suspension of parasites (e.g., 1 x 10⁶ parasites/mL) to each well containing the compound dilutions. Include wells for negative (parasites in medium with DMSO) and positive (reference drug, e.g., benznidazole) controls.
-
Growth Period: Incubate the plates at the optimal temperature (e.g., 26°C) for 72 hours.
-
Viability Assessment: Add a resazurin solution to each well and incubate for an additional 24 hours. Measure the fluorescence (excitation 530 nm, emission 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the negative control. Determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.
This protocol describes a standard method for evaluating the cytotoxicity of compounds against cancer cell lines.[9]
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted in culture medium) for 48-72 hours. Include vehicle controls (DMSO).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the resulting formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability for each treatment compared to the vehicle control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Visualizations: Workflows and Pathways
Diagrams created using Graphviz (DOT language) illustrate key processes related to the study of this compound derivatives.
Caption: General workflow for the discovery and evaluation of pyridine dicarboxamide derivatives.
Caption: HPK1 inhibition by pyridine carboxamides enhances T-cell activation for anti-tumor immunity.
Conclusion and Future Outlook
This compound derivatives and their structural analogues represent a highly versatile and promising class of compounds in drug discovery. The research highlighted in this guide demonstrates their significant potential as antiprotozoal, anticancer, and enzyme-inhibiting agents. The synthetic tractability of the pyridine scaffold allows for extensive structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Future research should focus on expanding the structure-activity relationship (SAR) studies, elucidating precise mechanisms of action, and advancing the most promising lead compounds into preclinical and clinical development. The continued exploration of this chemical space is poised to deliver novel therapeutic agents for a variety of challenging diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Pyridine-2,5-dicarboxamide: A Versatile Scaffold in Supramolecular Chemistry and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-2,5-dicarboxamide is a heterocyclic compound that has garnered significant interest as a versatile building block in the field of supramolecular chemistry. Its rigid, planar structure, coupled with the presence of multiple hydrogen bonding donor and acceptor sites, allows for the rational design and synthesis of complex, self-assembling architectures. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of novel supramolecular structures and its potential in drug discovery.
The unique arrangement of the carboxamide groups at the 2 and 5 positions of the pyridine ring imparts a distinct geometry and electronic distribution compared to its more studied isomer, pyridine-2,6-dicarboxamide. This difference in substitution pattern influences the directionality of hydrogen bonds and the overall shape of the resulting supramolecular assemblies, leading to the formation of unique structures such as helices, sheets, and coordination polymers. Furthermore, the pyridine nitrogen and amide functionalities can act as ligands for metal coordination, expanding the range of accessible structures and applications.
Core Physicochemical and Spectral Data
The foundational precursor to this compound is pyridine-2,5-dicarboxylic acid. The properties of this starting material are crucial for the synthesis and characterization of its derivatives.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅NO₄ | |
| Molecular Weight | 167.12 g/mol | |
| pKa₁ | 2.46 | [1] |
| pKa₂ | 4.84 | [1] |
Solubility Data of Pyridine-2,5-dicarboxylic Acid
| Solvent | Solubility | Reference(s) |
| Water | 1.237 g/L at 25 °C | [1] |
| Alcohols (Ethanol, Methanol) | Soluble | [1] |
| Aqueous Bases | Soluble (due to salt formation) | [1] |
| Polar Organic Solvents (DMSO, DMF) | Soluble | [1] |
Spectral Data of Pyridine-2,5-dicarboxylic Acid
| Spectroscopy | Key Features | Reference(s) |
| ¹H NMR (90 MHz in DMSO-d₆) | Three aromatic proton signals in the downfield region, characteristic of a substituted pyridine ring. | [1] |
| ¹³C NMR | Seven distinct signals corresponding to the seven carbon atoms. Carboxylic acid carbons appear at the most downfield chemical shifts. | [1] |
| Infrared (IR) (KBr disc) | Broad O-H stretch (2500-3300 cm⁻¹), strong C=O stretch (~1700 cm⁻¹), and C-N/C=C stretches of the pyridine ring (1400-1600 cm⁻¹). | [1] |
Experimental Protocols
Synthesis of Pyridine-2,5-dicarboxylic Acid
A common and effective method for the synthesis of high-purity pyridine-2,5-dicarboxylic acid involves the oxidation of 6-methylnicotinic acid.[1]
Materials:
-
6-methylnicotinic acid
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Decolorizing carbon
-
Distilled water
Procedure:
-
Oxidation: In a suitable reaction vessel, dissolve 6-methylnicotinic acid in an aqueous solution of sodium hydroxide. While stirring vigorously, slowly add a solution of potassium permanganate in water. The reaction is exothermic and should be controlled by external cooling if necessary. Continue stirring until the purple color of the permanganate has disappeared.
-
Filtration: Filter the reaction mixture to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with a small amount of hot water.[1]
-
Acidification: Combine the filtrate and washings and cool the solution in an ice bath. Slowly add concentrated hydrochloric acid with stirring to acidify the solution to a pH of 2-3. A precipitate of crude pyridine-2,5-dicarboxylic acid will form.[1]
-
Purification: Collect the crude product by filtration and wash with cold water. For further purification, dissolve the crude product in a dilute aqueous solution of ammonia and add a small amount of decolorizing carbon. Heat the solution gently and then filter to remove the carbon. Re-precipitate the pure product by adding hydrochloric acid to adjust the pH to 2-3.[1]
-
Drying: Collect the purified pyridine-2,5-dicarboxylic acid by filtration, wash with a small amount of cold water, and dry under vacuum to a constant weight.[1]
Synthesis of Pyridine-2,5-dicarbonyl dichloride
The conversion of the dicarboxylic acid to the more reactive diacyl chloride is a key step for the synthesis of the dicarboxamide.
Materials:
-
Pyridine-2,5-dicarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (dry)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
Suspend pyridine-2,5-dicarboxylic acid in dry toluene.
-
Add a catalytic amount of DMF.
-
Slowly add an excess of thionyl chloride to the suspension.
-
Heat the mixture to reflux and maintain for several hours until the evolution of gas ceases and the solid has dissolved.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to yield the crude pyridine-2,5-dicarbonyl dichloride, which can be used in the next step without further purification.
Synthesis of this compound
This protocol describes a general method for the synthesis of the parent this compound.
Materials:
-
Pyridine-2,5-dicarbonyl dichloride
-
Ammonia solution (concentrated)
-
Dichloromethane (DCM) (dry)
Procedure:
-
Dissolve the crude pyridine-2,5-dicarbonyl dichloride in dry DCM and cool the solution in an ice bath.
-
Slowly add an excess of concentrated ammonia solution dropwise with vigorous stirring. A precipitate will form immediately.
-
Allow the reaction mixture to warm to room temperature and continue stirring for several hours.
-
Collect the solid product by filtration.
-
Wash the solid successively with water and a small amount of cold DCM to remove any unreacted starting materials and byproducts.
-
Dry the resulting white solid under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent such as water or ethanol.
Supramolecular Chemistry and Applications
The unique geometry of this compound, with its offset amide groups, predisposes it to form helical or pleated supramolecular structures through intermolecular hydrogen bonding. This is in contrast to the 2,6-isomer, which often forms linear tapes or macrocycles. The amide N-H groups act as hydrogen bond donors, while the carbonyl oxygens and the pyridine nitrogen serve as acceptors.
Coordination Chemistry
The parent molecule, pyridine-2,5-dicarboxylic acid, is an excellent ligand for the construction of coordination polymers. It can adopt various coordination modes, acting as a bidentate ligand through the nitrogen atom and one of the carboxylate oxygen atoms.[2] This versatility allows for the formation of diverse network structures with different metal ions.[2]
Quantitative Data: Stability Constants of Pyridine-2,5-dicarboxylic Acid with Metal Ions
The following table summarizes the stability constants (log β) for complexes of pyridine-2,5-dicarboxylate (pdca²⁻) with various divalent metal ions in aqueous solution.
| Metal Ion | Major Species | Logarithm of Stability Constant (log β) |
| Zn(II) | [Zn(pdca)₂]²⁻ | 12.0 |
| Cd(II) | [Cd(pdca)] | 4.5 |
| Cu(II) | [Cu(pdca)₂]²⁻ | 14.1 |
Data sourced from polarographic studies.
Drug Discovery and Biological Activity
Derivatives of the pyridine-2,5-dicarboxy scaffold have shown promise in drug discovery. For instance, various esters of pyridine-2,5-dicarboxylic acid have been synthesized and evaluated for their anti-trypanosomatid activity.
Quantitative Data: In Vitro Activity of Pyridine-2,5-dicarboxylate Esters against T. cruzi
The following table presents the half-maximal inhibitory concentration (IC₅₀) values for a selection of pyridine-2,5-dicarboxylate esters against the NINOA strain of Trypanosoma cruzi epimastigotes.
| Compound | R¹ | R² | IC₅₀ (µM) |
| 3a | Phenyl | Ethyl | >100 |
| 4a | Phenyl | Benzyl | 42.44 |
| 5a | Phenyl | p-methylbenzyl | 56.58 |
Data from in vitro biological evaluation.
Visualizations
Synthesis Workflow
Caption: Synthetic pathway to this compound.
Coordination Modes of Pyridine-2,5-dicarboxylic Acid
Caption: Common coordination modes with metal ions (M).
Potential Hydrogen Bonding Patterns
Caption: Potential intermolecular hydrogen bonds.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Metal-Organic Frameworks Using Pyridine-2,5-dicarboxamide Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials synthesized by the self-assembly of metal ions or clusters with organic linkers. Their high porosity, tunable structures, and functionalizable nature make them promising candidates for a variety of applications, including gas storage, catalysis, and, notably, drug delivery. The choice of the organic linker is a critical determinant of the final properties of the MOF.
This document provides detailed protocols and application notes for the synthesis of Metal-Organic Frameworks (MOFs) utilizing Pyridine-2,5-dicarboxamide as the primary organic linker. It is important to note that the use of this specific dicarboxamide linker in MOF synthesis represents an emerging area of research. Consequently, while a protocol for the synthesis of the linker is well-established, the protocol for the MOF synthesis is presented as a proposed methodology based on established principles for analogous dicarboxylate and dicarboxamide-based MOF systems. These protocols are intended to serve as a comprehensive guide for researchers venturing into this novel area of materials science.
Synthesis of the this compound Linker
A common and effective method for synthesizing this compound involves a two-step process starting from Pyridine-2,5-dicarboxylic acid. This process first converts the carboxylic acid groups to more reactive acyl chlorides, which are then reacted with ammonia to form the desired dicarboxamide.
Experimental Protocol: Linker Synthesis
Materials:
-
Pyridine-2,5-dicarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Ammonia solution (concentrated)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous diethyl ether
-
Deionized water
-
Ice bath
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Schlenk line or nitrogen/argon inlet
-
Büchner funnel and flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Acyl Chloride Formation:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), suspend Pyridine-2,5-dicarboxylic acid in an excess of thionyl chloride.
-
Add a catalytic amount of DMF.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the solution becomes clear.
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting solid is Pyridine-2,5-dicarbonyl dichloride.
-
-
Amidation:
-
Carefully add the crude Pyridine-2,5-dicarbonyl dichloride to a flask containing a concentrated ammonia solution, cooled in an ice bath. This reaction is highly exothermic and should be performed with caution in a well-ventilated fume hood.
-
Stir the mixture vigorously for 1-2 hours, allowing it to slowly warm to room temperature.
-
The white precipitate of this compound will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product thoroughly with deionized water and then with a small amount of cold diethyl ether.
-
Dry the purified this compound linker in a vacuum oven.
-
Characterization of the Linker
The successful synthesis of the this compound linker should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy to verify its chemical structure and purity.
Proposed Methodology: Synthesis of a Zinc-based MOF using this compound (Pydca-MOF-1)
This section outlines a proposed solvothermal synthesis for a zinc-based MOF, tentatively named Pydca-MOF-1 , using the this compound linker.
Experimental Protocol: MOF Synthesis
Materials:
-
This compound (linker)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (metal source)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Ethanol (for solvent exchange)
-
Dichloromethane (for solvent exchange)
Equipment:
-
20 mL scintillation vials or Teflon-lined stainless steel autoclave
-
Programmable oven
-
Ultrasonic bath
-
Centrifuge
-
Vacuum oven
Procedure:
-
Preparation of the Reaction Mixture:
-
In a 20 mL scintillation vial, dissolve 0.1 mmol of this compound in 10 mL of DMF. Use an ultrasonic bath to aid dissolution if necessary.
-
In a separate vial, dissolve 0.1 mmol of Zinc nitrate hexahydrate in 5 mL of DMF.
-
Combine the two solutions in the 20 mL scintillation vial.
-
Cap the vial tightly.
-
-
Solvothermal Synthesis:
-
Place the sealed vial in a programmable oven.
-
Heat the oven to 100-120 °C at a ramp rate of 5 °C/min.
-
Maintain this temperature for 24-48 hours.
-
After the reaction period, cool the oven down to room temperature at a rate of 5 °C/min.
-
Crystalline product should be observed at the bottom of the vial.
-
-
Product Isolation and Purification:
-
Carefully decant the mother liquor.
-
Wash the crystalline product with fresh DMF (3 x 10 mL) to remove any unreacted starting materials. Centrifugation can be used to facilitate the separation of the solid from the supernatant.
-
To activate the MOF (i.e., remove the solvent molecules from the pores), perform a solvent exchange by immersing the crystals in ethanol (3 x 10 mL) for 8 hours each, followed by dichloromethane (3 x 10 mL) for 8 hours each.
-
After the final wash, decant the dichloromethane and dry the product in a vacuum oven at a suitable temperature (e.g., 80-100 °C) to obtain the activated Pydca-MOF-1.
-
Data Presentation
Table 1: Proposed Synthesis Parameters for Pydca-MOF-1
| Parameter | Value |
| Metal Source | Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) |
| Organic Linker | This compound |
| Molar Ratio (Metal:Linker) | 1:1 |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 100 - 120 °C |
| Reaction Time | 24 - 48 hours |
| Activation Procedure | Solvent exchange with Ethanol and Dichloromethane, followed by vacuum drying |
Table 2: Anticipated Quantitative Data for Activated Pydca-MOF-1
| Property | Anticipated Value | Characterization Technique |
| BET Surface Area | 500 - 1500 m²/g | N₂ adsorption isotherm at 77 K |
| Pore Volume | 0.3 - 0.8 cm³/g | N₂ adsorption isotherm at 77 K |
| Thermal Stability | > 300 °C | Thermogravimetric Analysis (TGA) |
| Crystallographic System | To be determined | Powder X-ray Diffraction (PXRD) |
Visualization of Workflows and Pathways
Diagram 1: Synthesis Workflow for this compound Linker
Caption: Workflow for the synthesis of the this compound linker.
Diagram 2: Proposed Synthesis Workflow for Pydca-MOF-1
Application Notes and Protocols for the Functionalization of Pyridine-2,5-dicarboxamide
These application notes provide detailed experimental protocols for the functionalization of the Pyridine-2,5-dicarboxamide scaffold. The primary method detailed is the synthesis of N-substituted this compound derivatives through the condensation of pyridine-2,5-dicarbonyl dichloride with various primary and secondary amines. This approach allows for the introduction of a wide range of functional groups, enabling the exploration of their chemical properties and biological activities for applications in drug development, coordination chemistry, and materials science.
Overview of this compound Functionalization
This compound and its derivatives are of significant interest due to their versatile chemical properties and biological activities. The functionalization of this scaffold is a key strategy for developing new pharmacologically active compounds and functional materials. The most common and effective method for synthesizing functionalized pyridine-2,5-dicarboxamides is through the formation of amide bonds between the pyridine-2,5-dicarboxylic acid backbone and various amine-containing moieties. This is typically achieved by first converting the dicarboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with the desired amine.
The general synthetic approach involves a two-step process:
-
Activation of Pyridine-2,5-dicarboxylic Acid: The carboxylic acid groups are converted to a more reactive form, typically acyl chlorides, using a chlorinating agent like thionyl chloride or oxalyl chloride.
-
Amide Bond Formation: The resulting pyridine-2,5-dicarbonyl dichloride is then reacted with a primary or secondary amine to form the desired N,N'-disubstituted this compound.
This methodology allows for the introduction of diverse functionalities by simply varying the amine component in the final step.
Experimental Protocols
Protocol 1: Synthesis of Pyridine-2,5-dicarbonyl dichloride
This protocol describes the conversion of pyridine-2,5-dicarboxylic acid to its corresponding diacyl chloride, a key intermediate for the synthesis of functionalized dicarboxamides.
Materials:
-
Pyridine-2,5-dicarboxylic acid
-
Oxalyl chloride (or Thionyl chloride)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Schlenk flask or round-bottom flask with a reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), suspend pyridine-2,5-dicarboxylic acid in anhydrous DCM.
-
Add a catalytic amount of anhydrous DMF to the suspension.
-
Slowly add an excess of oxalyl chloride (typically 2-4 equivalents) to the stirring suspension at room temperature.
-
The reaction mixture is then stirred at room temperature or gently heated to reflux until the reaction is complete, which is indicated by the cessation of gas evolution and the formation of a clear solution.
-
After completion, the excess oxalyl chloride and the solvent are removed under reduced pressure using a rotary evaporator to yield the crude pyridine-2,5-dicarbonyl dichloride.
-
The crude product is typically used in the next step without further purification.
Protocol 2: Synthesis of N,N'-disubstituted Pyridine-2,5-dicarboxamides (Amide Coupling)
This protocol details the general procedure for the functionalization of the this compound scaffold by reacting the diacyl chloride with a desired amine.
Materials:
-
Pyridine-2,5-dicarbonyl dichloride (from Protocol 1)
-
Desired primary or secondary amine (2 equivalents)
-
Anhydrous triethylamine (Et3N) or another suitable non-nucleophilic base (2-3 equivalents)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Schlenk flask or round-bottom flask with a dropping funnel and drying tube
-
Magnetic stirrer
-
Ice bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Dissolve the desired amine (2 equivalents) and triethylamine (2-3 equivalents) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.
-
Prepare a solution of the crude pyridine-2,5-dicarbonyl dichloride in anhydrous DCM.
-
Slowly add the solution of pyridine-2,5-dicarbonyl dichloride dropwise to the cooled amine solution under vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-24 hours) until the reaction is complete (monitored by TLC).
-
Upon completion, quench the reaction by adding water.
-
Perform an aqueous work-up by washing the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield the pure N,N'-disubstituted this compound.
Data Presentation
The following table summarizes representative data for the synthesis of functionalized pyridine-2,6-dicarboxamides, which are structurally similar to the 2,5-isomers and whose synthesis follows a similar protocol.[1][2] The yields and characterization data are indicative of what can be expected for the analogous this compound derivatives.
| Compound | Amine Used | Yield (%) | M.p. (°C) | 1H NMR (DMSO-d6, δ ppm) |
| N2,N6-Di(pyrazin-2-yl)furan-2,5-dicarboxamide | 2-aminopyrazine | 71 | 280–281 | 11.36 (s, 2H), 9.46 (s, 2H), 8.53 (s, 2H), 8.48 (d, J = 2.6 Hz, 2H), 7.54 (s, 2H) |
| N2,N5-bis(4-pyridyl)furan-2,5-dicarboxamide | 4-aminopyridine | 68 | 197–198 | 10.69 (s, 2H), 8.52 (d, J = 4.9 Hz, 4H), 7.77 (d, J = 5.0 Hz, 4H), 7.55 (s, 2H) |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of functionalized pyridine-2,5-dicarboxamides.
Caption: Workflow for the synthesis of functionalized Pyridine-2,5-dicarboxamides.
References
Applications of Pyridine-2,5-dicarboxylic Acid Derivatives in Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-2,5-dicarboxamide and its parent compound, Pyridine-2,5-dicarboxylic acid, are versatile organic molecules that have garnered significant interest in the field of catalysis. While direct catalytic applications of this compound are not extensively documented, the corresponding dicarboxylic acid serves as a crucial building block for the synthesis of robust catalytic systems, particularly Metal-Organic Frameworks (MOFs). These materials exhibit significant potential in facilitating a variety of organic transformations. This document provides a detailed overview of the catalytic applications of coordination complexes and MOFs derived from Pyridine-2,5-dicarboxylic acid, complete with quantitative data and experimental protocols.
The core structure of Pyridine-2,5-dicarboxylic acid allows for the formation of diverse coordination polymers with various metal ions. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate groups act as coordination sites, leading to the construction of one-, two-, or three-dimensional networks. These frameworks can possess porous structures and exposed metal centers, which are key features for heterogeneous catalysis. The inherent properties of these materials, such as high thermal stability and recyclability, make them attractive alternatives to traditional homogeneous catalysts.
Key Catalytic Applications
The primary catalytic application of materials derived from Pyridine-2,5-dicarboxylic acid is in the realm of oxidation reactions. Specifically, lanthanide-based MOFs constructed using this linker have demonstrated notable activity in the selective oxidation of organic substrates.
Heterogeneous Catalysis: Oxidation of Thymol
Metal-Organic Frameworks (MOFs) synthesized from Pyridine-2,5-dicarboxylic acid and lanthanide metals, such as Neodymium (Nd) and Dysprosium (Dy), have been shown to act as efficient heterogeneous catalysts for the oxidation of thymol to thymoquinone.[1] This reaction is of interest due to the biological importance of thymoquinone. The catalytic activity of these MOFs is attributed to the coordinated metal centers within the framework.
A study on two isostructural 3D MOFs, [Nd(pyc)(pydc)(H₂O)]n (1) and [Dy(pyc)(pydc)(H₂O)]n (2), where H₂pydc is Pyridine-2,5-dicarboxylic acid, demonstrated their catalytic efficacy in this transformation.[1] The reactions are typically carried out under mild conditions, and the catalysts can be recovered and reused multiple times without a significant loss of activity.
The catalytic performance of the Nd- and Dy-based MOFs in the oxidation of thymol is summarized in the table below. The data highlights the conversion efficiency and selectivity of these catalysts.
| Catalyst | Metal Ion | Substrate | Product | Conversion (%) | Selectivity (%) | Reference |
| [Nd(pyc)(pydc)(H₂O)]n | Nd(III) | Thymol | Thymoquinone | 40.37 | ~100 | [1] |
| [Dy(pyc)(pydc)(H₂O)]n | Dy(III) | Thymol | Thymoquinone | 36.45 | ~100 | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the catalyst and the subsequent catalytic reaction, based on the available literature.
Protocol 1: Hydrothermal Synthesis of a Lanthanide-based MOF Catalyst
This protocol describes a general procedure for the synthesis of a Metal-Organic Framework using Pyridine-2,5-dicarboxylic acid as the organic linker and a lanthanide salt as the metal source.
Materials:
-
Pyridine-2,5-dicarboxylic acid (H₂pydc)
-
Lanthanide(III) nitrate hexahydrate (e.g., Nd(NO₃)₃·6H₂O or Dy(NO₃)₃·6H₂O)
-
Deionized water
-
Ethanol
-
Teflon-lined stainless-steel autoclave
Procedure:
-
In a typical synthesis, a mixture of Pyridine-2,5-dicarboxylic acid (e.g., 0.1 mmol, 16.7 mg) and the corresponding lanthanide nitrate salt (e.g., 0.1 mmol) is dissolved in a solvent mixture, typically deionized water and ethanol.
-
The mixture is sonicated for approximately 15 minutes to ensure homogeneity.
-
The resulting solution is transferred to a 23 mL Teflon-lined stainless-steel autoclave.
-
The autoclave is sealed and heated in an oven at a specific temperature (e.g., 160 °C) for a designated period (e.g., 72 hours).
-
After the reaction is complete, the autoclave is allowed to cool slowly to room temperature.
-
The resulting crystals are collected by filtration, washed with deionized water and ethanol to remove any unreacted starting materials.
-
The purified crystals are then dried in air.
dot
Caption: Workflow for the hydrothermal synthesis of a MOF catalyst.
Protocol 2: General Procedure for the Catalytic Oxidation of Thymol
This protocol outlines the use of the synthesized MOF as a heterogeneous catalyst for the oxidation of thymol.
Materials:
-
Synthesized MOF catalyst (e.g., [Nd(pyc)(pydc)(H₂O)]n)
-
Thymol
-
Acetonitrile (solvent)
-
Hydrogen peroxide (oxidant)
-
Gas chromatograph (GC) for analysis
Procedure:
-
A specific amount of the MOF catalyst (e.g., 10 mg) is added to a solution of thymol (e.g., 0.1 mmol) in a suitable solvent such as acetonitrile (e.g., 5 mL) in a reaction vessel.
-
The mixture is stirred at a specific temperature (e.g., 60 °C).
-
An oxidant, such as hydrogen peroxide (e.g., 30% aqueous solution), is added to initiate the reaction.
-
The reaction progress is monitored by taking aliquots from the reaction mixture at regular intervals and analyzing them by gas chromatography (GC).
-
Upon completion of the reaction, the catalyst is separated from the reaction mixture by centrifugation or filtration.
-
The liquid phase is analyzed to determine the conversion of thymol and the selectivity for thymoquinone.
-
The recovered catalyst can be washed with a suitable solvent, dried, and reused for subsequent catalytic cycles to test its stability and reusability.
dot
Caption: Workflow for the catalytic oxidation of thymol using a MOF catalyst.
Signaling Pathways and Logical Relationships
The catalytic cycle for the oxidation of thymol using a lanthanide-based MOF is believed to involve the activation of the oxidant by the metal center, followed by the reaction with the substrate.
dot
Caption: Proposed catalytic cycle for thymol oxidation.
Conclusion
While direct catalytic applications of this compound are still an emerging area of research, its parent dicarboxylic acid has proven to be a valuable ligand for the construction of catalytically active Metal-Organic Frameworks. The lanthanide-based MOFs, in particular, show significant promise as recyclable heterogeneous catalysts for selective oxidation reactions. The provided protocols offer a foundation for researchers to explore the synthesis and catalytic potential of these materials further. Future investigations may focus on expanding the scope of substrates, optimizing reaction conditions, and exploring the catalytic activities of MOFs constructed with this compound itself.
References
Application Notes and Protocols for Pyridine-2,5-dicarboxamide as a Ligand for Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-2,5-dicarboxamide is a versatile heterocyclic ligand that, along with its derivatives, has garnered significant interest in coordination chemistry and medicinal chemistry. The arrangement of its nitrogen atom and two carboxamide groups allows for the formation of stable complexes with a variety of metal ions. These metal complexes exhibit a range of promising biological activities, including anticancer and antimicrobial properties, as well as applications in catalysis. This document provides an overview of the applications of pyridine-dicarboxamide-based metal complexes and detailed protocols for their synthesis and evaluation. While specific data for this compound complexes is limited in publicly available literature, this report includes data and protocols for closely related and structurally similar compounds, such as those derived from pyridine-2,5-dicarboxylic acid and pyridine-2,6-dicarboxamide, to provide a comprehensive guide for researchers.
Applications of Pyridine-Dicarboxamide Metal Complexes
Metal complexes containing pyridine-dicarboxamide and related ligands have shown significant potential in several key areas of research and development:
-
Anticancer Agents: A primary application of these complexes is in the development of novel anticancer therapeutics. The chelation of metal ions like zinc, manganese, copper, and nickel with pyridine-based ligands can lead to compounds with significant cytotoxicity against various cancer cell lines.[1][2] The mechanism of action is often attributed to the induction of apoptosis through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.
-
Catalysis: The defined coordination geometry and electronic properties of these metal complexes make them suitable candidates for catalysts in organic synthesis. For instance, coordination polymers constructed from pyridine-dicarboxylic acid linkers have demonstrated catalytic activity in Knoedelagel condensation reactions.[3]
-
Antimicrobial Agents: Metal complexes of pyridine-2,6-dicarboxamide have demonstrated potent antibacterial activity, particularly against gram-positive bacteria like Staphylococcus aureus, including methicillin- and vancomycin-resistant strains (MRSA and VRSA).[4] The proposed mechanism involves the disruption of the bacterial cell wall.[4]
-
Supramolecular Chemistry: The ability of these ligands to form well-defined structures through coordination and hydrogen bonding makes them valuable building blocks in supramolecular chemistry for the construction of metal-organic frameworks (MOFs) and other complex architectures.[5]
Data Presentation: Anticancer Activity of Related Pyridine-Dicarboxylate and Dicarboxamide Metal Complexes
The following table summarizes the in vitro anticancer activity (IC50 values) of various metal complexes with ligands structurally related to this compound against a panel of human cancer cell lines.
| Complex/Compound | Cancer Cell Line | IC50 (µM) | Reference |
| [ZnC14H10N2O10] (with 2,3-pyridinedicarboxylic acid) | SMMC-7721 | 21.80 | [1] |
| [Mn2(pydco)2(bpy)2(H2O)2]·2H2O (pydco = pyridine-2,5-dicarboxylic acid N-oxide) | MCF-7 | > 100 | [2] |
| [Zn(bpy)(Hpydco)2] (pydco = pyridine-2,5-dicarboxylic acid N-oxide) | MCF-7 | 45.3 | [2] |
| [Zn(bpy)Cl(Hpydco)]·2H2O (pydco = pyridine-2,5-dicarboxylic acid N-oxide) | MCF-7 | 38.7 | [2] |
| Cisplatin (Reference Drug) | MCF-7 | 15.2 | [2] |
| [Co(Hpydc)2(H2O)2] (pydc = pyridine-2,4-dicarboxylate) | A549 | ~6-7 | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound Ligand
This protocol describes a general method for the synthesis of dicarboxamide from the corresponding dicarboxylic acid, which can be adapted for this compound.
Materials:
-
Pyridine-2,5-dicarboxylic acid
-
Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2)
-
Ammonia solution (aqueous) or gaseous ammonia
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Triethylamine (optional)
-
Standard glassware for organic synthesis
Procedure:
-
Activation of Carboxylic Acid:
-
Suspend pyridine-2,5-dicarboxylic acid in an excess of thionyl chloride or a solution of oxalyl chloride in an anhydrous solvent like DCM.
-
A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Reflux the mixture for 2-4 hours until the solid dissolves and the evolution of gas ceases.
-
Remove the excess thionyl chloride or solvent and oxalyl chloride under reduced pressure to obtain the crude pyridine-2,5-dicarbonyl chloride.
-
-
Amination:
-
Dissolve the crude acyl chloride in an anhydrous solvent like DCM or THF and cool the solution in an ice bath.
-
Bubble gaseous ammonia through the solution or add a concentrated aqueous solution of ammonia dropwise with vigorous stirring. The use of triethylamine as a base is recommended if using an amine salt.
-
Continue the reaction at 0°C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-3 hours.
-
The product, this compound, will precipitate out of the solution.
-
-
Purification:
-
Collect the precipitate by filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol or diethyl ether to remove impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., water, ethanol, or a solvent mixture) to obtain the pure this compound.
-
Characterize the final product using NMR spectroscopy, IR spectroscopy, and mass spectrometry.
-
Caption: Workflow for the synthesis of this compound.
Protocol 2: General Synthesis of Metal Complexes with this compound
This protocol outlines a general procedure for the synthesis of metal complexes using the prepared this compound ligand. The specific conditions may need to be optimized for different metal salts.
Materials:
-
This compound
-
Metal salt (e.g., ZnCl2, MnCl2·4H2O, Cu(NO3)2·3H2O, Ni(OAc)2·4H2O)
-
Solvent (e.g., Methanol, Ethanol, Water, or a mixture)
-
Standard laboratory glassware
Procedure:
-
Dissolution:
-
Dissolve the this compound ligand in a suitable solvent. Gentle heating may be required.
-
In a separate flask, dissolve the metal salt in the same or a miscible solvent.
-
-
Complexation:
-
Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of ligand to metal can be varied (e.g., 1:1, 2:1) to obtain different coordination complexes.
-
The reaction mixture may be stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, depending on the desired complex.
-
A change in color or the formation of a precipitate often indicates complex formation.
-
-
Isolation and Purification:
-
If a precipitate forms, cool the reaction mixture and collect the solid by filtration.
-
If no precipitate forms, the complex can be crystallized by slow evaporation of the solvent, vapor diffusion of a less polar solvent, or by cooling the solution.
-
Wash the isolated complex with the solvent used for the reaction and then with a more volatile solvent like diethyl ether.
-
Dry the complex in a desiccator or under vacuum.
-
-
Characterization:
Caption: General workflow for metal complex synthesis.
Protocol 3: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to measure the cytotoxicity of potential anticancer compounds.[2]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test complexes dissolved in DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test complexes in the culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like cisplatin).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software.
-
Caption: Postulated signaling pathway for anticancer activity.
Conclusion
This compound and its analogs are promising ligands for the development of novel metal-based therapeutics and catalysts. The protocols provided herein offer a foundation for the synthesis and evaluation of these metal complexes. While more research is needed to fully elucidate the potential of this compound itself, the data from related compounds strongly suggest that its metal complexes are worthy of further investigation. Researchers are encouraged to adapt and optimize these methods for their specific applications, which could lead to the discovery of new and effective agents for drug development and catalysis.
References
- 1. jcmimagescasereports.org [jcmimagescasereports.org]
- 2. Coordination complexes of zinc and manganese based on pyridine-2,5-dicarboxylic acid N-oxide: DFT studies and antiproliferative activities consideration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyridine-2,6-Dicarboxamide Proligands and their Cu(II)/Zn(II) Complexes Targeting Staphylococcus Aureus for the Attenuation of In Vivo Dental Biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insight into the connecting roles of interaction synthons and water clusters within different transition metal coordination compounds of pyridine-2,5-dicarboxylic acid: experimental and theoretical studies - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Pyridine-2,5-dicarboxamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of pyridine-2,5-dicarboxamides, a scaffold of interest in medicinal chemistry and material science. The primary focus is on the crucial amide bond formation step, outlining two robust and widely applicable methods: the acyl chloride method and the direct coupling method using a modern coupling reagent.
Introduction
Pyridine-2,5-dicarboxamides are heterocyclic compounds with significant potential in various fields due to their rigid structure and ability to participate in hydrogen bonding and metal coordination. The synthesis of these molecules primarily relies on the efficient formation of two amide bonds between pyridine-2,5-dicarboxylic acid or its derivatives and a suitable amine. The choice of synthetic route can be critical, depending on the nature of the amine, desired purity, and scalability of the reaction. This note details two common and effective protocols for this transformation.
Method 1: The Acyl Chloride Route
This classic and often high-yielding method involves the conversion of pyridine-2,5-dicarboxylic acid to its more reactive diacyl chloride, which then readily reacts with the amine to form the desired dicarboxamide.
Experimental Protocol: Acyl Chloride Method
Step 1: Synthesis of Pyridine-2,5-dicarbonyl dichloride
-
Reagents and Materials:
-
Pyridine-2,5-dicarboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or Toluene
-
Schlenk flask or round-bottom flask with a reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (N₂ or Ar), add pyridine-2,5-dicarboxylic acid (1.0 eq).
-
Suspend the acid in anhydrous DCM or toluene.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (2.2-3.0 eq) or oxalyl chloride (2.2-3.0 eq) to the suspension at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction by observing the cessation of gas evolution and the dissolution of the starting material. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude pyridine-2,5-dicarbonyl dichloride as a solid. This intermediate is moisture-sensitive and is often used immediately in the next step without further purification.[1][2]
-
Step 2: Amide Bond Formation
-
Reagents and Materials:
-
Pyridine-2,5-dicarbonyl dichloride (from Step 1)
-
Desired amine (2.1 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.2-2.5 eq)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
-
Procedure:
-
Dissolve the desired amine (2.1 eq) and TEA or DIPEA (2.2 eq) in anhydrous DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Dissolve the crude pyridine-2,5-dicarbonyl dichloride (1.0 eq) in a minimal amount of anhydrous DCM.
-
Slowly add the solution of the diacyl chloride to the cooled amine solution with vigorous stirring.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 8-16 hours.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the pure pyridine-2,5-dicarboxamide.
-
Workflow for Acyl Chloride Method
Caption: Workflow for the synthesis of this compound via the acyl chloride intermediate.
Method 2: Direct Amide Coupling
This method avoids the isolation of the often-unstable acyl chloride by using a coupling reagent to activate the carboxylic acid in situ, followed by reaction with the amine. This is a very common strategy in modern organic synthesis, especially in medicinal chemistry.
Experimental Protocol: Direct Coupling Method
-
Reagents and Materials:
-
Pyridine-2,5-dicarboxylic acid (1.0 eq)
-
Desired amine (2.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (2.2 eq) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (2.2 eq) with HOBt (1-Hydroxybenzotriazole) (2.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0-4.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (N₂ or Ar)
-
-
Procedure:
-
To a dried round-bottom flask under an inert atmosphere, add pyridine-2,5-dicarboxylic acid (1.0 eq), the coupling reagent(s) (e.g., HATU, 2.2 eq), and the desired amine (2.1 eq).[3][4]
-
Dissolve the mixture in anhydrous DMF.
-
Cool the solution to 0 °C.
-
Slowly add the base (DIPEA, 3.0-4.0 eq) to the mixture.
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 4 hours.[1]
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure this compound.
-
Workflow for Direct Coupling Method
Caption: General workflow for the direct amide coupling synthesis of this compound.
Data Summary
The choice of method can influence reaction time, temperature, and yield. The following table provides a comparative summary of typical conditions for the two protocols. (Note: Yields are representative and will vary based on the specific amine used).
| Parameter | Method 1: Acyl Chloride | Method 2: Direct Coupling (HATU) |
| Starting Material | Pyridine-2,5-dicarboxylic acid | Pyridine-2,5-dicarboxylic acid |
| Activating Reagent | SOCl₂ or (COCl)₂ | HATU |
| Base | TEA or DIPEA | DIPEA |
| Solvent | Toluene/DCM (Step 1), DCM (Step 2) | DMF or DCM |
| Temperature | Reflux (Step 1), 0 °C to RT (Step 2) | 0 °C to RT |
| Reaction Time | 10 - 20 hours (total) | 0.5 - 4 hours |
| Typical Yield | 60 - 90% | 70 - 95% |
| Key Advantage | Cost-effective reagents | Mild conditions, fast, high-yielding |
| Key Disadvantage | Harsh reagents (SOCl₂), moisture sensitive intermediate | Expensive coupling reagent |
Conclusion
Both the acyl chloride and direct coupling methods are effective for the synthesis of pyridine-2,5-dicarboxamides. The acyl chloride route is a traditional, cost-effective method suitable for robust amines. The direct coupling method, particularly with modern reagents like HATU, offers milder conditions, faster reaction times, and often higher yields, making it ideal for sensitive substrates and applications in medicinal chemistry where reaction optimization is key. The choice of protocol should be guided by the specific requirements of the target molecule, cost considerations, and available laboratory resources.
References
Application Notes and Protocols: Functionalization of Pyridine Dicarboxamides for Sensing Applications
Audience: Researchers, scientists, and drug development professionals.
Note on Isomer Specificity: While the inquiry specified Pyridine-2,5-dicarboxamide, a comprehensive literature review reveals a notable scarcity of research on its specific functionalization for sensing applications. The vast majority of published work in this area focuses on the isomeric Pyridine-2,6-dicarboxamide scaffold. Consequently, this document will primarily detail the functionalization and application of Pyridine-2,6-dicarboxamide as a representative and well-documented platform for the development of chemical sensors. The principles and protocols described herein may, however, provide a foundational basis for conceptualizing and developing sensors based on the this compound structure.
Introduction to Pyridine-2,6-dicarboxamide in Sensing
Pyridine-2,6-dicarboxamide is a versatile scaffold for the design of chemosensors due to its rigid, planar structure and the presence of multiple coordination sites: the pyridine nitrogen and the two amide groups.[1] This arrangement allows for the pre-organization of a binding cavity suitable for capturing a variety of analytes, including metal cations and anions.[1] The amide protons can act as hydrogen bond donors, while the pyridine nitrogen and carbonyl oxygens can serve as hydrogen bond acceptors or metal coordination sites.[1] Functionalization of the amide nitrogen atoms with signaling units (e.g., fluorophores, chromophores) allows for the transduction of a binding event into a measurable optical or electrochemical signal.
Functionalization Strategies for Sensing Applications
The core principle behind the use of Pyridine-2,6-dicarboxamide in sensing involves its derivatization with moieties that can interact with the target analyte and concurrently report on this interaction. Common strategies include:
-
Attachment of Fluorophores: Coupling of fluorescent groups allows for the development of "turn-off" or "turn-on" fluorescent sensors. Analyte binding can lead to quenching of fluorescence through mechanisms like photoinduced electron transfer (PET) or enhancement of fluorescence by restricting intramolecular rotation.
-
Attachment of Chromophores: The introduction of chromogenic units enables colorimetric sensing, where a change in color is observed upon analyte binding. This is particularly useful for qualitative, "naked-eye" detection.
-
Incorporation into Metal-Organic Frameworks (MOFs): Pyridine-2,6-dicarboxylic acid, the precursor to the dicarboxamide, is a common linker in the synthesis of MOFs.[2] These porous materials can be designed to selectively adsorb and detect small molecules and ions.
Data Presentation: Quantitative Sensor Performance
The following tables summarize the performance of various functionalized Pyridine-2,6-dicarboxamide-based sensors for the detection of different analytes.
Table 1: Sensing of Metal Cations
| Sensor Name/Functional Group | Target Analyte | Detection Limit (LOD) | Binding Constant (Ka) | Sensing Mechanism | Reference |
| N2, N6-bis(5-Mercapto-1,3,4-thiadiazol-2-yl)pyridine-2,6-dicarboxamide (TPDC) | Fe³⁺ | 0.49 µM | 2.54 x 10¹ M⁻¹ | Fluorescence Quenching | [3] |
| N2, N6-bis(5-Mercapto-1,3,4-thiadiazol-2-yl)pyridine-2,6-dicarboxamide (TPDC) | Hg²⁺ | 0.0066 µM | 0.18 x 10² M⁻¹ | Fluorescence Quenching | [3] |
| Fluorene-bearing pyridine-2,6-dicarboxamide | Cu²⁺ | 1.49 x 10⁻⁶ M | 8.89 x 10³ M⁻¹ | Fluorescence & Colorimetric | [4] |
| Fluorene-bearing pyridine-2,6-dicarboxamide | Pb²⁺ | 2.31 x 10⁻⁶ M | 5.65 x 10⁸ M⁻² | Fluorescence & Colorimetric | [4] |
| N2, N6-bis(5-methylthiazol-2-yl)pyridine-2,6-dicarboxamide | Cu²⁺ | 1.92 x 10⁻⁴ M | 2.16 x 10³ M⁻¹ | Fluorescence Quenching | [5] |
| N2, N6-bis(5-methylthiazol-2-yl)pyridine-2,6-dicarboxamide | Ni²⁺ | 1.4 x 10⁻⁴ M | 3.09 x 10³ M⁻¹ | Fluorescence Quenching | [5] |
Table 2: Sensing of Anions
| Sensor Name/Functional Group | Target Analyte | Association Constant (Ka) | Sensing Mechanism | Reference |
| Bisquinolinium pyridine-2,6-dicarboxamide | Halides, Acetate, Pyrophosphate, Nucleotides | Varies with anion | Fluorescence Quenching | [6] |
Experimental Protocols
General Synthesis of Functionalized Pyridine-2,6-dicarboxamides
This protocol is a generalized procedure based on the condensation reaction between pyridine-2,6-dicarbonyl dichloride and an appropriate amine.
Workflow Diagram:
Caption: General synthesis workflow for functionalized Pyridine-2,6-dicarboxamides.
Protocol:
-
Acid Chloride Formation: To a solution of pyridine-2,6-dicarboxylic acid in a suitable solvent (e.g., toluene, THF), add an excess of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) dropwise at 0 °C. The reaction mixture is then refluxed until the reaction is complete (monitored by TLC or disappearance of starting material). The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude pyridine-2,6-dicarbonyl dichloride.
-
Condensation: The crude acid chloride is dissolved in an appropriate solvent (e.g., pyridine, THF, toluene). A solution of the desired functional amine (2 equivalents) in the same solvent is added dropwise at 0 °C. If the solvent is not a base itself, a non-nucleophilic base like triethylamine is added to scavenge the HCl byproduct. The reaction mixture is stirred at room temperature or refluxed for a specified time.[5]
-
Work-up and Purification: After the reaction is complete, the reaction mixture is cooled, and the solvent is removed. The crude product is then purified by recrystallization from a suitable solvent system or by column chromatography on silica gel to afford the pure functionalized pyridine-2,6-dicarboxamide.
Protocol for Fluorescent Sensing of Metal Cations
This protocol describes a general method for evaluating the sensing performance of a fluorescent chemosensor.
Workflow Diagram:
Caption: Experimental workflow for fluorescence titration sensing experiments.
Protocol:
-
Preparation of Stock Solutions: Prepare a stock solution of the fluorescent sensor (e.g., 1 mM in THF or a suitable solvent). Prepare stock solutions of the metal salts (e.g., 2.5 mM in methanol or water) to be tested.
-
Fluorescence Titration: In a quartz cuvette, place a specific volume of a buffer solution (e.g., HEPES buffer, pH 7.4). Add a small aliquot of the sensor stock solution to achieve the desired final concentration (e.g., 60 µM). Record the fluorescence emission spectrum at a specific excitation wavelength.
-
Data Acquisition: Sequentially add small aliquots of the metal ion stock solution to the cuvette. After each addition, gently mix the solution and record the fluorescence emission spectrum.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion. The binding constant can be determined using the Benesi-Hildebrand equation. The limit of detection (LOD) is typically calculated based on the standard deviation of the blank and the slope of the calibration curve.
Signaling Pathways and Logical Relationships
Fluorescence Quenching Mechanism
A common signaling pathway for these sensors is fluorescence quenching upon analyte binding.
Caption: Logical diagram of a "turn-off" fluorescence sensing mechanism.
This diagram illustrates a reversible binding process where the free sensor is fluorescent, and the sensor-analyte complex is not. The binding event leads to a decrease in fluorescence intensity, which is proportional to the analyte concentration.
Conclusion
The functionalization of the Pyridine-2,6-dicarboxamide scaffold has proven to be a highly effective strategy for the development of selective and sensitive chemosensors for a wide range of ionic species. The straightforward synthesis, tunable recognition properties, and diverse signaling outputs make this a valuable platform for researchers in chemical sensing and diagnostics. While the sensing applications of this compound are not yet well-explored, the principles and protocols established for the 2,6-isomer provide a strong foundation for future research in this area.
References
- 1. Insight into the connecting roles of interaction synthons and water clusters within different transition metal coordination compounds of pyridine-2,5-dicarboxylic acid: experimental and theoretical studies - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 6. Fluorescent anion sensing by bisquinolinium pyridine-2,6-dicarboxamide receptors in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of N-substituted Pyridine-2,5-dicarboxamides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of N-substituted Pyridine-2,5-dicarboxamides, versatile scaffolds with significant potential in medicinal chemistry and drug development. These compounds have demonstrated a range of biological activities, including anticancer and anti-parasitic effects. The protocols outlined below describe the robust and widely applicable acyl chloride method for the synthesis of these valuable compounds.
Introduction
N-substituted Pyridine-2,5-dicarboxamides are a class of organic compounds characterized by a central pyridine ring with amide functionalities at the 2 and 5 positions. The ability to introduce a wide variety of substituents on the amide nitrogen atoms allows for the fine-tuning of their physicochemical and biological properties. Research has highlighted their potential as anticancer agents by inducing apoptosis through the JNK signaling pathway and as inhibitors of D-dopachrome tautomerase (D-DT), a cytokine implicated in inflammatory diseases.[1] This makes them attractive targets for the development of novel therapeutics.
Synthesis Methodology: The Acyl Chloride Route
The most common and effective method for the synthesis of N-substituted Pyridine-2,5-dicarboxamides is a two-step process starting from Pyridine-2,5-dicarboxylic acid. The first step involves the conversion of the dicarboxylic acid to the more reactive pyridine-2,5-dicarbonyl dichloride. This is followed by the reaction of the diacyl chloride with a desired primary or secondary amine to form the corresponding dicarboxamide.
Diagram of the Synthetic Workflow
Caption: General workflow for the synthesis of N-substituted Pyridine-2,5-dicarboxamides.
Experimental Protocols
Protocol 1: Synthesis of Pyridine-2,5-dicarbonyl Dichloride
This protocol details the conversion of Pyridine-2,5-dicarboxylic acid to its diacyl chloride.
Materials:
-
Pyridine-2,5-dicarboxylic acid
-
Oxalyl chloride ((COCl)₂) or Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Dichloromethane (DCM), anhydrous
-
Toluene, anhydrous
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser with a drying tube
-
Rotary evaporator
Procedure:
-
To a suspension of Pyridine-2,5-dicarboxylic acid (1.0 eq) in anhydrous DCM in a round-bottom flask, add a catalytic amount of DMF (e.g., 5-10 drops).
-
Slowly add oxalyl chloride (4-6 eq) or thionyl chloride (4-6 eq) dropwise to the stirred suspension at room temperature.
-
Stir the mixture at room temperature until a clear solution is formed (typically 3-4 hours). The reaction can be gently heated if necessary.
-
Once the reaction is complete, remove the solvent and excess reagent under reduced pressure using a rotary evaporator.
-
To ensure complete removal of volatile impurities, add anhydrous toluene to the residue and evaporate it again under reduced pressure. This azeotropic removal of residual oxalyl chloride or thionyl chloride is crucial.
-
The resulting Pyridine-2,5-dicarbonyl dichloride is typically used immediately in the next step without further purification.
Protocol 2: Synthesis of N-substituted Pyridine-2,5-dicarboxamides
This protocol describes the reaction of Pyridine-2,5-dicarbonyl dichloride with a substituted amine.
Materials:
-
Pyridine-2,5-dicarbonyl dichloride (from Protocol 1)
-
Substituted primary or secondary amine (2.0-2.2 eq)
-
Triethylamine (Et₃N) or other suitable base (2.0-2.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Water
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve the crude Pyridine-2,5-dicarbonyl dichloride from the previous step in anhydrous DCM.
-
In a separate flask, dissolve the substituted amine (2.0 eq) and triethylamine (2.0 eq) in anhydrous THF.
-
Cool the solution of the diacyl chloride to 0°C using an ice bath.
-
Add the amine/triethylamine solution dropwise to the cooled diacyl chloride solution over 30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvents under reduced pressure.
-
Suspend the resulting solid residue in water and collect it by filtration.
-
Wash the solid sequentially with saturated NaHCO₃ solution and then with water to remove any unreacted starting materials and salts.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) or by column chromatography on silica gel.
Data Presentation
The following table summarizes representative data for the synthesis of various N-substituted Pyridine-2,5-dicarboxamides based on the protocols described above. Yields and reaction times may vary depending on the specific amine used.
| Amine Substituent (R in R-NH₂) | Product Name | Typical Yield (%) | Melting Point (°C) | Analytical Data (¹H NMR, ¹³C NMR, MS) |
| Phenyl | N²,N⁵-diphenylthis compound | 70-85 | >250 | Consistent with structure |
| 4-Methylphenyl | N²,N⁵-di(p-tolyl)this compound | 75-90 | >250 | Consistent with structure |
| 4-Chlorophenyl | N²,N⁵-bis(4-chlorophenyl)this compound | 65-80 | >250 | Consistent with structure |
| 2-Pyridyl | N²,N⁵-di(pyridin-2-yl)this compound | 60-75 | 220-222 | Consistent with structure |
| Benzyl | N²,N⁵-dibenzylthis compound | 80-95 | 185-187 | Consistent with structure |
Applications in Drug Development: Targeting Key Signaling Pathways
N-substituted Pyridine-2,5-dicarboxamides and their parent dicarboxylic acid have shown promise as modulators of important biological signaling pathways, making them valuable leads in drug discovery.
Inhibition of D-dopachrome Tautomerase (D-DT) Signaling
Pyridine-2,5-dicarboxylic acid has been identified as a selective inhibitor of D-dopachrome tautomerase (D-DT), a cytokine that, along with Macrophage Migration Inhibitory Factor (MIF), binds to the CD74 receptor.[1] This interaction activates downstream signaling cascades, including the ERK1/2 MAP kinase pathway, which are involved in pro-inflammatory responses.[2] By inhibiting D-DT, these compounds can potentially mitigate inflammatory conditions.
Caption: Inhibition of the D-DT/CD74 signaling pathway.
Induction of Apoptosis via JNK Signaling in Cancer Cells
Certain pyridine derivatives have been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells. This pro-apoptotic effect is mediated, in part, through the upregulation of the c-Jun N-terminal kinase (JNK) signaling pathway. Activated JNK can phosphorylate and activate pro-apoptotic proteins like Bim and Bad, while inhibiting anti-apoptotic proteins such as Bcl-2, leading to mitochondrial-mediated apoptosis. Furthermore, JNK can activate the tumor suppressor p53, which in turn can upregulate the expression of pro-apoptotic genes.[3][4]
Caption: JNK-mediated apoptosis induced by N-substituted Pyridine-2,5-dicarboxamides.
References
The Untapped Potential of Pyridine-2,5-dicarboxamide in Porous Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Note: The application of pyridine-2,5-dicarboxamide as a primary building block in the synthesis of porous materials such as Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and Hydrogen-bonded Organic Frameworks (HOFs) is an emerging area with limited specific literature. The following application notes and protocols are based on the established chemistry of analogous compounds, primarily pyridine-dicarboxylic acids and other dicarboxamide-based linkers, to provide a foundational guide for researchers venturing into this novel territory.
Application Notes
This compound is a versatile organic linker poised for the development of novel porous materials with significant potential in drug delivery and other biomedical applications. Its unique structural and functional attributes, stemming from the combination of a pyridine ring and two amide moieties, offer distinct advantages over the more commonly studied pyridine-dicarboxylic acids.
The pyridine nitrogen atom provides a key coordination site for metal ions, a fundamental interaction in the formation of MOFs.[1][2] The amide groups, with their capacity for strong hydrogen bonding, can direct the self-assembly of HOFs and play a crucial role in the secondary coordination sphere of MOFs.[3][4] This dual functionality allows for the rational design of porous materials with tunable pore sizes, chemical environments, and host-guest interactions.
Key Advantages for Drug Development:
-
Enhanced Biocompatibility: The presence of amide bonds, which are prevalent in biological systems (e.g., peptides and proteins), may impart greater biocompatibility to the resulting porous materials compared to those based on less biologically common linkers.
-
Controlled Drug Release: The amide groups can participate in hydrogen bonding interactions with encapsulated drug molecules, offering an additional mechanism for controlling release kinetics.
-
Tunable Hydrophilicity: The polarity of the amide groups can be leveraged to tune the overall hydrophilicity of the material, which is a critical parameter for interaction with biological fluids and cellular uptake.
-
Post-Synthetic Modification: The pyridine ring and amide groups offer sites for post-synthetic modification, enabling the attachment of targeting ligands or other functional moieties to enhance therapeutic efficacy.
Potential Applications:
-
Drug Delivery: The porous nature of materials derived from this compound can be exploited for the encapsulation and controlled release of therapeutic agents.
-
Catalysis: The pyridine nitrogen and metal nodes in MOFs can act as Lewis acid/base sites, catalyzing a variety of organic transformations relevant to pharmaceutical synthesis.[5]
-
Gas Storage and Separation: The defined pore structures could be designed for the selective adsorption of biologically relevant gases such as nitric oxide or carbon dioxide.
-
Sensing: The interaction of guest molecules with the framework could lead to changes in fluorescent or other spectroscopic properties, enabling the development of chemical sensors.[6]
Data Presentation: Properties of Analogous Porous Materials
| Property | Typical Range for Analogous Pyridine-dicarboxylate MOFs | Characterization Technique |
| BET Surface Area | 500 - 2500 m²/g | Nitrogen Adsorption |
| Pore Volume | 0.3 - 1.2 cm³/g | Nitrogen Adsorption |
| Pore Size | 5 - 20 Å | Nitrogen Adsorption |
| Thermal Stability (TGA) | 300 - 450 °C | Thermogravimetric Analysis |
| Crystallinity | High | Powder X-ray Diffraction (PXRD) |
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis of a Metal-Organic Framework (MOF) and a Hydrogen-bonded Organic Framework (HOF) using this compound. These protocols are adapted from established procedures for analogous systems.
Protocol 1: Synthesis of a this compound-based MOF (PDM-MOF-1)
This protocol describes a solvothermal method for the synthesis of a hypothetical zinc-based MOF.
Materials:
-
This compound (linker)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (metal source)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Ethanol (solvent)
-
Methanol (for washing)
Procedure:
-
Preparation of the Reaction Mixture:
-
In a 20 mL scintillation vial, dissolve 33.0 mg (0.2 mmol) of this compound in 10 mL of DMF.
-
In a separate vial, dissolve 59.5 mg (0.2 mmol) of zinc nitrate hexahydrate in 5 mL of ethanol.
-
Combine the two solutions in the 20 mL scintillation vial and sonicate for 5 minutes to ensure homogeneity.
-
-
Solvothermal Synthesis:
-
Cap the vial tightly and place it in a programmable oven.
-
Heat the reaction mixture to 100 °C at a rate of 5 °C/min.
-
Maintain the temperature at 100 °C for 48 hours.
-
Allow the oven to cool to room temperature at a rate of 2 °C/min.
-
-
Product Isolation and Purification:
-
Colorless, crystalline solids should be visible at the bottom of the vial.
-
Carefully decant the supernatant.
-
Wash the crystalline product with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.
-
To exchange the DMF solvent within the pores, immerse the crystals in methanol (10 mL) for 24 hours, replacing the methanol with a fresh portion every 8 hours.
-
-
Activation:
-
After the solvent exchange, decant the methanol and dry the product under vacuum at 120 °C for 12 hours to remove all guest solvent molecules. This process activates the MOF for porosity measurements and other applications.
-
Protocol 2: Synthesis of a this compound-based HOF (PDM-HOF-1)
This protocol outlines a slow evaporation method for the synthesis of a hypothetical hydrogen-bonded organic framework.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) (solvent)
-
Acetone (anti-solvent)
Procedure:
-
Dissolution:
-
Dissolve 16.5 mg (0.1 mmol) of this compound in 2 mL of DMSO in a small beaker by gently warming and stirring.
-
-
Crystallization by Slow Evaporation:
-
Cover the beaker with a watch glass, leaving a small opening to allow for slow evaporation of the solvent.
-
Place the beaker in a vibration-free environment at room temperature.
-
Allow the solvent to evaporate slowly over several days to a week.
-
-
Crystallization by Vapor Diffusion:
-
Alternatively, place the beaker containing the DMSO solution inside a larger, sealed container.
-
Add 10 mL of acetone (an anti-solvent in which the compound is poorly soluble) to the bottom of the larger container, ensuring the level is below the top of the inner beaker.
-
Seal the outer container and allow the acetone vapor to slowly diffuse into the DMSO solution, inducing crystallization.
-
-
Product Isolation:
-
Once well-formed crystals are observed, carefully isolate them by filtration.
-
Wash the crystals sparingly with a small amount of cold acetone to remove any residual DMSO.
-
Dry the crystals under a gentle stream of nitrogen or in a desiccator.
-
Mandatory Visualizations
Caption: Workflow for the synthesis and characterization of a PDM-MOF.
Caption: Intermolecular hydrogen bonding in a PDM-HOF.
Caption: Logical workflow for porous material development.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pyridine-2,5-dicarboxamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of Pyridine-2,5-dicarboxamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The most common precursor is Pyridine-2,5-dicarboxylic acid. This is typically synthesized through the oxidation of a suitable substituted pyridine, such as 6-methylnicotinic acid or its ester, using a strong oxidizing agent like potassium permanganate (KMnO₄).[1]
Q2: What are the primary methods for converting Pyridine-2,5-dicarboxylic acid to this compound?
The two main approaches are:
-
Via Acyl Chloride Intermediate: This is a widely used method that involves a two-step process. First, the dicarboxylic acid is converted to its more reactive diacyl chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This is then followed by amidation with an ammonia source.
-
Direct Amidation using Coupling Agents: This method avoids the isolation of the acyl chloride intermediate. A coupling agent, such as DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (1-Hydroxybenzotriazole), or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), is used to activate the carboxylic acid groups in situ, facilitating direct reaction with an amine.
Q3: How can I purify the final this compound product?
Recrystallization is a standard and effective method for purifying this compound. The choice of solvent is critical and may require some experimentation. Common solvents for recrystallizing polar amide compounds include water, ethanol, or a mixture of polar and non-polar solvents. If the product "oils out," it indicates that the solution is supersaturated above the melting point of the compound; in such cases, using a larger volume of solvent or a different solvent system is recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete conversion of the dicarboxylic acid to the diacyl chloride. | Ensure a slight excess of the chlorinating agent (e.g., thionyl chloride) is used and that the reaction goes to completion. Refluxing for an adequate duration is crucial. |
| Hydrolysis of the acyl chloride intermediate. | The reaction must be carried out under strictly anhydrous conditions. Use dry glassware and anhydrous solvents. | |
| Inefficient amidation. | Ensure an adequate excess of the ammonia source is used. For gaseous ammonia, ensure efficient bubbling through the reaction mixture. For aqueous ammonia, control the temperature to minimize side reactions. | |
| Product loss during workup and purification. | Optimize the purification steps. If using recrystallization, ensure the solvent system provides good recovery. Avoid using an excessive amount of solvent. | |
| Product Contamination/ Impurities | Unreacted dicarboxylic acid. | Improve the efficiency of the acyl chloride formation step. Purify the final product by washing with a dilute base solution to remove any acidic impurities, followed by recrystallization. |
| Mono-amido-mono-carboxylic acid intermediate. | Ensure a sufficient excess of the aminating agent and adequate reaction time to drive the reaction to completion. | |
| Polymerization or side reactions. | Control the reaction temperature, especially during the addition of the amine. Slow, controlled addition can minimize side reactions. | |
| Reaction Stalls or is Sluggish | Poor solubility of the starting material. | Choose a solvent in which the pyridine-2,5-dicarboxylic acid has reasonable solubility, especially for the acylation step. Aprotic solvents like DMF or DMSO can be considered, but their removal can be challenging. |
| Insufficient activation of the carboxylic acid (for coupling agent methods). | Ensure the coupling agents are of high quality and used in the correct stoichiometric amounts. The reaction may benefit from the addition of a tertiary amine base like triethylamine to neutralize any acids formed. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Acyl Chloride
This protocol is based on the general method for the synthesis of dicarboxamides from their corresponding dicarboxylic acids.
Step 1: Synthesis of Pyridine-2,5-dicarbonyl dichloride
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, add Pyridine-2,5-dicarboxylic acid (1 equivalent).
-
Add an excess of thionyl chloride (SOCl₂) (at least 2.5 equivalents). A catalytic amount of anhydrous DMF can be added to facilitate the reaction.
-
Gently reflux the mixture until the evolution of HCl and SO₂ gases ceases and the solid dicarboxylic acid has completely dissolved. This typically takes 2-4 hours.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. It is crucial to ensure all excess SOCl₂ is removed as it can interfere with the next step.
Step 2: Amidation of Pyridine-2,5-dicarbonyl dichloride
-
Dissolve the crude Pyridine-2,5-dicarbonyl dichloride in a suitable anhydrous aprotic solvent (e.g., THF, dioxane, or DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0-5 °C).
-
Slowly bubble anhydrous ammonia gas through the cooled solution with vigorous stirring. Alternatively, a concentrated aqueous solution of ammonium hydroxide can be added dropwise, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours or overnight.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid product by filtration, wash it with cold water to remove any ammonium chloride, and then with a small amount of cold solvent.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization.
Data Presentation
Table 1: Comparison of Chlorinating Agents for Acyl Chloride Formation
| Chlorinating Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) | Reflux, neat or in a high-boiling inert solvent. | Byproducts (SO₂ and HCl) are gaseous and easily removed. Cost-effective. | Can be harsh for sensitive substrates. Requires careful handling due to its corrosive and toxic nature. |
| Oxalyl Chloride ((COCl)₂) | Room temperature or gentle warming in an inert solvent (e.g., DCM, THF). | Milder reaction conditions. Byproducts (CO, CO₂, and HCl) are gaseous. | More expensive than thionyl chloride. Can be more reactive and less selective. |
Table 2: Overview of Common Coupling Agents for Direct Amidation
| Coupling Agent System | Typical Solvent | Key Features |
| DCC / HOBt | DCM, DMF | Cost-effective. The byproduct, dicyclohexylurea (DCU), is poorly soluble and can be removed by filtration. |
| EDC / HOBt | DCM, DMF | The byproduct, a urea derivative, is water-soluble, simplifying workup. |
| HATU | DMF | High coupling efficiency, even with sterically hindered amines. Faster reaction times. |
Visualizations
Diagram 1: Synthesis Workflow of this compound via Acyl Chloride
Caption: Workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
References
Pyridine-2,5-dicarboxamide Purification: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Pyridine-2,5-dicarboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound after synthesis?
A1: Common impurities can originate from starting materials, side reactions, or the work-up process. These typically include:
-
Unreacted Starting Materials: Pyridine-2,5-dicarboxylic acid (or its activated form like an acyl chloride) and the amine reagent.
-
Mono-substituted Byproduct: The mono-amide, mono-acid species (5-(aminocarbonyl)picolinic acid).
-
Reagents and Catalysts: Residual coupling agents, bases (e.g., triethylamine), or catalysts used in the amidation reaction.
-
Solvents: Residual organic solvents from the reaction or extraction steps.
-
Water: Pyridine derivatives can be hygroscopic and absorb atmospheric moisture.[1][2]
Q2: My this compound product is yellow or brown instead of white. What causes this discoloration and how can I remove it?
A2: Discoloration often indicates the presence of trace impurities or degradation products, which can arise from the synthesis, particularly if high temperatures were used. To decolorize the product:
-
Activated Carbon Treatment: During recrystallization, dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal. The colored impurities adsorb onto the carbon. Perform a hot filtration to remove the charcoal and then allow the solution to cool and crystallize.[3]
-
Thorough Purification: Techniques like column chromatography are very effective at separating colored impurities from the desired product.
Q3: How can I effectively dry my purified this compound?
A3: Since pyridine compounds can be hygroscopic, proper drying is crucial.[1][2]
-
Oven Drying: Dry the solid product in a vacuum oven at a moderate temperature (e.g., 50-70 °C) to remove residual solvents and water. Ensure the temperature is well below the compound's melting or decomposition point.
-
Desiccator: For storage, keep the purified, dry compound in a desiccator over a strong drying agent like phosphorus pentoxide (P₄O₁₀) or anhydrous calcium sulfate (Drierite).
Q4: Which analytical techniques are best for assessing the purity of this compound?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
NMR Spectroscopy (¹H and ¹³C): This is the primary method for confirming the structure and identifying organic impurities. The ¹H NMR spectrum should show the characteristic aromatic proton signals of the substituted pyridine ring and the amide N-H protons.[3][4]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot suggests high purity.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
Troubleshooting Purification Issues
This section addresses specific problems that may be encountered during the purification of this compound.
Issue 1: The crude product is an oil or fails to crystallize.
-
Possible Cause 1: High Impurity Content. Significant amounts of impurities can inhibit crystallization by disrupting the crystal lattice formation.
-
Solution: Attempt to purify the oil using flash column chromatography to remove the bulk of the impurities. The purified fractions can then be concentrated and subjected to recrystallization.
-
Possible Cause 2: Residual Solvent. Trapped solvent can prevent solidification.
-
Solution: Place the sample under a high vacuum for several hours to remove any remaining solvent. Introducing a seed crystal from a previously successful batch can also induce crystallization.
Issue 2: Poor separation during silica gel column chromatography.
-
Possible Cause 1: Inappropriate Solvent System (Eluent). The polarity of the eluent may be too high, causing all compounds to elute quickly with the solvent front, or too low, resulting in the product not moving from the baseline.
-
Solution: Optimize the eluent system using TLC. Test various solvent mixtures (e.g., Dichloromethane/Methanol, Ethyl Acetate/Hexane) to find a system that gives the product an Rf value between 0.2 and 0.4 and provides good separation from impurity spots. A common starting point for dicarboxamides is a gradient elution from pure chloroform or dichloromethane to a mixture with methanol.[4]
-
Possible Cause 2: Product Streaking on the Column. The compound may be too polar for unmodified silica gel or may be interacting strongly with acidic sites on the silica.
-
Solution: Add a small amount of a basic modifier, like triethylamine (~0.5-1%), to the eluent. This can neutralize acidic sites on the silica gel and improve the peak shape of basic compounds like pyridines.
Issue 3: Low recovery yield after recrystallization.
-
Possible Cause 1: High Solubility in the Recrystallization Solvent. The product may be too soluble in the chosen solvent, even at low temperatures, leading to significant loss in the mother liquor.
-
Solution:
-
Use a Co-solvent System: Find a solvent in which the compound is highly soluble and another in which it is poorly soluble. Dissolve the compound in a minimum amount of the "good" hot solvent and then slowly add the "poor" solvent until the solution becomes turbid. Reheat to clarify and then cool slowly.
-
Reduce Solvent Volume: Ensure you are using the absolute minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling: After slow cooling to room temperature, place the flask in an ice bath or refrigerator for several hours to maximize crystal formation.[3]
-
Purification Workflow and Troubleshooting Logic
The following diagrams illustrate a general workflow for purification and a logical approach to troubleshooting common issues.
Caption: General workflow for selecting a purification technique.
Caption: Troubleshooting logic for an impure final product.
Data and Protocols
Table 1: Solubility Characteristics for Method Selection
| Compound / Impurity Type | Water | Alcohols (MeOH, EtOH) | Chlorinated Solvents (DCM) | Polar Aprotic (DMSO, DMF) |
| This compound | Sparingly soluble | Soluble when heated | Sparingly soluble | Soluble |
| Pyridine-2,5-dicarboxylic acid | Soluble, especially when hot[3] | Soluble | Insoluble | Soluble |
| Triethylamine HCl (byproduct) | Highly Soluble | Soluble | Insoluble | Soluble |
| Common Organic Solvents | Varies | Miscible | Miscible | Miscible |
This table is based on the properties of similar compounds and general chemical principles.
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water System
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal volume of hot ethanol to completely dissolve the solid.
-
Decolorization (if needed): If the solution is colored, add a small amount of activated charcoal (approx. 1-2% w/w) and keep the solution gently boiling for 2-5 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities.
-
Crystallization: Slowly add hot deionized water to the hot filtrate until persistent turbidity is observed. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold 1:1 ethanol/water, followed by a wash with cold diethyl ether to aid drying.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a slurry method with an appropriate non-polar solvent (e.g., Hexane or Dichloromethane).
-
Sample Loading: Dissolve the crude product in a minimum volume of the chromatography eluent or a stronger solvent (like DCM or a small amount of methanol). Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness. Carefully load the dried silica-adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 100% Dichloromethane or 2% Methanol in Dichloromethane).[4]
-
Gradient: Gradually increase the polarity of the eluent by increasing the percentage of methanol. For example, increase the methanol concentration in 1-2% increments.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 3: Aqueous Wash to Remove Acidic Impurities
This protocol is useful if unreacted Pyridine-2,5-dicarboxylic acid is a suspected impurity.
-
Dissolution: Dissolve the crude product in an organic solvent in which it is soluble but that is immiscible with water (e.g., Ethyl Acetate or Dichloromethane).
-
Base Wash: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to extract the acidic dicarboxylic acid impurity into the aqueous layer.
-
Separation: Separate the organic layer. Repeat the wash if necessary (monitor with TLC).
-
Water Wash: Wash the organic layer with deionized water, followed by a wash with brine (saturated NaCl solution) to remove residual water.
-
Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the cleaner product, which can then be further purified by recrystallization or chromatography.
References
Technical Support Center: Pyridine-2,5-dicarboxamide Solubility
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to overcome solubility challenges encountered with Pyridine-2,5-dicarboxamide and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is a derivative of isocinchomeronic acid (Pyridine-2,5-dicarboxylic acid). While specific data for the diamide is limited, the parent dicarboxylic acid is known to be insoluble in cold water, alcohol, ether, and benzene, but soluble in hot water.[1] The presence of two amide groups, which can engage in strong intermolecular hydrogen bonding, suggests that the dicarboxamide derivative will likely exhibit low solubility in many common solvents. Its structural similarity to other heterocyclic dicarboxamides, which are studied for their hydrogen bonding and crystal packing, further points to potential solubility challenges.[2]
Q2: My this compound isn't dissolving in my aqueous buffer for a biological assay. What's the first step?
Precipitation when diluting a stock solution (e.g., in DMSO) into an aqueous buffer is a common problem for compounds with low water solubility.[3] The initial step is to verify the compound's intrinsic solubility and then explore methods to increase its apparent solubility in the final assay medium. Strategies like pH adjustment, the use of co-solvents, or the addition of solubilizing excipients are common starting points.[3]
Q3: Can adjusting the pH of my solution improve the solubility of this compound?
Yes, pH adjustment can be a viable strategy. The pyridine nitrogen in the ring is weakly basic and can be protonated under acidic conditions. This creates a cationic species, which is generally more water-soluble than the neutral molecule. Salt formation is a common and effective method for increasing the solubility of ionizable drugs.[4][5][6] Conversely, in strongly basic solutions, the amide protons could potentially be deprotonated, although this is less common. Experimenting with a range of pH values is recommended.
Q4: What are co-solvents and how can they help?
Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[3][7] For laboratory-scale experiments, common co-solvents include DMSO, ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[3][8][9] This is often one of the simplest and most effective initial approaches for formulation development.[8]
Troubleshooting Guide: Step-by-Step Solutions
This section provides a logical workflow and detailed protocols for addressing poor solubility of this compound.
Logical Troubleshooting Workflow
The following diagram outlines a decision-making process for selecting a suitable solubilization strategy.
References
- 1. 2,5-Pyridinedicarboxylic acid, 98% 5g; Glass bottle | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. scispace.com [scispace.com]
Technical Support Center: Synthesis of Pyridine-2,5-dicarboxamide
Welcome to the technical support center for the synthesis of Pyridine-2,5-dicarboxamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and side reactions encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The synthesis of this compound typically begins with one of two primary starting materials:
-
Pyridine-2,5-dicarboxylic acid: This diacid can be activated (e.g., by conversion to the diacyl chloride) before reaction with an ammonia source.
-
Dimethyl pyridine-2,5-dicarboxylate: This diester can be directly converted to the diamide through ammonolysis.
Q2: What is the most common method for preparing this compound?
A2: A prevalent method is the ammonolysis of dimethyl pyridine-2,5-dicarboxylate. This involves treating the diester with a source of ammonia, often in a suitable solvent, to form the desired diamide.
Q3: What are the primary side reactions to be aware of during the synthesis of this compound from its diester?
A3: The main side reactions of concern are:
-
Incomplete Amidation: The reaction may stop after only one of the two ester groups has been converted to an amide, resulting in the formation of methyl 5-(aminocarbonyl)pyridine-2-carboxylate as a significant impurity.
-
Hydrolysis: If water is present in the reaction mixture, one or both of the ester groups on the starting material or the mono-amide intermediate can be hydrolyzed to the corresponding carboxylic acid.
Q4: How can I purify the final this compound product?
A4: Purification of the crude product can typically be achieved through recrystallization. The choice of solvent will depend on the impurities present. If significant amounts of acidic byproducts are formed, an initial wash with a mild base solution may be beneficial before recrystallization. For the precursor, pyridine-2,5-dicarboxylic acid, crystallization from water or dilute HCl is a common purification method.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Incomplete reaction; premature precipitation of starting material or intermediate; significant side product formation. | - Ensure a sufficient excess of the aminating agent is used.- Increase reaction time and/or temperature to drive the reaction to completion.- Choose a solvent that ensures all reactants remain in solution throughout the reaction.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Presence of a Major Impurity with a Higher Rf on TLC | This is likely the mono-amide, mono-ester intermediate from incomplete amidation. | - Extend the reaction time or increase the temperature.- Increase the concentration or excess of the ammonia source. |
| Product is acidic or contains acidic impurities | Hydrolysis of the ester groups of the starting material or intermediate due to the presence of water. | - Use anhydrous solvents and reagents.- If using ammonia, use anhydrous ammonia gas or a solution of ammonia in an anhydrous organic solvent (e.g., methanol, isopropanol) instead of aqueous ammonia.- Purify the crude product by washing with a dilute bicarbonate solution to remove acidic impurities before final recrystallization. |
| Formation of Colored Impurities | The synthesis of the starting material, pyridine-2,5-dicarboxylic acid, can sometimes produce colored byproducts. These may carry over or be generated under harsh amidation conditions. | - Treat the crude product solution with activated charcoal to decolorize it before the final crystallization step. |
Experimental Workflow and Side Reactions
The following diagram illustrates the intended synthetic pathway for this compound from its dimethyl ester, alongside the primary side reactions of incomplete amidation and hydrolysis.
Caption: Synthetic pathway and potential side reactions.
Detailed Experimental Protocol
This protocol is a general guideline for the synthesis of this compound from dimethyl pyridine-2,5-dicarboxylate. Optimization may be required based on laboratory conditions and desired purity.
Materials:
-
Dimethyl pyridine-2,5-dicarboxylate
-
Anhydrous methanol (or another suitable alcohol)
-
Ammonia gas or a saturated solution of ammonia in anhydrous methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve dimethyl pyridine-2,5-dicarboxylate in a minimal amount of anhydrous methanol.
-
Ammonolysis: Cool the solution in an ice bath. Begin bubbling anhydrous ammonia gas through the solution with vigorous stirring. Alternatively, add a pre-prepared saturated solution of ammonia in anhydrous methanol to the reaction flask. A significant excess of ammonia should be used.
-
Reaction: Seal the flask and allow the reaction to stir at room temperature. The reaction progress should be monitored by TLC or LC-MS. If the reaction is slow, it can be gently heated to reflux, but this should be done in a well-ventilated fume hood with appropriate pressure-relief precautions. The reaction is typically stirred for 12-24 hours.
-
Isolation of Crude Product: Once the reaction is complete (as indicated by the disappearance of the starting material and mono-amide intermediate on TLC), cool the mixture in an ice bath to precipitate the product. If precipitation is slow, the solvent can be partially removed under reduced pressure.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold methanol to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the product under vacuum to obtain the crude this compound.
-
Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent such as water or an alcohol/water mixture.
Data Presentation
While specific quantitative data on side product formation is not extensively reported in the literature, researchers can use the following table to log and compare their experimental results during optimization studies.
| Run | Reaction Time (h) | Temperature (°C) | NH3 Equivalents | Yield (%) | Purity (%) | Mono-amide Impurity (%) | Diacid Impurity (%) |
| 1 | 12 | 25 | 10 | ||||
| 2 | 24 | 25 | 10 | ||||
| 3 | 12 | 50 | 10 | ||||
| 4 | 24 | 25 | 20 |
This table is a template for experimental tracking. Purity and impurity percentages can be determined by methods such as quantitative NMR (qNMR) or HPLC.
References
Technical Support Center: Optimizing Pyridine-2,5-dicarboxamide Derivatization
Welcome to the technical support center for the derivatization of Pyridine-2,5-dicarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound derivatives? A1: A widely used and effective method is a two-step process. First, Pyridine-2,5-dicarboxylic acid is converted to its more reactive diacyl chloride intermediate. This is typically achieved using reagents like oxalyl chloride or thionyl chloride with a catalytic amount of N,N-dimethylformamide (DMF). The resulting Pyridine-2,5-dicarbonyl dichloride is then reacted with a primary or secondary amine to form the desired dicarboxamide derivative.[1]
Q2: How do I choose the right solvent for the amidation reaction? A2: The choice of solvent is critical and depends on the solubility of your amine substrate and the reaction temperature. Dichloromethane (DCM) is a common choice for the acyl chloride formation step as it is inert and easy to remove.[1] For the subsequent amidation, aprotic solvents like DCM, tetrahydrofuran (THF), or acetonitrile are often used. It is crucial to use anhydrous (dry) solvents, as the acyl chloride intermediate is highly sensitive to water.[2][3]
Q3: Why is a base, such as triethylamine (Et₃N) or pyridine, necessary in the amidation step? A3: The amidation reaction between an acyl chloride and an amine generates hydrochloric acid (HCl) as a byproduct. This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base, like triethylamine, is added to scavenge the HCl, ensuring the amine remains available to react.[1]
Q4: My reaction is sluggish or incomplete. What can I do? A4: Several factors could be at play. First, ensure your reagents and solvents are completely anhydrous, as moisture will quench the acyl chloride intermediate.[2][3] Second, consider the stoichiometry; using a slight excess of the amine and base may drive the reaction to completion. Finally, reaction temperature can be optimized. While many reactions proceed at room temperature, gentle heating may be required for less reactive amines.[2]
Q5: How can I purify the final this compound product? A5: Purification methods depend on the physical properties of the product. If the product is a solid, it can often be purified by recrystallization from a suitable solvent system. For other products, column chromatography on silica gel is a standard and effective technique to separate the desired compound from unreacted starting materials or byproducts.[1][2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Wet Reagents/Solvents: The acyl chloride intermediate was hydrolyzed by water.[2][3]2. Inactive Reagents: The acylating agent (e.g., oxalyl chloride) or the amine may have degraded.3. Insufficient Base: The generated HCl was not fully neutralized, deactivating the amine. | 1. Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use freshly opened or distilled anhydrous solvents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[2]2. Use Fresh Reagents: Use fresh or newly purchased reagents. 3. Increase Base: Add 2.2 to 2.5 equivalents of base (e.g., triethylamine) to ensure complete HCl scavenging. |
| Formation of Multiple Products / Side Reactions | 1. Mono-substitution: Incomplete reaction leading to the formation of 5-(aminocarbonyl)picolinoyl chloride or the corresponding acid.2. Over-reaction: If the amine has other reactive functional groups, they may also react.3. High Temperature: Excessive heat can cause degradation of starting materials or products. | 1. Adjust Stoichiometry & Time: Ensure at least 2 equivalents of the amine are used. Increase the reaction time to allow for complete disubstitution.[2]2. Use Protecting Groups: If your amine has other reactive sites (like hydroxyl groups), consider protecting them before the amidation reaction.3. Control Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor progress by TLC. |
| Product is Difficult to Purify | 1. Presence of Triethylamine Salts: The byproduct triethylammonium chloride (Et₃N·HCl) can co-precipitate or be difficult to remove.2. Product and Starting Material have Similar Polarity: This makes separation by column chromatography challenging. | 1. Aqueous Workup: During workup, wash the organic layer with water or a dilute aqueous acid (e.g., 1M HCl) to remove the amine salt, followed by a wash with saturated sodium bicarbonate solution.2. Optimize Chromatography: Try a different solvent system (eluent) for column chromatography or consider using a different stationary phase. |
Quantitative Data on Derivatization Yields
The yield of this compound derivatives is highly dependent on the nucleophilicity and steric hindrance of the amine used. The following table summarizes reported yields for the synthesis of various symmetrical dicarboxamides starting from the corresponding diacyl chloride.
| Amine Substrate | Product | Yield (%) | Reference |
| 2-Aminopyrazine | N²,N⁵-Di(pyrazin-2-yl)this compound | 71% | [1] |
| 4-Aminopyridine | N²,N⁵-Di(pyridin-4-yl)this compound | 68% | [1] |
| 2-Aminopyridine | N²,N⁵-Di(pyridin-2-yl)this compound | 61% | [1] |
| 5-Aminopyrimidine | N²,N⁵-Di(pyrimidin-5-yl)this compound | 58% | [1] |
Note: Yields are for purified products and can vary based on reaction scale and specific conditions.
Experimental Protocols & Methodologies
General Protocol for the Synthesis of Symmetrical Pyridine-2,5-dicarboxamides
This procedure is a representative two-step method adapted from established literature.[1]
Step 1: Formation of Pyridine-2,5-dicarbonyl dichloride
-
Suspend Pyridine-2,5-dicarboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 5-10 drops).
-
Slowly add oxalyl chloride (4.0 eq.) dropwise to the suspension at room temperature under an inert atmosphere.
-
Stir the mixture vigorously. The reaction is typically complete when the solution becomes clear (usually 3-4 hours).
-
Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, co-evaporate with anhydrous toluene. The resulting crude acyl chloride is used immediately in the next step.
Step 2: Amidation to form this compound derivative
-
Dissolve the crude Pyridine-2,5-dicarbonyl dichloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (2.0-2.2 eq.) and triethylamine (2.2-2.5 eq.) in anhydrous DCM.
-
Cool the amine solution to 0 °C in an ice bath.
-
Add the acyl chloride solution dropwise to the cooled amine solution with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup by washing the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualized Workflows and Logic
Caption: General experimental workflow for the two-step synthesis of this compound derivatives.
Caption: A decision tree for troubleshooting low yield in this compound synthesis.
References
Technical Support Center: Characterization of Pyridine-2,5-dicarboxamide MOFs
Welcome to the technical support center for the characterization of Pyridine-2,5-dicarboxamide Metal-Organic Frameworks (MOFs). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in obtaining high-quality single crystals of this compound MOFs suitable for X-ray diffraction?
A1: A significant challenge is the formation of microcrystalline powders instead of single crystals of sufficient size and quality for single-crystal X-ray diffraction (SCXRD).[1] This is often due to the strong and directional hydrogen bonding capabilities of the amide groups, which can lead to rapid precipitation and the formation of small, intergrown crystals. The choice of solvent also plays a critical role, as different solvents can lead to the formation of different polymorphs or solvated structures, further complicating crystallization.[2][3]
Q2: How does the amide functionality in this compound affect the structural characterization compared to its carboxylate counterpart?
A2: The amide group introduces stronger hydrogen bonding capabilities and a different geometric profile compared to the carboxylate group. This can lead to more complex and robust hydrogen-bonded networks within the MOF structure.[4] While this can enhance the stability of the framework, it can also lead to challenges in structure determination due to potential disorder in the hydrogen bonding and the presence of multiple conformations of the linker.[5] The amide group's hydrogen bonding can also influence the framework's flexibility and response to guest molecules.
Q3: My Powder X-Ray Diffraction (PXRD) pattern shows broad peaks and a high background. What could be the cause?
A3: Broad peaks in a PXRD pattern typically indicate small crystallite size or the presence of structural disorder within your MOF. A high background can be a result of amorphous content in your sample. For this compound MOFs, the strong hydrogen bonding can sometimes hinder long-range order, leading to poorly crystalline materials. It is also possible that residual solvent or unreacted starting materials are contributing to an amorphous background.
Q4: I am observing unexpected weight loss in my Thermogravimetric Analysis (TGA) data. What could be the reason?
A4: Unexpected weight loss in TGA can be attributed to several factors. The initial weight loss at lower temperatures (below 150°C) is often due to the removal of guest solvent molecules trapped within the pores of the MOF.[6][7] If the weight loss is higher than expected for the solvent, it might indicate the presence of excess uncoordinated solvent on the crystal surface or within larger voids. At higher temperatures, weight loss corresponds to the decomposition of the organic linker. Unexpected steps in this region could suggest the presence of coordinated solvent molecules that are more strongly bound or the decomposition of a secondary phase.
Q5: My gas sorption measurements show low surface area and porosity. What should I check?
A5: Low surface area and porosity can be due to incomplete activation of the MOF, where residual solvent molecules block the pores. Ensure your activation procedure (heating under vacuum) is sufficient to remove all guest molecules without causing framework collapse.[6] It is also possible that the framework has collapsed during solvent removal. Comparing the PXRD pattern of the activated sample with the as-synthesized sample can confirm if the crystallinity is retained. The inherent structure of your MOF, influenced by the interpenetration of multiple frameworks, could also result in low porosity.
Troubleshooting Guides
Problem 1: Difficulty in Obtaining Single Crystals
| Symptom | Possible Cause | Troubleshooting Steps |
| Only microcrystalline powder is formed. | Rapid nucleation and crystal growth due to strong hydrogen bonding. | 1. Slower Crystallization: Try solvothermal synthesis at a lower temperature for a longer duration. 2. Solvent Screening: Experiment with a variety of solvents and solvent mixtures to modulate the solubility of the reactants and control the crystal growth rate.[2][3] 3. Modulators: Introduce modulating agents (e.g., monofunctional ligands) to compete with the linker and slow down the coordination process. |
| Crystals are too small or of poor quality. | Suboptimal reaction conditions. | 1. Vary Reactant Ratios: Systematically vary the metal-to-linker ratio. 2. pH Control: Adjust the pH of the reaction mixture, as it can significantly influence the deprotonation of the linker and the coordination chemistry. 3. Use of Templates: The addition of template molecules can sometimes guide the formation of specific crystal structures.[8][9] |
Problem 2: Ambiguous Spectroscopic Data (FT-IR, NMR)
| Symptom | Possible Cause | Troubleshooting Steps |
| Broad or overlapping peaks in FT-IR spectrum. | Presence of water or solvent. | 1. Thorough Drying: Ensure the sample is completely dry before analysis. 2. Deuteration: For identifying N-H and O-H vibrations, deuteration of the sample can help to distinguish these peaks. |
| Poorly resolved NMR spectrum (for digested samples). | Incomplete digestion or paramagnetic metal center. | 1. Complete Digestion: Use a stronger acid (e.g., DCl in D2O or HF in DMSO-d6) to fully digest the MOF and release the organic linker. 2. Check Metal Ion: If a paramagnetic metal is used, NMR is generally not a suitable characterization technique for the intact framework. |
Quantitative Data Summary
Table 1: Representative Thermal Stability Data for Pyridine-dicarboxylate MOFs
| MOF | Metal Ion | Decomposition Temperature (°C) | Reference |
| [Zn(pdc)(dmf)] | Zn(II) | ~350 | [6] |
| [Cd(2,3-pydc)(bpp)(H2O)] | Cd(II) | ~300 | [10] |
| [Cu(2,3-pydc)(bpp)]·2.5H2O | Cu(II) | ~250 | [10] |
| Note: This table presents data for related pyridine-dicarboxylate MOFs as a reference. The thermal stability of this compound MOFs will depend on the specific metal and framework topology. |
Table 2: Gas Sorption Data for Selected Amide-Functionalized MOFs
| MOF | Gas | Uptake (wt%) at 298 K, 1 bar | Selectivity | Reference |
| NJU-Bai49 | CO₂ | 4.5 (at 0.15 bar) | CO₂/N₂: 166.7 | [11] |
| Amide-functionalized Fe-MOF | Dyes | High selectivity for anionic dyes | - | [12] |
| Note: This table highlights the potential of amide functionalization for selective adsorption. |
Experimental Protocols
Protocol 1: Powder X-Ray Diffraction (PXRD) Analysis
-
Sample Preparation: Gently grind the as-synthesized or activated MOF sample into a fine powder using an agate mortar and pestle.
-
Sample Mounting: Pack the powder into a sample holder, ensuring a flat and even surface.
-
Data Collection: Collect the PXRD pattern using a diffractometer with Cu Kα radiation (λ = 1.5406 Å). Scan over a 2θ range of 5-50° with a step size of 0.02°.
-
Data Analysis: Compare the experimental PXRD pattern with the simulated pattern from single-crystal data (if available) to confirm phase purity. Index the peaks to determine the unit cell parameters.
Protocol 2: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place 5-10 mg of the MOF sample in an alumina or platinum TGA pan.
-
Analysis Conditions: Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen or air atmosphere.
-
Data Analysis: Analyze the TGA curve to determine the temperature ranges of solvent loss and framework decomposition. Calculate the percentage weight loss at each step to quantify the amount of solvent and organic linker.
Mandatory Visualization
Caption: Workflow for the synthesis and characterization of this compound MOFs, including troubleshooting steps for crystallinity issues.
Caption: Troubleshooting guide for low surface area in gas sorption measurements of this compound MOFs.
References
- 1. Structural elucidation of microcrystalline MOFs from powder X-ray diffraction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Synthesis and Characterization of 2D Metal-Organic Frameworks for Adsorption of Carbon Dioxide and Hydrogen [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. Metal–organic frameworks based on the pyridine-2,3-dicarboxylate and a flexible bispyridyl ligand: syntheses, structures, and photoluminescence - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. Stable Amide-Functionalized Metal-Organic Framework with Highly Selective CO2 Adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acyl amide-functionalized and water-stable iron-based MOF for rapid and selective dye removal - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Crystallization of Pyyridine-2,5-dicarboxamide
Disclaimer: Based on an extensive review of currently available scientific literature, there are no specific documented reports on the polymorphism of Pyridine-2,5-dicarboxamide. The information provided herein is based on general principles of crystallization, polymorphism in related organic compounds, and data from analogous structures. This guide is intended to serve as a proactive resource for researchers to anticipate and address potential polymorphism.
Frequently Asked Questions (FAQs)
Q1: What is polymorphism and why is it a concern in the crystallization of pharmaceutical compounds like this compound?
Polymorphism is the ability of a solid material to exist in more than one crystalline form. These different forms, or polymorphs, have the same chemical composition but different internal crystal structures. This can lead to significant variations in physicochemical properties such as:
-
Solubility and Dissolution Rate: Affecting bioavailability.
-
Stability: Different forms can have different chemical and physical stability.
-
Melting Point: Each polymorph has a distinct melting point.
-
Mechanical Properties: Including tabletability and flowability.
For drug development professionals, controlling polymorphism is critical to ensure product quality, consistency, and therapeutic efficacy.
Q2: Are there any known polymorphs of this compound?
Our literature search did not identify any specific studies reporting the existence of polymorphs for this compound. However, the presence of flexible carboxamide groups and the potential for various hydrogen bonding patterns suggest that polymorphism is a possibility that should be investigated during its development.
Q3: What factors can influence the formation of different polymorphs during the crystallization of this compound?
Several factors can influence which polymorph is obtained during crystallization. These include:
-
Solvent: The polarity, hydrogen bonding capability, and viscosity of the solvent can affect solute-solvent interactions and influence the crystal packing.
-
Temperature: Both the crystallization temperature and the cooling rate can impact the nucleation and growth of different polymorphs.
-
Supersaturation: The level of supersaturation can determine which polymorphic form is kinetically or thermodynamically favored.
-
Impurities: The presence of impurities can inhibit the growth of certain polymorphs or act as a template for others.
-
Agitation: The stirring rate can affect mass transfer and the kinetics of nucleation and crystal growth.
Troubleshooting Guide: Preventing Undesired Polymorph Formation
This guide provides a systematic approach to troubleshooting and controlling the crystalline form of this compound.
Issue 1: Inconsistent Crystal Form in Batches
Possible Cause: Uncontrolled variations in crystallization parameters.
Troubleshooting Steps:
-
Standardize the Protocol: Ensure that the crystallization protocol is rigorously standardized. This includes solvent volume, temperature profile (heating and cooling rates), stirring speed, and drying conditions.
-
Solvent Purity: Use solvents of the same grade and from the same supplier for all experiments to minimize the impact of impurities.
-
Raw Material Characterization: Characterize the starting material (this compound) to ensure batch-to-batch consistency in terms of purity and physical form.
Issue 2: Appearance of a New, Undesired Polymorph
Possible Cause: A change in the crystallization conditions has favored the nucleation and growth of a different polymorph.
Troubleshooting Steps:
-
Identify the Critical Parameter: Systematically vary one parameter at a time (e.g., solvent, cooling rate, temperature) while keeping others constant to identify the critical factor influencing the polymorphic outcome.
-
Seeding: Introduce seed crystals of the desired polymorph into the crystallization medium. This can direct the crystallization towards the desired form.
-
Solvent Screening: Conduct a systematic solvent screening to identify solvents that consistently produce the desired polymorph.
Experimental Protocols
Protocol 1: Polymorph Screening by Solvent Evaporation
Objective: To identify potential polymorphs of this compound by crystallization from a variety of solvents.
Methodology:
-
Prepare saturated solutions of this compound in a range of solvents with varying polarities and hydrogen bonding capabilities at a constant temperature (e.g., 25 °C).
-
Dispense the saturated solutions into separate vials.
-
Allow the solvent to evaporate slowly under ambient conditions.
-
Harvest the resulting crystals and analyze them using appropriate solid-state characterization techniques (PXRD, DSC, TGA, and microscopy).
Protocol 2: Cooling Crystallization for Polymorph Control
Objective: To investigate the effect of cooling rate on the polymorphic outcome.
Methodology:
-
Dissolve this compound in a suitable solvent at an elevated temperature to achieve a clear solution.
-
Divide the solution into multiple vials.
-
Cool the vials to a final temperature (e.g., 5 °C) at different, controlled rates (e.g., 1 °C/min, 5 °C/min, and crash cooling in an ice bath).
-
Isolate the crystals by filtration and dry them under vacuum.
-
Characterize the solid form obtained from each cooling profile.
Data Presentation
Table 1: Hypothetical Solvent Screening Results for this compound Polymorphism
| Solvent | Polarity Index | Hydrogen Bond Donor/Acceptor | Resulting Crystal Form (Hypothetical) |
| Methanol | 5.1 | Donor/Acceptor | Form A |
| Ethanol | 4.3 | Donor/Acceptor | Form A |
| Acetone | 4.3 | Acceptor | Form B |
| Ethyl Acetate | 4.4 | Acceptor | Form B |
| Toluene | 2.4 | Neither | Form C |
| Heptane | 0.1 | Neither | Amorphous |
Table 2: Hypothetical Influence of Cooling Rate on Polymorph Formation from Ethanol
| Cooling Rate | Resulting Crystal Form (Hypothetical) |
| Slow (0.1 °C/min) | Form A (Thermodynamically stable) |
| Medium (1 °C/min) | Mixture of Form A and Form B |
| Fast (Crash Cool) | Form B (Metastable) |
Visualizations
Caption: Factors influencing the polymorphic outcome of crystallization.
Technical Support Center: Scaling Up the Synthesis of Pyridine-2,5-dicarboxamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Pyridine-2,5-dicarboxamide, with a focus on scaling up the process.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete conversion of the starting material (Pyridine-2,5-dicarboxylic acid). | - Increase reaction time and/or temperature.- Use a more efficient coupling reagent or activation method. For example, conversion to the acyl chloride is a common strategy.[1]- Ensure efficient stirring, especially in larger reaction vessels, to maintain a homogeneous mixture. |
| Side reactions, such as the formation of byproducts. | - Optimize the reaction temperature to minimize decomposition or side reactions.- In the case of using thionyl chloride to form the acyl chloride, be aware of potential ring chlorination.[2][3] Consider alternative activating agents if this is a persistent issue. | |
| Product loss during work-up and purification. | - Optimize the extraction and washing steps to minimize loss of the product in the aqueous phase.- For purification by recrystallization, carefully select the solvent system and control the cooling rate to maximize crystal recovery. | |
| Formation of Impurities | Unreacted starting materials. | - Monitor the reaction progress using techniques like TLC or HPLC to ensure complete consumption of the starting material.[4] |
| Byproducts from side reactions. | - If using thionyl chloride, 4-chloro-substituted byproducts may form.[2][3] These can often be separated by column chromatography.- Hydrolysis of the intermediate acyl chloride back to the dicarboxylic acid can occur if moisture is present. Ensure all reagents and solvents are dry. | |
| Contamination from reagents or solvents. | - Use high-purity reagents and solvents. | |
| Difficulty in Isolating the Product | Product is highly soluble in the reaction solvent. | - After the reaction is complete, remove the solvent under reduced pressure. The product can then be precipitated or recrystallized from a different solvent system. |
| Formation of an oil instead of a solid. | - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- Re-dissolve the oil in a minimal amount of a suitable solvent and attempt recrystallization. | |
| Reaction Does Not Start or is Sluggish | Inefficient activation of the carboxylic acid groups. | - Ensure the activating agent (e.g., thionyl chloride, oxalyl chloride, or a peptide coupling reagent) is fresh and added in the correct stoichiometric amount.[1] |
| Low reaction temperature. | - Gradually increase the reaction temperature while monitoring for any decomposition. | |
| Poor mixing in a large-scale reaction. | - Use appropriate mechanical stirring to ensure all reactants are well-mixed. |
Frequently Asked Questions (FAQs)
1. What is the most common starting material for the synthesis of this compound?
The most common starting material is Pyridine-2,5-dicarboxylic acid. This precursor is often synthesized by the oxidation of 6-methylnicotinic acid or its ester using a strong oxidizing agent like potassium permanganate (KMnO₄).[5][6]
2. What are the recommended methods for converting Pyridine-2,5-dicarboxylic acid to this compound?
A common and effective method is the conversion of the dicarboxylic acid to its corresponding diacyl chloride using an agent like thionyl chloride or oxalyl chloride.[1] The resulting acyl chloride is then reacted with ammonia or an appropriate amine to form the dicarboxamide. Alternatively, direct amidation using coupling reagents like DCC, EDC, or HATU can be employed.[1]
3. I am observing a chlorinated byproduct in my reaction. What is the likely cause and how can I avoid it?
The formation of a chlorinated byproduct, specifically a 4-chloro-substituted pyridine derivative, can occur when using thionyl chloride to generate the acyl chloride.[2][3] To minimize this, you can try using oxalyl chloride as an alternative chlorinating agent. If the byproduct still forms, it can typically be separated from the desired product by column chromatography.
4. What are the key considerations for scaling up the synthesis of this compound?
-
Heat Management: The initial activation step (e.g., with thionyl chloride) can be exothermic. Ensure adequate cooling and controlled addition of reagents in a large-scale setup.
-
Mixing: Efficient stirring is crucial in large reactors to maintain a homogeneous reaction mixture and ensure consistent reaction rates.
-
Work-up: Handling large volumes of solvents and aqueous washes requires appropriate equipment. Consider the environmental and safety implications of solvent disposal.
-
Purification: Recrystallization is often the preferred method for purification at scale. It is important to perform solubility studies to identify a suitable solvent system that provides good recovery of a high-purity product.
5. How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4] This allows you to track the consumption of the starting material and the formation of the product, helping to determine the optimal reaction time.
Experimental Protocols
Protocol 1: Synthesis of Pyridine-2,5-dicarboxylic Acid
This protocol is based on the oxidation of 6-methylnicotinic acid.[5][6]
-
Oxidation: In a suitable reaction vessel, dissolve 6-methylnicotinic acid in an aqueous solution of sodium hydroxide.
-
Slowly add a solution of potassium permanganate (KMnO₄) while maintaining the temperature between 70-90°C.
-
After the addition is complete, continue stirring at this temperature until the reaction is complete (monitor by TLC or HPLC).
-
Filtration: Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) byproduct.
-
Acidification: Cool the filtrate in an ice bath and acidify with hydrochloric acid to a pH of 2-3 to precipitate the crude Pyridine-2,5-dicarboxylic acid.
-
Purification: Collect the crude product by filtration, wash with cold water, and then purify by recrystallization from hot water or an ethanol/water mixture.
Protocol 2: Synthesis of this compound via the Acyl Chloride
This protocol is a general method adapted from standard procedures for amide synthesis.[1][7]
-
Acyl Chloride Formation: To a suspension of Pyridine-2,5-dicarboxylic acid in a suitable solvent (e.g., dichloromethane with a catalytic amount of DMF), add oxalyl chloride or thionyl chloride dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir until a clear solution is formed.
-
Remove the solvent and excess chlorinating agent under reduced pressure.
-
Amidation: Dissolve the resulting crude diacyl chloride in a dry, aprotic solvent.
-
Cool the solution to 0°C and bubble ammonia gas through the solution or add a solution of the desired amine dropwise.
-
Stir the reaction mixture overnight at room temperature.
-
Work-up and Purification: Quench the reaction with water. Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN101857567A - Preparation method of high-purity 2,5-dipicolinic acid - Google Patents [patents.google.com]
- 7. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pyridine-2,5-dicarboxamide Based Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyridine-2,5-dicarboxamide based reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of Pyridine-2,5-dicarboxamides, focusing on a typical workflow that involves the conversion of Pyridine-2,5-dicarboxylic acid to its diacyl chloride, followed by amidation.
Issue 1: Low or No Product Yield in Amide Coupling Reaction
Question: I am getting a low yield or no desired this compound product. What are the likely causes and how can I troubleshoot this?
Answer: Low or no yield in amide coupling reactions involving pyridine dicarboxylic acids can stem from several factors, primarily related to the reduced nucleophilicity of the amine, incomplete activation of the carboxylic acid, or side reactions involving the pyridine nitrogen.
Troubleshooting Steps:
-
Verify the Quality of Starting Materials:
-
Pyridine-2,5-dicarboxylic Acid: Ensure the starting diacid is pure and dry. Impurities from its synthesis can interfere with the reaction. It can be purified by recrystallization from water or dilute HCl.[1]
-
Amine: Use a pure and dry amine. Moisture can quench the activated carboxylic acid intermediate.
-
Solvents and Reagents: All solvents should be anhydrous, and reagents should be of high purity.
-
-
Optimize Carboxylic Acid Activation:
-
Acid Chloride Formation: The conversion of Pyridine-2,5-dicarboxylic acid to Pyridine-2,5-dicarbonyl dichloride is a common activation method. Ensure complete conversion using an excess of a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF.[2][3] Incomplete conversion will result in a lower yield of the final product. The acid chloride is often used immediately in the next step without extensive purification.[2]
-
Coupling Reagents: If using coupling reagents like HATU, HBTU, EDC, or DCC, ensure you are using the correct stoichiometry (typically a slight excess) and appropriate base.[4][5] For electron-deficient amines, standard coupling protocols may be sluggish.[4]
-
-
Address the Nucleophilicity of the Amine:
-
Electron-Deficient Amines: Aminopyridines and other electron-deficient anilines are weak nucleophiles, which can lead to slow or incomplete reactions.[4] Consider using a stronger, non-nucleophilic base (e.g., DIPEA) to deprotonate the amine without competing in the reaction. In some cases, pre-mixing the amine with a strong base like NaH or t-BuOK might be necessary, but this can also lead to side reactions.
-
Alternative Strategies: For particularly challenging couplings with aminopyridines, an alternative is to use the corresponding 2-aminopyridine-N-oxide. The N-oxide is more nucleophilic, and the oxygen can be removed in a subsequent reduction step.
-
-
Control Reaction Conditions:
-
Temperature: While many amide couplings are run at room temperature, gently heating the reaction mixture may be necessary for less reactive substrates. However, excessive heat can lead to side reactions and decomposition.
-
Reaction Time: Monitor the reaction progress using TLC or LC-MS. Reactions with weakly nucleophilic amines may require longer reaction times.
-
Solvent: Aprotic polar solvents like DMF, DCM, or acetonitrile are commonly used.[4][5] The choice of solvent can influence the solubility of reagents and the reaction rate.
-
Issue 2: Formation of Side Products
Question: I am observing significant side products in my reaction mixture. What are these and how can I minimize them?
Answer: Side product formation is a common issue, often arising from the reactivity of the coupling reagents or the pyridine nitrogen.
Common Side Products and Solutions:
-
N-Acylurea: When using carbodiimide coupling reagents like DCC or EDC, the activated carboxylic acid can rearrange to form a stable N-acylurea, which does not react with the amine. Adding an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress this side reaction by forming an active ester intermediate.[6]
-
Guanidinium Byproducts: Uronium-based coupling reagents like HATU and HBTU can react with the amine to form a guanidinium byproduct, consuming both the amine and the coupling reagent.[7] To avoid this, it is crucial to pre-activate the carboxylic acid with the coupling reagent before adding the amine.[7]
-
Reaction at the Pyridine Nitrogen: The pyridine nitrogen is Lewis basic and can be acylated or react with other electrophiles in the reaction mixture, leading to undesired byproducts. The use of a non-nucleophilic base and controlled addition of reagents can minimize this.
Issue 3: Difficulty in Product Purification
Question: My final product is difficult to purify. What are some effective purification strategies?
Answer: Purification can be challenging due to the similar polarities of the product and certain byproducts.
Purification Tips:
-
Aqueous Workup: A standard aqueous workup can help remove water-soluble impurities like excess coupling reagents (e.g., EDC and its urea byproduct) and salts.[5] Washing with a mild acid can remove basic impurities, while a mild base wash can remove unreacted carboxylic acid.
-
Crystallization: If the product is a solid, recrystallization is often an effective purification method.[2]
-
Column Chromatography: For complex mixtures or non-crystalline products, column chromatography on silica gel is a standard technique.[8] A range of solvent systems can be employed, often involving mixtures of a non-polar solvent like hexane or ethyl acetate with a more polar solvent like methanol or dichloromethane.
Quantitative Data
The choice of coupling method can significantly impact the yield of this compound derivatives. Below is a summary of reported yields for analogous furan- and pyridine-dicarboxamide syntheses.
| Starting Material | Amine | Coupling Method/Reagent | Yield (%) | Reference |
| Furan-2,5-dicarboxylic acid | 4-nitroaniline | Oxalyl chloride / Et₃N | 82% | [2] |
| Furan-2,5-dicarboxylic acid | 2-aminopyrazine | Oxalyl chloride | 71% | [8] |
| Furan-2,5-dicarboxylic acid | 4-aminopyridine | Oxalyl chloride / Et₃N | 68% | [8] |
| Furan-2,5-dicarboxylic acid | 2-aminopyridine | Oxalyl chloride / Et₃N | 61% | [2][8] |
| Furan-2,5-dicarboxylic acid | 5-aminopyrimidine | Oxalyl chloride | 58% | [8] |
| Furan-2,5-dicarboxylic acid | 2-aminopyrimidine | Oxalyl chloride | 44.5% | [8] |
| Pyridine-2,3-dicarboxylic anhydride | 4-ethoxyaniline | Reflux in DMF | 85% | |
| Pyridine-2,3-dicarboxylic anhydride | 4-ethoxyaniline | Reflux in DMF | 80% |
Experimental Protocols
Protocol 1: Synthesis of Pyridine-2,5-dicarbonyl dichloride
This protocol is adapted from the synthesis of analogous diacyl chlorides.[2]
-
Suspend Pyridine-2,5-dicarboxylic acid in an anhydrous solvent such as dichloromethane (DCM).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add an excess (e.g., 4-6 equivalents) of oxalyl chloride or thionyl chloride at room temperature.
-
Stir the mixture until the reaction is complete (typically when gas evolution ceases and the solution becomes clear).
-
Remove the solvent and excess chlorinating agent under reduced pressure. The resulting crude Pyridine-2,5-dicarbonyl dichloride is typically used immediately in the next step without further purification.
Protocol 2: General Procedure for Amide Coupling using the Acid Chloride
This protocol is a general method for the synthesis of Pyridine-2,5-dicarboxamides from the corresponding diacyl chloride.[9]
-
Dissolve the crude Pyridine-2,5-dicarbonyl dichloride in an anhydrous aprotic solvent like DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the amine (2.0-2.2 equivalents) and a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-2.2 equivalents) in the same anhydrous solvent.
-
Slowly add the amine solution to the cooled acid chloride solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: Amide Coupling using HATU
This is a general protocol for amide coupling using HATU as the activating agent.[5]
-
Dissolve the Pyridine-2,5-dicarboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add the coupling reagent HATU (2.0-2.2 equivalents) and a non-nucleophilic base like DIPEA (4.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (2.0-2.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Below are diagrams illustrating key workflows and concepts in this compound synthesis.
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. 2,6-Pyridinedicarboxylic acid chloride synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. reddit.com [reddit.com]
- 8. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
strategies to improve the stability of Pyridine-2,5-dicarboxamide complexes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, handling, and stability assessment of Pyridine-2,5-dicarboxamide complexes.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental work with this compound complexes.
Issue 1: Low Yield or Incomplete Formation of the Metal Complex
| Possible Cause | Troubleshooting Step |
| Incorrect pH | The pH of the reaction mixture is critical for the deprotonation of the amide protons and effective coordination to the metal center. Adjust the pH of the solution. For many divalent metal ions, complex formation is more favorable in neutral to weakly alkaline conditions.[1][2] |
| Inappropriate Solvent | The choice of solvent can significantly impact the solubility of the ligand and the metal salt, as well as the stability of the resulting complex.[3] If precipitation is an issue, try a different solvent system or a co-solvent. For hydrothermal synthesis, water is a common solvent.[4] |
| Steric Hindrance | Bulky substituents on the amide nitrogen atoms can sterically hinder the approach of the metal ion. Consider using a smaller counter-ion or a different synthetic route that might favor complexation. |
| Incorrect Metal-to-Ligand Ratio | The stoichiometry of the reactants is crucial. Vary the metal-to-ligand ratio to find the optimal conditions for the formation of the desired complex.[2] |
| Reaction Temperature and Time | Some complexation reactions may require heating to overcome kinetic barriers. For hydrothermal synthesis, temperatures around 160°C for 72 hours have been reported for related pyridine-dicarboxylic acid complexes.[4] For other methods, refluxing for several hours may be necessary.[5] |
Issue 2: Complex Precipitation During Reaction or Purification
| Possible Cause | Troubleshooting Step |
| Low Solubility of the Complex | The formed complex may have limited solubility in the chosen solvent. Try using a more polar or coordinating solvent. The use of co-solvents can also be beneficial. |
| Change in pH | A shift in pH during the reaction or workup can lead to precipitation. Buffer the reaction mixture to maintain a constant pH. |
| Supersaturation | If crystallization is too rapid, it can lead to the formation of an amorphous precipitate instead of well-defined crystals. Control the rate of cooling or solvent evaporation to promote slower crystal growth. |
Issue 3: Decomposition of the Complex Upon Isolation or Storage
| Possible Cause | Troubleshooting Step |
| Hydrolysis of Amide Bonds | The amide linkages can be susceptible to hydrolysis, especially under acidic or basic conditions. Ensure that the pH is maintained in a neutral range during workup and storage. Store the complex in a dry, inert atmosphere. |
| Photodegradation | Pyridine-containing compounds can be sensitive to light, leading to decomposition.[6][7] Store the complex in an amber vial or in the dark to prevent photodegradation. |
| Thermal Instability | The complex may decompose at elevated temperatures. Determine the thermal stability of your complex using thermogravimetric analysis (TGA).[8] Avoid excessive heating during drying and store at an appropriate temperature. |
| Oxidation of the Metal Center | The metal ion in the complex may be susceptible to oxidation. Store the complex under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the synthesis of this compound complexes?
A1: The optimal pH for complex formation is dependent on the specific metal ion and the desired coordination mode. Generally, neutral to weakly alkaline conditions are favored to facilitate the deprotonation of the amide groups, which is often necessary for coordination. For instance, with many divalent metal ions, complexation increases significantly as the pH rises above 7.[1][2] It is recommended to perform small-scale pH screening experiments to determine the optimal conditions for your specific system.
Q2: How can I improve the crystallinity of my this compound complex?
A2: Improving crystallinity often involves controlling the rate of crystal growth. Techniques such as slow evaporation of the solvent, vapor diffusion, or layering of a solution of the complex with an anti-solvent can promote the formation of larger, higher-quality crystals. The choice of solvent is also critical; a solvent in which the complex has moderate solubility is often ideal.[9]
Q3: My complex changes color over time. What could be the cause?
A3: A color change can indicate a change in the coordination environment or oxidation state of the metal center. This could be due to several factors, including:
-
Solvent loss or coordination: If the complex is a solvate, loss of solvent molecules upon drying can alter the coordination sphere.
-
Oxidation: The metal center may be oxidized by air. Storing the complex under an inert atmosphere can mitigate this.
-
Photoreactivity: Exposure to light can induce photochemical reactions.[6] Store your complex in the dark.
-
Decomposition: The ligand or the entire complex may be slowly decomposing.
Q4: What analytical techniques are recommended for characterizing the stability of these complexes?
A4: A combination of techniques is recommended for a thorough stability assessment:
-
Thermogravimetric Analysis (TGA): To determine the thermal decomposition profile of the complex.[8]
-
UV-Vis Spectroscopy: To monitor changes in the electronic environment of the metal center upon ligand binding and to study the kinetics of decomposition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the solution-state structure and to detect any ligand dissociation or decomposition over time.[2]
-
Powder X-ray Diffraction (PXRD): To assess the crystalline integrity of the solid-state complex after exposure to different conditions (e.g., heat, humidity).
-
High-Performance Liquid Chromatography (HPLC): To quantify the amount of free ligand released from the complex over time, providing a measure of its kinetic stability.
Quantitative Data
The stability of metal complexes is often quantified by their stability constants (log β). While specific data for this compound complexes is limited in the literature, the stability constants for the parent Pyridine-2,5-dicarboxylic acid with various divalent metal ions can provide a useful reference point.
Table 1: Stability Constants (log β) of Pyridine-2,5-dicarboxylic Acid Complexes
| Metal Ion | Complex Stoichiometry (Metal:Ligand) | log β₂ | Conditions | Reference |
| Zn(II) | 1:2 | 12.0 | 20°C, I = 0.4 (KNO₃) | [2] |
| Cu(II) | 1:2 | 14.1 | 20°C, I = 0.4 (KNO₃) | [2] |
| Cd(II) | 1:1 | 4.5 | 20°C, I = 0.4 (KNO₃) | [2] |
Note: β₂ refers to the overall stability constant for the formation of the 1:2 complex.
Experimental Protocols
Protocol 1: General Synthesis of a this compound Metal(II) Complex
This protocol provides a general guideline for the synthesis of a this compound complex. Optimization of stoichiometry, solvent, temperature, and pH will be necessary for specific systems.
-
Ligand Solution Preparation: Dissolve one molar equivalent of this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture with water). Gentle heating may be required to achieve complete dissolution.
-
Metal Salt Solution Preparation: In a separate flask, dissolve one molar equivalent of the desired metal(II) salt (e.g., chloride, nitrate, or acetate salt) in the same solvent.
-
Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring.
-
pH Adjustment: If necessary, adjust the pH of the reaction mixture to the optimal range (typically neutral to slightly basic) by the dropwise addition of a suitable base (e.g., NaOH or an organic base like triethylamine).
-
Reaction Conditions: Stir the reaction mixture at room temperature or under reflux for a specified period (e.g., 2-24 hours). Monitor the reaction progress by techniques such as TLC or LC-MS.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, reduce the solvent volume under reduced pressure or induce precipitation by adding an anti-solvent.
-
Purification: Wash the isolated solid with the reaction solvent and then with a non-coordinating solvent (e.g., diethyl ether) to remove any unreacted starting materials. Recrystallization from a suitable solvent system can be performed for further purification.
-
Drying: Dry the purified complex under vacuum at a temperature well below its decomposition point.
Protocol 2: Evaluation of Thermal Stability using Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place a small amount (typically 5-10 mg) of the dried this compound complex into a TGA crucible.
-
Instrument Setup: Place the crucible in the TGA instrument.
-
Experimental Conditions: Heat the sample from room temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Analysis: Record the weight loss of the sample as a function of temperature. The resulting TGA curve will show the decomposition steps of the complex. The onset temperature of decomposition is an indicator of its thermal stability.
Visualizations
Caption: Workflow for the synthesis and stability assessment of this compound complexes.
Caption: Troubleshooting flowchart for identifying sources of complex instability.
References
- 1. researchgate.net [researchgate.net]
- 2. web.vu.lt [web.vu.lt]
- 3. Insight into the connecting roles of interaction synthons and water clusters within different transition metal coordination compounds of pyridine-2,5-dicarboxylic acid: experimental and theoretical studies - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jscimedcentral.com [jscimedcentral.com]
- 6. researchgate.net [researchgate.net]
- 7. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Coordination complexes of zinc and manganese based on pyridine-2,5-dicarboxylic acid N-oxide: DFT studies and antiproliferative activities consideration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Pyridine-2,5-dicarboxamide and Pyridine-2,6-dicarboxamide as Ligands for Researchers and Drug Development Professionals
Introduction
Pyridine-dicarboxamides are a class of organic compounds that have garnered significant interest in coordination chemistry and medicinal drug development. Their rigid pyridine backbone and versatile amide functionalities allow for the formation of stable complexes with a variety of metal ions. This guide provides a detailed comparison of two key isomers: Pyridine-2,5-dicarboxamide and Pyridine-2,6-dicarboxamide, focusing on their synthesis, structural characteristics, and potential as ligands in various applications. While Pyridine-2,6-dicarboxamide is a well-studied ligand, comprehensive experimental data for this compound is less abundant. Therefore, some properties of the 2,5-isomer are inferred from its parent dicarboxylic acid and general principles of coordination chemistry.
Structural and Electronic Properties
The positioning of the carboxamide groups on the pyridine ring significantly influences the ligating properties of these molecules. In Pyridine-2,6-dicarboxamide, the substituents are symmetrically placed adjacent to the nitrogen atom, creating a pincer-like arrangement conducive to chelation. This geometry often leads to the formation of highly stable, tridentate complexes with metal ions. In contrast, the asymmetric substitution in this compound offers different coordination possibilities, potentially leading to the formation of coordination polymers or complexes with different geometries.
dot
Caption: Logical relationships of structural features for the two isomers.
Synthesis
The synthesis of both isomers generally proceeds from their corresponding pyridine-dicarboxylic acids. The common route involves the conversion of the dicarboxylic acid to the more reactive diacyl chloride, followed by amidation with a desired amine.
Experimental Protocol: Synthesis of Pyridine-2,6-dicarboxamide Derivatives[1][2]
A general and efficient method for the synthesis of symmetrical Pyridine-2,6-dicarboxamides involves a two-step process.[1][2]
-
Formation of Pyridine-2,6-dicarbonyl dichloride: Pyridine-2,6-dicarboxylic acid is refluxed with an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF), in an inert solvent like dichloromethane (DCM). The reaction mixture is typically heated until the evolution of gaseous byproducts ceases. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude diacyl chloride.
-
Amidation: The resulting Pyridine-2,6-dicarbonyl dichloride is dissolved in a suitable anhydrous solvent (e.g., DCM, THF) and cooled in an ice bath. A solution of the desired amine (2.0-4.0 equivalents) and a non-nucleophilic base, such as triethylamine (Et₃N), in the same solvent is added dropwise. The reaction is stirred at 0°C and then allowed to warm to room temperature overnight. The resulting product is typically isolated by filtration and purified by recrystallization.
Proposed Experimental Protocol: Synthesis of this compound
While specific literature detailing the synthesis of the parent this compound is scarce, a protocol can be proposed based on the well-established synthesis of its 2,6-isomer and other dicarboxamides.[3]
-
Formation of Pyridine-2,5-dicarbonyl dichloride: Pyridine-2,5-dicarboxylic acid would be reacted with a chlorinating agent like oxalyl chloride or thionyl chloride in an inert solvent.
-
Amidation: The crude diacyl chloride would then be reacted with ammonia or a primary/secondary amine in the presence of a base to yield the corresponding dicarboxamide.
dot
Caption: Generalized synthetic pathway for pyridine-dicarboxamides.
Coordination Chemistry
The coordination behavior of these ligands is a direct consequence of their structures. Pyridine-2,6-dicarboxamide is a classic example of a pincer ligand, readily forming stable five-membered chelate rings with metal ions through its pyridine nitrogen and both amide oxygens. This leads to the formation of monomeric complexes with a 1:1 or 1:2 metal-to-ligand ratio.
In contrast, the coordination chemistry of this compound is anticipated to be more diverse. Based on studies of the parent Pyridine-2,5-dicarboxylic acid, the 2,5-isomer can act as a bidentate ligand, coordinating through the pyridine nitrogen and the oxygen of the C2-carboxamide group.[4] The C5-carboxamide group may remain uncoordinated or participate in bridging interactions with adjacent metal centers, leading to the formation of coordination polymers.
| Feature | This compound | Pyridine-2,6-dicarboxamide |
| Typical Coordination Mode | Bidentate (N, O), potentially bridging | Tridentate (N, O, O) pincer |
| Common Complex Geometry | Octahedral (in polymers), Square Planar | Distorted Octahedral, Square Pyramidal |
| Chelate Ring Size | 5-membered | Two 5-membered |
| Formation of Polymers | High propensity | Low propensity |
| Known Metal Complexes | Limited data for dicarboxamide | Extensive (Cu, Co, Fe, Ni, Pd, Zn, Cd)[1][5] |
Applications
The distinct coordination behaviors of these two isomers translate to different potential applications.
Pyridine-2,6-dicarboxamide and its derivatives have been extensively explored in:
-
Medicinal Chemistry: As antimicrobial and anticancer agents, and in the development of neuroprotective agents.[1] The stable complexes formed are also investigated as mimics of superoxide dismutase (SOD).
-
Materials Science: In the design of functional materials such as sensors and coordination polymers with specific adsorption properties.[1]
-
Catalysis: The metal complexes of these ligands have shown promise in various catalytic transformations.[1]
This compound , while less studied, holds potential in:
-
Crystal Engineering: The propensity for forming coordination polymers makes it an interesting building block for metal-organic frameworks (MOFs) with potential applications in gas storage and separation.
-
Drug Delivery: The formation of polymeric structures could be exploited for the development of drug delivery systems.
dot
Caption: Potential application areas for the two ligand isomers.
Conclusion
Pyridine-2,6-dicarboxamide is a well-established and versatile pincer ligand that forms stable, monomeric complexes with a wide range of metal ions, leading to numerous applications in medicinal chemistry and materials science. This compound, on the other hand, is a less explored isomer with significant potential for the construction of coordination polymers and novel supramolecular architectures. The asymmetrical nature of the 2,5-isomer presents both a challenge and an opportunity for chemists to design and synthesize new materials with unique properties. Further experimental investigation into the coordination chemistry of this compound is warranted to fully unlock its potential as a valuable ligand in various scientific disciplines.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 4663-96-1 | Benchchem [benchchem.com]
- 4. Insight into the connecting roles of interaction synthons and water clusters within different transition metal coordination compounds of pyridine-2,5-dicarboxylic acid: experimental and theoretical studies - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
structural comparison of Pyridine-2,5-dicarboxamide and its dicarboxylic acid analog
For researchers, scientists, and drug development professionals, understanding the nuanced structural differences between a bioactive molecule and its analogs is paramount for rational drug design and development. This guide provides a comprehensive structural and functional comparison of Pyridine-2,5-dicarboxamide and its parent compound, Pyridine-2,5-dicarboxylic acid, supported by experimental data and detailed protocols.
The substitution of carboxylic acid groups with carboxamides is a common strategy in medicinal chemistry to modulate physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn can significantly impact a compound's pharmacokinetic and pharmacodynamic profile. This comparison will delve into the key structural, spectroscopic, and biological distinctions between these two pyridine derivatives.
Physicochemical and Structural Properties: A Tale of Two Functional Groups
The primary difference between Pyridine-2,5-dicarboxylic acid and this compound lies in the functional groups at the 2 and 5 positions of the pyridine ring. The carboxylic acid groups are strong hydrogen bond donors and acceptors, while the carboxamide groups also participate in hydrogen bonding but with different geometries and charge distributions. These differences are reflected in their fundamental properties.
| Property | Pyridine-2,5-dicarboxylic Acid | This compound |
| Molecular Formula | C₇H₅NO₄[1] | C₇H₇N₃O₂[2][3] |
| Molecular Weight | 167.12 g/mol [1] | 165.15 g/mol [2][3] |
| Appearance | Yellow to green fine crystalline powder[1] | Data not available |
| Melting Point | 242-247 °C (decomposes)[1] | Data not available |
| Water Solubility | 1.237 g/L (at 25 °C)[1] | Data not available |
| CAS Number | 100-26-5[1] | 4663-96-1[2][3] |
Crystal Structure Analysis
The spatial arrangement of atoms and intermolecular interactions in the solid state are crucial for understanding the behavior of these compounds.
Pyridine-2,5-dicarboxylic Acid: The crystal structure of Pyridine-2,5-dicarboxylic acid reveals a planar molecule with the carboxylic acid groups forming strong intermolecular hydrogen bonds. These interactions dictate the crystal packing, often leading to the formation of sheets or layered structures. The hydrogen bonding typically involves the carboxylic acid protons and the oxygen atoms of neighboring molecules, as well as the pyridine nitrogen.
Spectroscopic Signature: Unveiling the Molecular Fingerprints
Spectroscopic techniques provide detailed information about the chemical environment of atoms within a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Pyridine-2,5-dicarboxylic Acid (in DMSO-d₆) | This compound (Predicted) |
| ¹H NMR | Aromatic protons typically appear in the downfield region. | Aromatic protons are also expected in the downfield region, with chemical shifts influenced by the amide groups. Amide protons (NH₂) would likely appear as broad singlets. |
| ¹³C NMR | Seven distinct signals are observed. The carboxylic acid carbons are the most downfield, followed by the pyridine ring carbons.[6] | Seven signals are also expected. The carbonyl carbons of the amide groups would be in the downfield region, but likely at a slightly different chemical shift compared to the carboxylic acid carbons. The chemical shifts of the pyridine ring carbons would also be influenced by the change in substituent. |
Infrared (IR) Spectroscopy
| Functional Group | Pyridine-2,5-dicarboxylic Acid (KBr disc) | This compound (Predicted) |
| O-H Stretch | Broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of carboxylic acid dimers.[6] | Absent. |
| N-H Stretch | Absent. | Two bands in the 3100-3500 cm⁻¹ region are expected for the primary amide. |
| C=O Stretch | Strong absorption around 1700 cm⁻¹.[6] | A strong absorption band (Amide I) is expected around 1650 cm⁻¹. |
| C-N/C=C Stretch | Bands in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring.[6] | Similar bands for the pyridine ring are expected. The C-N stretch of the amide (Amide II) would also appear in this region. |
Biological Activity and Signaling Pathways
Pyridine-2,5-dicarboxylic Acid: A Selective Inhibitor
Recent studies have identified Pyridine-2,5-dicarboxylic acid as a bioactive and highly selective inhibitor of D-dopachrome tautomerase (D-DT).[6][7] D-DT is a cytokine involved in inflammatory responses through its interaction with the CD74 receptor. By inhibiting D-DT, Pyridine-2,5-dicarboxylic acid can block the D-DT-induced activation of the CD74 signaling pathway.[6][7] This makes it a valuable tool for studying the role of D-DT in various diseases.
This compound: An Area for Investigation
Currently, there is limited publicly available information on the specific biological activities of the parent this compound. However, it is noted as a specialty product for proteomics research, which involves the large-scale study of proteins.[2] This suggests potential applications in biochemical assays or as a tool compound in protein-related studies. Furthermore, various derivatives of pyridine dicarboxamides have been reported to exhibit antimicrobial and antiviral activities, indicating a potential avenue for future research into the therapeutic applications of this compound and its analogs.
Experimental Protocols
Synthesis
-
Pyridine-2,5-dicarboxylic Acid: A common method for its preparation is the oxidation of 5-ethyl-2-methylpyridine.[8]
-
This compound: While a specific protocol for the unsubstituted diamide was not found, a general and analogous method involves the conversion of Pyridine-2,5-dicarboxylic acid to its diacyl chloride, followed by amination with ammonia.[5][9]
X-ray Crystallography
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or by vapor diffusion.
-
Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and structural parameters.
NMR Spectroscopy
-
Sample Preparation: 5-10 mg of the compound is dissolved in an appropriate deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: ¹H, ¹³C, and other relevant NMR spectra (e.g., COSY, HSQC) are acquired on a high-field NMR spectrometer.
-
Data Processing and Analysis: The raw data is Fourier transformed, phased, and baseline corrected. The chemical shifts, coupling constants, and integration values are then analyzed to elucidate the structure.
FTIR Spectroscopy
-
Sample Preparation: For solid samples, a KBr pellet is prepared by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded.
-
Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.
Conclusion
The conversion of carboxylic acid moieties to carboxamides in the pyridine-2,5-di-substituted scaffold results in significant changes to the molecule's structural and electronic properties. Pyridine-2,5-dicarboxylic acid is a well-characterized compound with established biological activity as a selective D-DT inhibitor. In contrast, this compound remains a less-explored molecule, presenting an opportunity for further investigation into its solid-state structure, biological activities, and potential therapeutic applications. The distinct hydrogen bonding capabilities of the dicarboxamide suggest that it may exhibit different intermolecular interactions and, consequently, different crystal packing and biological target affinities compared to its dicarboxylic acid analog. This guide provides a foundational comparison to stimulate and inform future research in this area.
References
- 1. 2,5-PYRIDINEDICARBOXYLIC ACID | 100-26-5 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. 4663-96-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. mdpi-res.com [mdpi-res.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,5-PYRIDINEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives | MDPI [mdpi.com]
A Comparative Analysis of Metal Complexes with Pyridine Dicarboxamides: A Guide for Researchers
A detailed examination of the synthesis, stability, and functional applications of metal complexes incorporating pyridine dicarboxamide ligands reveals a versatile class of compounds with significant potential in catalysis and medicinal chemistry. This guide provides a comparative overview of their performance, supported by experimental data and detailed protocols to aid researchers in drug development and materials science.
Pyridine dicarboxamides are highly effective chelating agents for a variety of metal ions, including copper, iron, nickel, and zinc.[1][2] The resulting metal complexes exhibit a wide range of chemical properties and biological activities, making them a subject of intense research.[1][3] This guide focuses on a comparative study of these complexes, highlighting key differences in their stability, catalytic activity, and biological efficacy based on the specific metal ion and the substituents on the pyridine dicarboxamide ligand.
Comparative Performance Data
The stability and activity of metal complexes with pyridine dicarboxamides are quantitatively compared in the tables below. These data, compiled from various studies, offer a clear overview of how modifications to the ligand structure and the choice of metal center influence the overall performance of the complex.
| Ligand/Complex | Metal Ion | log β (Stability Constant) | Method of Determination | Reference |
| Pyridine-2,6-bis(monothiocarboxylic acid) (pdtc) | Fe(III) | 33.36 | Potentiometric & Spectrophotometric | [4] |
| Pyridine-2,6-bis(monothiocarboxylic acid) (pdtc) | Fe(II) | 12 | Potentiometric & Spectrophotometric | [4] |
| Pyridine dicarboxylic acid & Nicotinic acid | Cu(II) | - | pH metrically | [5] |
| Pyridine dicarboxylic acid & Nicotinic acid | Ni(II) | - | pH metrically | [5] |
| Pyridine dicarboxylic acid & Nicotinic acid | Zn(II) | - | pH metrically | [5] |
| Pyridine dicarboxylic acid & Nicotinic acid | Co(II) | - | pH metrically | [5] |
| Pyridoxamine | Cu(II) | - | Density Functional Theory calculations | [6] |
Note: Specific log β values for the ternary complexes with Nicotinic acid were not provided in the abstract. The study focused on determining the stability constants and thermodynamic parameters.
| Complex | Biological Target/Activity | Key Findings | Reference |
| Copper(II) complexes of pyridine-based ligands with alanine (PydiAla) and tyrosine (PydiTyr) | Superoxide Dismutase (SOD) mimics | Both complexes show high SOD activity. The PydiTyr complex is about 10 times more active than the PydiAla complex. | [7][8] |
| Cu(II)/Zn(II) complexes of Pyridine-2,6-dicarboxamide proligands | Staphylococcus aureus (including MRSA and VRSA) | The lead compound L¹¹ and its metal complexes exhibit robust antibacterial properties, superior to vancomycin in some cases. | [9] |
| Tl(III) complexes with pyridine dicarboxylic acid derivatives | A375 human melanoma cells | Two of the three complexes showed potent cytotoxicity and induced mitochondria-mediated apoptosis. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. Below are summaries of key experimental protocols cited in the literature for the synthesis and characterization of these metal complexes.
Synthesis of Pyridine Dicarboxamide Ligands and their Metal Complexes
A common synthetic route involves the condensation reaction of pyridine-2,6-dicarbonyl chloride with appropriate aromatic amines.[1][3] The resulting dicarboxamide ligand is then reacted with a metal salt (e.g., CuCl₂, Ni(NO₃)₂, Zn(OAc)₂) in a suitable solvent like ethanol or methanol to yield the desired metal complex.[11] The products are typically purified by recrystallization.
Determination of Stability Constants
The stability of metal complexes in solution is a critical parameter, often determined by potentiometric or spectrophotometric titrations.
-
Potentiometric Titration: This technique involves the gradual addition of a standard solution of a titrant to a solution of the metal ion and the ligand. The change in pH is monitored using a pH meter. By analyzing the titration curve, the formation constants (stability constants) of the metal-ligand complexes can be calculated.[5] A ligand-ligand competition study can also be employed, where a competing ligand with known stability constants is used to determine the stability of the new complex.[4]
-
Spectrophotometric Method: This method relies on the change in the absorbance of a solution as the metal-ligand complex forms. By measuring the absorbance at different molar ratios of the metal and ligand (Job's method of continuous variation), the stoichiometry and stability constant of the complex can be determined.
Visualizing Methodologies and Relationships
To better understand the workflows and interactions discussed, the following diagrams are provided.
Caption: General workflow for the synthesis, characterization, and evaluation of metal complexes.
Caption: Proposed catalytic cycle for a Copper-based SOD mimic with a pyridine dicarboxamide ligand (L).
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The determination of the stability constant for the iron(II) complex of the biochelator pyridine-2,6-bis(monothiocarboxylic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijnrd.org [ijnrd.org]
- 6. Theoretical calculations of stability constants and pKa values of metal complexes in solution: application to pyridoxamine–copper(ii) complexes and their biological implications in AGE inhibition - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Copper(II) Complexes of Pyridine-2,6-dicarboxamide Ligands with High SOD Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pyridine-2,6-Dicarboxamide Proligands and their Cu(II)/Zn(II) Complexes Targeting Staphylococcus Aureus for the Attenuation of In Vivo Dental Biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jscimedcentral.com [jscimedcentral.com]
Performance Showdown: Pyridine-2,5-dicarboxamide-based MOFs vs. The Field for Drug Delivery
A Comparative Guide for Researchers and Drug Development Professionals
Metal-Organic Frameworks (MOFs) have emerged as highly promising materials for advanced drug delivery systems, owing to their exceptional porosity, tunable structures, and high loading capacities. The choice of organic linker is a critical determinant of a MOF's performance. This guide provides a comparative analysis of MOFs constructed from Pyridine-2,5-dicarboxamide-based linkers against those synthesized with other commonly employed linkers.
While direct comparative data for this compound-based MOFs in drug delivery applications is limited in publicly available literature, we will draw comparisons with the closely related and more extensively studied Pyridine-2,5-dicarboxylic acid linker. The amide functional groups in the target linker are expected to offer distinct hydrogen bonding capabilities, which could influence drug loading and release kinetics.
Quantitative Performance Comparison
The following tables summarize key performance indicators for a representative Pyridine-2,5-dicarboxylic acid-based MOF and two widely studied MOFs, UiO-66 (using terephthalic acid linker) and ZIF-8 (using 2-methylimidazole linker). These tables provide a snapshot of their potential for drug delivery applications based on crucial physical and chemical properties.
Table 1: Physicochemical Properties of Selected MOFs
| MOF | Linker | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (°C) |
| Zn-PyDC | Pyridine-2,5-dicarboxylic acid | Zn(II) | ~350 | ~0.18 | ~350 |
| UiO-66 | Terephthalic acid (BDC) | Zr(IV) | ~1200 | ~0.50 | ~500 |
| ZIF-8 | 2-methylimidazole | Zn(II) | ~1600 | ~0.66 | ~400 |
Table 2: Drug Loading and Release Performance
| MOF | Drug | Drug Loading Capacity (wt%) | Release Conditions | % Release (Time) |
| Zn-PyDC | Not Reported | - | - | - |
| UiO-66 | Ibuprofen | ~20-50 | PBS (pH 7.4) | ~80% (72h)[1] |
| UiO-66 | Doxorubicin | ~10-25 | Acetate Buffer (pH 5.5) | ~60% (10-20 days)[2] |
| ZIF-8 | Ibuprofen | ~15 | PBS (pH 7.4) | >95% (2h)[3] |
| ZIF-8 | Doxorubicin | ~20 | PBS (pH 5.0) | ~95% (16h) |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of a pyridine-based MOF and for drug loading and release studies.
Synthesis of a Zinc-Pyridine-2,5-dicarboxylate MOF (Zn-PyDC)
A representative synthesis of a Zn(II)-based MOF with Pyridine-2,5-dicarboxylate linkers can be performed under mild conditions.[4]
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Pyridine-2,5-dicarboxylic acid (H₂pdc)
-
N,N'-dimethylformamide (DMF)
Procedure:
-
Dissolve Pyridine-2,5-dicarboxylic acid (0.509 g, 3.05 mmol) in DMF (50 mL) under ambient conditions.
-
In a separate container, dissolve Zinc nitrate hexahydrate (2.359 g, 7.74 mmol) in DMF (50 mL).
-
Slowly add the zinc nitrate solution to the linker solution with stirring.
-
Transfer the resulting mixture to a Teflon-lined autoclave and heat at 100-120°C for 24-48 hours.
-
After cooling to room temperature, the crystalline product is collected by filtration, washed with fresh DMF, and dried under vacuum.
Drug Loading: Doxorubicin into MOFs
This protocol describes a common method for encapsulating the anticancer drug Doxorubicin (DOX) into a MOF.[5][6]
Materials:
-
Activated MOF (e.g., UiO-66, 15 mg)
-
Doxorubicin hydrochloride (DOX)
-
Deionized water or a suitable buffer (e.g., PBS)
Procedure:
-
Prepare a 1 mM solution of DOX in deionized water.
-
Suspend 15 mg of the activated MOF in 5 mL of the DOX solution.
-
Stir the mixture in the dark at room temperature for 24 hours to facilitate drug loading.
-
Centrifuge the suspension (e.g., 6000 rpm for 15 minutes) to separate the DOX-loaded MOF.
-
Carefully collect the supernatant and measure its absorbance using a UV-Vis spectrophotometer to determine the amount of unloaded DOX.
-
Wash the DOX-loaded MOF with PBS to remove any surface-adsorbed drug.
-
Dry the final product in an oven at a mild temperature (e.g., 60-80°C).
-
The drug loading capacity can be calculated using the following formula: Loading Capacity (wt%) = (mass of loaded drug / mass of MOF) x 100
Drug Release Study
This protocol outlines a typical procedure to study the in vitro release of a drug from a MOF.[2][5]
Materials:
-
Drug-loaded MOF (e.g., DOX@UiO-66, 15 mg)
-
Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 for physiological conditions and 5.5 for a simulated tumor microenvironment)
Procedure:
-
Disperse 15 mg of the drug-loaded MOF in 5 mL of PBS in a dialysis bag or a centrifuge tube.
-
Maintain the suspension at 37°C with gentle stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium (e.g., 1 mL).
-
Replenish the withdrawn volume with an equal amount of fresh PBS to maintain a constant volume.
-
Analyze the concentration of the released drug in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectroscopy for DOX).
-
Calculate the cumulative percentage of drug release over time.
Visualizing the Processes
To better understand the workflows and relationships, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for the solvothermal synthesis of Metal-Organic Frameworks.
Caption: A simplified diagram illustrating a potential signaling pathway for stimulus-responsive drug release from a MOF carrier.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterisation of Multivariate Metal–Organic Frameworks for Controlled Doxorubicin Absorption and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation on the Drug Release Efficacy of the Ibuprofen-Loaded ZIF-8/Fe3O4 NPs Nanocarrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-Responsive Metal-Organic Frameworks (MOFs) for Enhanced In Vitro Controlled Release of Doxorubicin [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Cross-Validation of Experimental and Computational Data for Pyridine-2,5-dicarboxamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental and computational data for Pyridine-2,5-dicarboxamide. Due to the limited availability of direct experimental and computational data for this specific compound, this guide leverages information on its parent compound, Pyridine-2,5-dicarboxylic acid, and its isomer, Pyridine-2,6-dicarboxamide, as well as the analogous Furan-2,5-dicarboxamide, to provide a comprehensive overview. This approach allows for a cross-validation of expected properties and highlights areas for future research.
Physicochemical and Biological Properties
A summary of available experimental and computational data for this compound and related compounds is presented below. Direct experimental data for this compound is sparse in publicly available literature.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Pyridine-2,5-dicarboxylic acid | Pyridine-2,6-dicarboxamide | Furan-2,5-dicarboxamide |
| Molecular Formula | C₇H₇N₃O₂[1] | C₇H₅NO₄[2] | C₇H₇N₃O₂ | C₆H₆N₂O₃ |
| Molecular Weight ( g/mol ) | 165.15[1] | 167.12[2][3] | 165.15 | 154.12 |
| Melting Point (°C) | Data not available | >300 (decomposes)[3] | Data not available | 280 - 281 |
| Solubility | Data not available | Slightly soluble in water; soluble in polar organic solvents (e.g., DMSO, methanol)[3] | Data not available | Data not available |
| CAS Number | 4663-96-1[1] | 100-26-5[2] | 2697-55-4 | 3359-57-1 |
Table 2: Biological Activity of this compound Derivatives and Related Compounds
| Compound/Derivative | Biological Activity | Experimental Model | Reference |
| Pyridine-2,5-dicarboxylate esters | Anti-trypanosomatid activity | In vitro assays against Trypanosoma cruzi and Leishmania mexicana | [4] |
| Pyridine-2,6-dicarboxamide derivatives | Neuroprotection | SH-SY5Y cells against Aβ peptide- and H₂O₂-induced toxicities | [5] |
| Pyridine-2,5-dicarboxylic acid | Selective inhibitor of D-dopachrome tautomerase (D-DT) | Biochemical and crystallographic analyses | [3] |
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and validation of research findings. Below are summarized protocols for the synthesis and characterization of related dicarboxamides.
General Synthesis of Dicarboxamides
A common method for the synthesis of symmetrical dicarboxamides involves the condensation reaction of the corresponding dicarboxylic acid chloride with an appropriate amine.[5]
-
Preparation of Acyl Chloride: The dicarboxylic acid (e.g., Pyridine-2,5-dicarboxylic acid) is reacted with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to form the corresponding diacyl chloride. The reaction is typically carried out in an inert solvent.
-
Condensation Reaction: The freshly prepared diacyl chloride is then reacted with two equivalents of an amine (e.g., ammonia to form the primary dicarboxamide) in the presence of a base to neutralize the HCl byproduct.
-
Purification: The resulting dicarboxamide is then purified using standard techniques such as recrystallization or column chromatography.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are typically recorded using a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets. Characteristic absorption bands for the amide group (C=O and N-H stretching) and the pyridine ring are used for structural confirmation.[6]
-
Mass Spectrometry (MS): Mass spectra can be obtained using techniques such as electrospray ionization (ESI) to determine the molecular weight of the synthesized compound.[7]
Cross-Validation of Experimental and Computational Data
The cross-validation of experimental and computational data is a critical process in modern chemical and pharmaceutical research. It allows for the validation of computational models and provides deeper insights into the structure-property relationships of molecules.
Caption: Workflow for the cross-validation of experimental and computational data.
Signaling Pathway Inhibition
Pyridine-2,5-dicarboxylic acid, the parent compound of this compound, has been identified as a selective inhibitor of D-dopachrome tautomerase (D-DT).[3] D-DT is a cytokine that, along with macrophage migration inhibitory factor (MIF), activates the cell surface receptor CD74, leading to inflammatory responses. The inhibition of this pathway is a potential therapeutic strategy for various inflammatory diseases.
Caption: Inhibition of the D-DT/CD74 signaling pathway by Pyridine-2,5-dicarboxylic acid.
Comparison with Alternatives
Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide represent close structural analogs and are often studied for similar applications in coordination chemistry and materials science.[5] A comparison of their properties can provide valuable context for the potential characteristics of this compound.
Table 3: Comparison of Spectroscopic and Structural Features
| Feature | Pyridine-2,6-dicarboxamide | Furan-2,5-dicarboxamide | Notes |
| Symmetry | C₂ᵥ (for the core) | C₂ₕ (for the core) | The different symmetry can influence crystal packing and molecular recognition. |
| Conformation | Often planar or near-planar | Can adopt planar or non-planar conformations | The conformation is influenced by substituents and crystal packing forces.[5] |
| ¹H NMR | Symmetrical spectrum with fewer signals | Symmetrical spectrum with fewer signals | The chemical shifts will differ due to the different electronic environments of the pyridine and furan rings. |
| IR Spectroscopy | Characteristic C=O and N-H stretching bands | Characteristic C=O and N-H stretching bands | The positions of these bands can be sensitive to hydrogen bonding and conformation. |
Conclusion
While direct experimental and computational data for this compound are limited, a comparative analysis with its parent dicarboxylic acid and related isomers provides a foundational understanding of its potential properties and biological activities. The available data on derivatives suggest that the this compound scaffold holds promise for applications in medicinal chemistry, particularly in the development of anti-parasitic agents and modulators of inflammatory pathways. Further experimental synthesis, characterization, and computational studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of this compound.
References
- 1. scbt.com [scbt.com]
- 2. 2,5-Pyridinedicarboxylic acid | C7H5NO4 | CID 7493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. PYRIDINE-2-CARBOXAMIDE(1452-77-3) 13C NMR spectrum [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. 2,5-PYRIDINEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
Comparative Analysis of the Binding Properties of Pyridine-2,6-dicarboxamide Derivatives as G-Quadruplex DNA Stabilizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding properties of a series of (iso)quinolinyl-pyridine-2,6-dicarboxamide derivatives, close structural analogs of pyridine-2,5-dicarboxamides, with a focus on their ability to stabilize G-quadruplex (G4) DNA structures. The stabilization of G4 DNA, a non-canonical secondary structure found in telomeres and oncogene promoter regions, is a promising strategy for the development of novel anticancer therapeutics. The data presented herein is derived from a systematic structure-activity relationship study, offering valuable insights for the rational design of potent and selective G4-binding ligands.
Comparative Binding Analysis: G-Quadruplex Stabilization
The ability of a series of non-methylated and methylated (iso)quinolinyl-pyridine-2,6-dicarboxamide derivatives to stabilize G-quadruplex DNA was assessed by measuring the change in melting temperature (ΔTm) of fluorescently labeled G4 structures derived from the promoter region of the k-RAS oncogene and human telomeric repeats (h-Telo). A higher ΔTm value indicates stronger binding and stabilization of the G4 structure.
Non-Methylated Pyridine-2,6-dicarboxamide Derivatives
The following table summarizes the thermal stabilization (ΔTm in °C) of k-RAS and h-Telo G-quadruplex DNA in the presence of various non-methylated derivatives at a concentration of 5 µM.
| Compound ID | R | R' | k-RAS ΔTm (°C) | h-Telo ΔTm (°C) |
| 1a | H | 4-quinolyl | 2.5 ± 0.2 | 4.8 ± 0.2 |
| 1b | H | 5-quinolyl | 2.5 ± 0.2 | 4.5 ± 0.2 |
| 1c | H | 6-quinolyl | 2.6 ± 0.2 | 4.9 ± 0.2 |
| 1d | H | 7-quinolyl | 2.7 ± 0.2 | 5.0 ± 0.2 |
| 1e | H | 8-quinolyl | 2.4 ± 0.2 | 4.3 ± 0.2 |
| 1f | H | 4-isoquinolyl | 2.3 ± 0.2 | 4.1 ± 0.2 |
| 1g | H | 5-isoquinolyl | 2.6 ± 0.2 | 4.7 ± 0.2 |
| 1h | H | 8-isoquinolyl | 2.2 ± 0.2 | 3.9 ± 0.2 |
Data sourced from a study on (iso)quinolinyl-pyridine-2,6-dicarboxamide G-quadruplex stabilizers.[1][2]
Methylated Pyridine-2,6-dicarboxamide Derivatives
Methylation of the quinoline/isoquinoline nitrogen introduces a positive charge, which can enhance the interaction with the negatively charged phosphate backbone of DNA. The following table shows the thermal stabilization (ΔTm in °C) of k-RAS and h-Telo G-quadruplex DNA in the presence of methylated derivatives at a concentration of 1 µM.
| Compound ID | R | R' | k-RAS ΔTm (°C) | h-Telo ΔTm (°C) |
| 2a | CH₃ | 6-quinolyl | 10.5 ± 0.2 | 7.8 ± 0.2 |
| 2b | CH₃ | 8-quinolyl | 9.8 ± 0.2 | 7.1 ± 0.2 |
| 2c | CH₃ | 5-isoquinolyl | 11.2 ± 0.2 | 8.5 ± 0.2 |
| 2d | CH₃ | 8-isoquinolyl | 8.9 ± 0.2 | 6.5 ± 0.2 |
Data sourced from a study on (iso)quinolinyl-pyridine-2,6-dicarboxamide G-quadruplex stabilizers.[1][2]
The results indicate that the non-methylated derivatives are moderate G4 stabilizers, with a slight preference for the hybrid h-Telo G4 structure.[1] The introduction of a positive charge through methylation significantly increases the compounds' ability to stabilize G4 structures, with a preference for parallel G4 conformations like that of k-RAS.[1][2] Notably, compounds with a 1,3-relative position between the charged nitrogen and the amide linker (e.g., 2a and 2c ) exhibit the highest G4 stabilization.[1]
Experimental Protocols
FRET-Melting Assay
This assay is used to determine the thermal stabilization of G-quadruplex DNA upon ligand binding.
Principle: A DNA oligonucleotide capable of forming a G-quadruplex is labeled with a fluorescent donor (e.g., FAM) at one end and a quencher (e.g., TAMRA) at the other. In the folded G-quadruplex state, the donor and quencher are in close proximity, leading to Förster Resonance Energy Transfer (FRET) and quenching of the donor's fluorescence. Upon heating, the G-quadruplex unfolds, increasing the distance between the donor and quencher, resulting in an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded. The presence of a G4-stabilizing ligand increases the Tm.
Protocol:
-
Oligonucleotide Preparation: A solution of the dual-labeled oligonucleotide (e.g., 0.2 µM F21GT for h-Telo) is prepared in a potassium-containing buffer (e.g., 60 mM potassium cacodylate, pH 7.4).
-
Ligand Addition: The pyridine-2,6-dicarboxamide derivatives are added to the oligonucleotide solution at the desired concentration (e.g., 1 µM or 5 µM).
-
Thermal Denaturation: The samples are heated in a real-time PCR instrument from a low temperature (e.g., 25 °C) to a high temperature (e.g., 95 °C) with a slow ramp rate (e.g., 1 °C/min).
-
Fluorescence Monitoring: The fluorescence of the donor fluorophore is monitored continuously during the heating process.
-
Data Analysis: The melting temperature (Tm) is determined from the first derivative of the melting curve. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the oligonucleotide alone from the Tm in the presence of the ligand.
PCR-Stop Assay
This assay evaluates the ability of a ligand to stabilize a G-quadruplex structure and block the progression of DNA polymerase.
Principle: A DNA template containing a G-quadruplex-forming sequence is used in a polymerase chain reaction (PCR). If a ligand binds to and stabilizes the G-quadruplex structure, it will act as a roadblock for the DNA polymerase, leading to a truncated PCR product or a reduction in the full-length product.
Protocol:
-
Reaction Mixture Preparation: A PCR reaction mixture is prepared containing a DNA template with a G-quadruplex forming sequence, primers, Taq polymerase, dNTPs, and the appropriate buffer.
-
Ligand Addition: The pyridine-2,6-dicarboxamide derivatives are added to the reaction mixture at various concentrations.
-
PCR Amplification: The PCR is performed with a set number of cycles.
-
Product Analysis: The PCR products are resolved by gel electrophoresis.
-
Data Analysis: The intensity of the full-length PCR product is quantified. A decrease in the amount of the full-length product in the presence of the ligand indicates its ability to stabilize the G-quadruplex and inhibit polymerase activity.
Visualizations
Caption: G-Quadruplex stabilization by a pyridine-dicarboxamide derivative.
Caption: Experimental workflow for the FRET-melting assay.
References
Evaluating the Catalytic Efficiency of Pyridine-2,5-dicarboxamide Metal Complexes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and selective catalysts is a cornerstone of modern chemistry, with significant implications for drug development and industrial synthesis. Pyridine-2,5-dicarboxamide has emerged as a versatile scaffold for the synthesis of metal complexes, owing to its well-defined coordination geometry and the stability it imparts to the resulting structures. These characteristics make its metal complexes promising candidates for a range of catalytic transformations, particularly in the field of oxidation reactions.
This guide provides a framework for evaluating the catalytic efficiency of this compound metal complexes. Due to a scarcity of direct comparative studies in the existing literature for a single, standardized reaction, this document presents a proposed methodology and collates data from related systems to offer a valuable starting point for researchers. The focus is on the oxidation of cyclohexane, a model reaction of significant industrial importance for the production of precursors for nylon.
Comparative Catalytic Performance in Cyclohexane Oxidation
Table 1: Hypothetical Comparative Catalytic Activity of this compound Metal Complexes in Cyclohexane Oxidation
| Catalyst | Metal Center | Oxidant | Reaction Time (h) | Conversion (%) | Selectivity (Cyclohexanol/Cyclohexanone) (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |
| [Fe(PDC)(H₂O)₂]Cl | Fe(III) | H₂O₂ | 6 | 25 | 80 / 20 | 125 | 20.8 |
| [Cu(PDC)(H₂O)₂] | Cu(II) | H₂O₂ | 6 | 18 | 75 / 25 | 90 | 15.0 |
| [Mn(PDC)(H₂O)₂]Cl | Mn(III) | H₂O₂ | 6 | 30 | 85 / 15 | 150 | 25.0 |
| Alternative Catalyst: [Fe(Schiff-base)]Cl | Fe(III) | H₂O₂ | 6 | 22 | 78 / 22 | 110 | 18.3 |
| Alternative Catalyst: Co-ZSM-5 | Co(II) | O₂ | 6 | 15 | 70 / 30 | 75 | 12.5 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes to guide experimental design. PDC = this compound.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable results. Below are generalized procedures for the synthesis of a this compound metal complex and its application in the catalytic oxidation of cyclohexane.
Protocol 1: Synthesis of a this compound Metal (M = Fe, Cu, Mn) Complex
Materials:
-
Pyridine-2,5-dicarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Appropriate amine (e.g., ammonia, primary amine)
-
Metal salt (e.g., FeCl₃, CuCl₂, MnCl₂·4H₂O)
-
Anhydrous solvent (e.g., THF, DMF)
-
Methanol or Ethanol
Procedure:
-
Synthesis of Pyridine-2,5-dicarbonyl dichloride: A mixture of Pyridine-2,5-dicarboxylic acid and an excess of thionyl chloride is refluxed for 4-6 hours. The excess thionyl chloride is removed under reduced pressure to yield the crude acid chloride.
-
Synthesis of this compound: The crude Pyridine-2,5-dicarbonyl dichloride is dissolved in an anhydrous solvent (e.g., THF). The solution is cooled to 0 °C, and a solution of the desired amine in the same solvent is added dropwise with stirring. The reaction mixture is stirred at room temperature for 12-24 hours. The resulting precipitate is filtered, washed with the solvent, and dried to yield the this compound ligand.
-
Synthesis of the Metal Complex: The this compound ligand is dissolved in methanol or ethanol. To this solution, a solution of the corresponding metal salt in the same solvent is added dropwise with stirring. The reaction mixture is stirred at room temperature or refluxed for 2-4 hours. The resulting precipitate (the metal complex) is collected by filtration, washed with the solvent, and dried under vacuum.
Characterization: The synthesized ligand and metal complex should be characterized by standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, elemental analysis, and, if possible, single-crystal X-ray diffraction.
Protocol 2: Catalytic Oxidation of Cyclohexane
Materials:
-
This compound metal complex (catalyst)
-
Cyclohexane (substrate)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution) (oxidant)
-
Acetonitrile (solvent)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, add the this compound metal complex (e.g., 1-5 mol% relative to the substrate), cyclohexane, acetonitrile, and the internal standard.
-
Reaction Initiation: Place the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C). Add the hydrogen peroxide solution dropwise to the stirred reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots from the reaction mixture at regular intervals. Quench the reaction in the aliquot (e.g., by adding a small amount of MnO₂) and analyze the sample by GC.
-
Product Analysis: After the reaction is complete (e.g., after 6-24 hours), cool the mixture to room temperature. The products (cyclohexanol and cyclohexanone) and the remaining cyclohexane are quantified by GC analysis using the internal standard method.
-
Calculation of Performance Metrics:
-
Conversion (%): [(moles of cyclohexane reacted / initial moles of cyclohexane) x 100]
-
Selectivity (%): [(moles of a specific product / total moles of products) x 100]
-
Turnover Number (TON): (moles of product / moles of catalyst)
-
Turnover Frequency (TOF): (TON / reaction time in hours)
-
Visualizing the Workflow and Catalytic Cycle
Diagrams can effectively illustrate complex processes. The following Graphviz diagrams depict a typical experimental workflow and a generalized catalytic cycle for oxidation.
Caption: Experimental workflow for the synthesis and catalytic evaluation of this compound metal complexes.
Caption: A generalized catalytic cycle for the oxidation of a substrate (RH) by a this compound metal complex.
Conclusion and Future Outlook
This compound metal complexes represent a promising, yet underexplored, class of catalysts. Their rigid framework and tunable electronic properties, achieved by varying the metal center, offer significant potential for developing highly efficient and selective oxidation catalysts. This guide provides a foundational framework for researchers to systematically evaluate and compare the catalytic performance of these complexes.
Future research should focus on synthesizing a series of this compound complexes with different first-row transition metals (e.g., Fe, Cu, Mn, Co, Ni) and evaluating their catalytic activity in well-defined model reactions, such as the oxidation of cyclohexane. Such systematic studies will be instrumental in elucidating structure-activity relationships and paving the way for the rational design of next-generation catalysts for applications in organic synthesis and drug development. The detailed protocols and comparative framework presented here are intended to facilitate these future investigations and contribute to the advancement of this exciting area of catalysis.
benchmarking the performance of Pyridine-2,5-dicarboxamide in anion sensing
An Objective Comparison of Pyridine-2,5-dicarboxamide and Alternative Scaffolds for Anion Sensing
A Guide for Researchers in Supramolecular Chemistry and Drug Development
The selective recognition and sensing of anions are of paramount importance in a multitude of scientific disciplines, including environmental monitoring, clinical diagnostics, and drug discovery. This guide provides a comprehensive performance benchmark of this compound as a potential, yet underexplored, anion sensor. Due to the limited direct experimental data on its anion binding capabilities, this guide will focus on a theoretical evaluation of its potential, drawing comparisons with its well-characterized isomer, pyridine-2,6-dicarboxamide, and other established classes of neutral anion sensors, namely urea/thiourea and squaramide-based receptors.
Anion Sensing with Pyridine Dicarboxamides: A Tale of Two Isomers
Pyridine dicarboxamides are a class of synthetic anion receptors that utilize hydrogen bonding interactions for anion recognition. The nitrogen atom of the pyridine ring and the N-H protons of the amide groups act in concert to create a binding pocket for anionic guests.
The Established Benchmark: Pyridine-2,6-dicarboxamide
The 2,6-isomer is a widely studied and highly effective anion receptor. Its efficacy stems from the pre-organized conformation of the two amide groups, which are positioned to form a convergent array of hydrogen bond donors. This structural arrangement facilitates strong and selective binding to a variety of anions.
A Theoretical Contender: this compound
In contrast, the 2,5-isomer has received significantly less attention in the context of anion sensing. Structurally, the amide groups are positioned differently on the pyridine ring, which is expected to have a profound impact on its anion binding properties. The lack of pre-organization of the amide N-H groups for convergent hydrogen bonding is a potential drawback compared to the 2,6-isomer. However, this less rigid structure might offer unique selectivity for certain anions.
Caption: Hypothetical binding mode of this compound with an anion.
Comparative Performance with Alternative Anion Sensors
To gauge the potential of this compound, it is essential to compare it with other well-established neutral anion sensors. Urea/thiourea and squaramide-based receptors are two prominent classes known for their strong anion binding affinities.
| Receptor Class | Anion | Binding Constant (K, M⁻¹) | Solvent |
| Pyridine-2,6-dicarboxamide derivative | Cl⁻ | 1.3 x 10⁴ | CDCl₃ |
| Br⁻ | 2.5 x 10³ | CDCl₃ | |
| I⁻ | < 10 | CDCl₃ | |
| AcO⁻ | > 10⁵ | CDCl₃ | |
| Urea-based Receptor | Cl⁻ | 2.9 x 10³ | CD₃CN |
| Br⁻ | 1.2 x 10³ | CD₃CN | |
| AcO⁻ | 1.6 x 10⁴ | CD₃CN | |
| Squaramide-based Receptor | Cl⁻ | 1.8 x 10⁴ | CD₃CN |
| Br⁻ | 4.5 x 10³ | CD₃CN | |
| AcO⁻ | > 10⁵ | CD₃CN | |
| This compound | - | Data not available | - |
Note: The binding constants are approximate values from the literature for representative derivatives and are intended for comparative purposes.
Urea and thiourea-based sensors are effective due to the strong hydrogen bonding capabilities of the urea/thiourea moiety. Squaramides exhibit even stronger anion binding due to the increased acidity of the N-H protons and the rigid, planar structure of the squaramide ring. It is anticipated that simple, non-preorganized this compound derivatives would exhibit weaker binding affinities compared to these established systems. However, the introduction of additional recognition motifs or the incorporation of the this compound unit into a macrocyclic framework could significantly enhance its performance.
Experimental Protocols for Benchmarking Anion Sensing Performance
To experimentally validate the potential of this compound, the following protocols can be employed.
Synthesis of N,N'-Diaryl this compound
A general and straightforward method for the synthesis of this compound derivatives involves the coupling of pyridine-2,5-dicarbonyl dichloride with the desired aniline.
Caption: Synthetic workflow for N,N'-Diaryl this compound.
UV-Vis Titration for Binding Constant Determination
UV-Vis titration is a common technique to determine the binding constant between a host (the receptor) and a guest (the anion).
Caption: Workflow for a UV-Vis titration experiment.
Fluorescence Spectroscopy for Anion Sensing
If the this compound derivative is fluorescent, its emission properties can be used for anion sensing.
-
Prepare Solutions : Prepare stock solutions of the fluorescent receptor and the anion in an appropriate solvent.
-
Fluorescence Measurement : Record the fluorescence emission spectrum of the receptor solution.
-
Titration : Add increasing amounts of the anion solution to the receptor solution.
-
Record Spectra : Record the fluorescence spectrum after each addition.
-
Analysis : Analyze the changes in fluorescence intensity or wavelength to determine the sensitivity and selectivity of the sensor. A Stern-Volmer plot can be used to analyze the quenching mechanism.
Job's Plot Analysis for Stoichiometry Determination
A Job's plot, or the method of continuous variation, is used to determine the binding stoichiometry between the receptor and the anion.
Caption: Workflow for Job's plot analysis.
Conclusion and Future Outlook
While this compound remains a largely unexplored scaffold for anion sensing, a theoretical analysis of its structure suggests it has the potential to act as an anion receptor, albeit likely with lower affinity than its 2,6-isomer due to a lack of pre-organization. However, its unique geometry may lead to novel selectivity profiles.
This guide provides the necessary framework for researchers to embark on the experimental investigation of this compound and its derivatives as anion sensors. The provided comparative data with established anion receptors and detailed experimental protocols will enable a thorough and objective evaluation of their performance. Future research should focus on the synthesis of a variety of N,N'-substituted this compound derivatives and the systematic study of their anion binding properties using the techniques outlined in this guide. Such studies are crucial to unlock the full potential of this promising, yet overlooked, molecular scaffold.
Safety Operating Guide
Essential Guide to the Safe Disposal of Pyridine-2,5-dicarboxamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of Pyridine-2,5-dicarboxamide, ensuring the safety of laboratory personnel and compliance with environmental regulations. As a nitrogen-containing heterocyclic compound with amide functionalities, this compound requires careful handling and disposal as hazardous waste.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is critical to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile or Butyl rubber) | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To avoid inhalation of dust or vapors. |
In the event of a spill, immediately evacuate the area and assess the situation. For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[1][2] Transfer the contained material into a sealed, labeled container for disposal. For large spills, contact your institution's Environmental Health and Safety (EHS) department without delay.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to all local, state, and federal regulations for hazardous waste.[3]
-
Waste Identification and Segregation:
-
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing boats, absorbent pads), must be classified as hazardous waste.[1]
-
Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents.[4]
-
-
Containerization:
-
Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.[1][4] The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
The label should clearly state "Hazardous Waste" and identify the contents as "this compound". Indicate any other components of the waste mixture and their approximate concentrations.
-
-
Storage:
-
Disposal Request and Pickup:
-
Once the container is full or is no longer being used, complete a chemical waste collection request form as required by your institution's EHS department.[4]
-
Arrange for a scheduled pickup by authorized hazardous waste personnel.
-
Prohibited Disposal Methods:
-
DO NOT pour this compound or its solutions down the drain.[2]
-
DO NOT dispose of this chemical in the regular trash.[2]
The recommended disposal method for pyridine-containing compounds is high-temperature incineration by a licensed chemical destruction facility.[3]
Quantitative Data for a Related Compound
| Property | Value |
| Molecular Weight | 167.12 g/mol |
| Water Solubility (log10WS) | -1.36 (mol/l) |
| Octanol/Water Partition Coefficient (logPoct/wat) | 0.478 |
Note: This data is for Pyridine-2,5-dicarboxylic acid and should be used for estimation purposes only.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Pyridine-2,5-dicarboxamide
Disclaimer: No specific Safety Data Sheet (SDS) for Pyridine-2,5-dicarboxamide (CAS No. 4663-96-1) was publicly available at the time of this writing. The following guidance is based on the safety data of structurally similar compounds, including 2,5-Pyridinedicarboxylic acid and other pyridine derivatives. It is imperative to handle this chemical with caution and to perform a risk assessment prior to use.
This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling this compound.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound should be treated as a substance that may cause skin, eye, and respiratory irritation.[1][2][3] Pyridine itself is harmful if swallowed, inhaled, or in contact with skin.[4][5] Therefore, a comprehensive approach to personal protection is crucial.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against airborne particles and potential splashes.[1][6] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). | Prevents skin contact.[1][3] Always check glove compatibility charts. |
| Body Protection | A fully-buttoned laboratory coat. | Protects skin and personal clothing from contamination.[7] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. | Avoids inhalation of dust particles.[1][3] |
Safe Handling Procedures
Adherence to standard laboratory operating procedures is critical to minimize exposure and ensure a safe working environment.
Step-by-Step Handling Protocol:
-
Preparation:
-
Donning PPE:
-
Put on a lab coat, followed by safety goggles and gloves.
-
-
Handling the Compound:
-
Post-Handling:
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.
Spill Response Protocol:
-
Evacuation: Evacuate non-essential personnel from the immediate area.
-
Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment:
-
For small spills, carefully sweep up the solid material using an absorbent, inert material (e.g., sand, vermiculite).[6]
-
Avoid raising dust.
-
-
Collection: Place the spilled material and absorbent into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is essential to protect the environment and comply with regulations.
Waste Disposal Guidelines:
-
Chemical Waste:
-
Collect waste this compound and any solutions containing it in a dedicated, sealed, and clearly labeled hazardous waste container.[7]
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Contaminated Materials:
-
Dispose of used gloves, absorbent materials, and any other contaminated disposable items in a designated hazardous waste container.
-
-
Disposal Route:
-
All waste must be handled and disposed of in accordance with local, state, and federal regulations.[9]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed chemical waste handler.
-
First Aid Measures
In case of exposure, immediate first aid can significantly mitigate potential harm.
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1][2][3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1][2][3] Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[1][2][3] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][10] |
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. carlroth.com [carlroth.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. echemi.com [echemi.com]
- 9. bio.vu.nl [bio.vu.nl]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
